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  • Product: N-[1-(hydroxymethyl)propyl]-2-methylbenzamide
  • CAS: 791840-45-4

Core Science & Biosynthesis

Foundational

Preclinical and Synthetic Evaluation of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (CAS 791840-45-4): A Versatile Scaffold for Drug Discovery

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) relies heavily on low-molecular-weight building blocks that offer high ligand efficiency and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, fragment-based drug discovery (FBDD) relies heavily on low-molecular-weight building blocks that offer high ligand efficiency and clear vectors for structural elaboration. N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (CAS 791840-45-4) is a highly specialized synthetic intermediate that perfectly aligns with the "Rule of Three" for ideal fragment libraries.

The molecule is constructed from two critical motifs:

  • The 2-Methylbenzamide Core: Benzamide pharmacophores are ubiquitous in drug discovery, frequently serving as the primary recognition motif in histone deacetylase (HDAC) inhibitors such as Entinostat and Mocetinostat (1)[1]. Furthermore, substituted benzamides have demonstrated significant efficacy as Hepatitis B virus (HBV) capsid assembly modulators, highlighting the versatility of the aromatic amide scaffold (2)[2]. The ortho-methyl substitution restricts the rotation of the amide bond, locking the molecule into a preferred conformation that minimizes entropic penalty upon target binding.

  • The 1-(Hydroxymethyl)propyl Chain: Derived from 2-amino-1-butanol, this aliphatic chain introduces a chiral center and a terminal hydroxyl group. The use of 2-amino-1-butanol derivatives is well-documented in the synthesis of highly specific antimycobacterial agents, where the stereochemistry plays a crucial role in target engagement (3)[3].

Physicochemical Profiling

To evaluate its utility as a starting fragment, we must analyze its physicochemical properties. The data below demonstrates that CAS 791840-45-4 possesses optimal lipophilicity and hydrogen-bonding capacity for aqueous solubility and membrane permeability.

PropertyValueComputational Rationale / Significance
Molecular Formula C₁₂H₁₇NO₂Standard elemental composition for a small-molecule fragment.
Molecular Weight 207.27 g/mol MW < 300 makes it an ideal fragment for FBDD, allowing room for growth.
Calculated LogP ~1.2Optimal lipophilicity; balances aqueous solubility with lipid membrane permeability.
Hydrogen Bond Donors 2 (NH, OH)Facilitates critical dipole interactions with target protein hinge regions.
Hydrogen Bond Acceptors 2 (C=O, OH)Enhances binding affinity via hydrogen bonding networks.
Rotatable Bonds 4Provides sufficient conformational flexibility for induced-fit binding without excessive entropic cost.
Topological Polar Surface Area 49.3 ŲTPSA < 90 Ų is an excellent predictor for blood-brain barrier (BBB) penetration.

Synthetic Methodology: Chemoselective Amide Coupling

Synthesizing this compound requires the coupling of 2-methylbenzoyl chloride with 2-amino-1-butanol. Because the nucleophile possesses both a primary amine and a primary alcohol, chemoselectivity is paramount. This protocol leverages the differential nucleophilicity of amines versus alcohols under strictly controlled conditions to achieve exclusive N-acylation (4)[4].

Step-by-Step Protocol
  • Objective: Synthesize CAS 791840-45-4 while completely suppressing competitive O-acylation.

  • Materials: 2-Methylbenzoyl chloride (1.0 equiv), 2-Amino-1-butanol (1.05 equiv), Triethylamine (TEA, 1.5 equiv), Anhydrous Dichloromethane (DCM).

  • Preparation of the Nucleophile Solution: Dissolve 2-amino-1-butanol (1.05 equiv) and TEA (1.5 equiv) in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: The inert atmosphere prevents ambient moisture from hydrolyzing the highly reactive acid chloride into 2-methylbenzoic acid, which would stall the coupling process. TEA acts as a non-nucleophilic acid scavenger.

  • Thermodynamic Control: Cool the reaction flask to exactly 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy of the system maximizes the kinetic preference for N-acylation over O-acylation. At higher temperatures, the hydroxyl group gains sufficient energy to attack the electrophile, leading to unwanted ester byproducts.

  • Electrophile Addition: Add 2-methylbenzoyl chloride (1.0 equiv) dropwise over 15-20 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. Because the formation of the tetrahedral intermediate is exothermic, rapid addition would cause localized heating and promote di-acylation.

  • Reaction Progression & Self-Validation: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature for an additional 2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The complete disappearance of the high-Rf acid chloride spot and the formation of a lower-Rf, UV-active spot confirms full conversion.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, followed by brine.

    • Causality: This is a self-purifying workup. The basic wash neutralizes any remaining acid, while the 1M HCl wash selectively protonates and removes unreacted 2-amino-1-butanol and TEA into the aqueous phase, leaving only the neutral amide product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

G A 2-Methylbenzoyl Chloride (Electrophile) C Tetrahedral Intermediate (Transient) A->C TEA, DCM, 0 °C B 2-Amino-1-butanol (Nucleophile) B->C Nucleophilic Attack D N-[1-(hydroxymethyl)propyl] -2-methylbenzamide (CAS 791840-45-4) C->D -HCl (TEA·HCl)

Synthetic workflow for CAS 791840-45-4 via chemoselective N-acylation.

Applications in Fragment-Based Drug Discovery (FBDD)

Once synthesized, CAS 791840-45-4 serves as a highly modular scaffold. In FBDD, the goal is to identify a low-affinity fragment that binds to a target and then "grow" the molecule to increase potency.

  • The Benzamide Anchor: The aromatic ring and the amide bond act as the primary anchor. In kinase or HDAC targets, the amide carbonyl frequently acts as a hydrogen bond acceptor for backbone NH groups in the protein hinge region.

  • The Hydroxyl Vector: The terminal hydroxyl group on the propyl chain is typically solvent-exposed when the benzamide core is buried in a hydrophobic pocket. This makes the hydroxyl group an ideal "handle" for synthetic elaboration. It can be converted into a mesylate or tosylate for Sₙ2 displacement with various amines, or oxidized to an aldehyde to undergo reductive amination, allowing rapid generation of a diverse compound library.

G Core 2-Methylbenzamide Core Amide Amide Linker Core->Amide Target1 Hydrophobic Pocket (Steric Fit) Core->Target1 Pi-Alkyl / Steric Tail 1-(hydroxymethyl)propyl Amide->Tail Target2 H-Bond Acceptor/Donor (Hinge Region) Amide->Target2 H-Bonding Target3 Solvent Exposed (Further Derivatization) Tail->Target3 Functionalization Handle

Pharmacophore mapping of CAS 791840-45-4 for fragment-based drug design.

References

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors . PMC. 1

  • Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives as HBV Capsid Assembly Modulators . J-Stage. 2

  • Synthesis and in vitro antimycobacterial activity of compounds derived from (R)- and (S)-2-amino-1-butanol . ResearchGate.3

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions . Taylor & Francis. 4

Sources

Exploratory

Introduction: The Benzamide Core as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Biological Activities of N-Substituted Benzamides The benzamide moiety represents a classic example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activities of N-Substituted Benzamides

The benzamide moiety represents a classic example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[1] The true versatility of this scaffold is unlocked through substitution on the amide nitrogen (the N-substituent), which profoundly modulates the compound's physicochemical properties, target selectivity, and ultimate biological activity.[2] This adaptability has led to the development of N-substituted benzamides as therapeutic agents across a remarkably diverse set of disease areas, including oncology, infectious disease, psychiatry, and neurology.[3][4][5][6]

This technical guide provides a detailed exploration of the major biological activities of N-substituted benzamides, grounded in mechanistic insights and structure-activity relationships (SAR). We will delve into their roles as anticancer, antipsychotic, antimicrobial, and anticonvulsant agents, providing field-proven experimental context for researchers, scientists, and drug development professionals.

Section 1: Anticancer Activity - Targeting Epigenetic and Proliferative Pathways

The application of N-substituted benzamides in oncology is a prominent and rapidly evolving field. A primary mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[7][8]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

HDACs function by removing acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[7] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. N-substituted benzamides designed as HDAC inhibitors (HDACis) typically consist of three key pharmacophoric elements:

  • Zinc-Binding Group (ZBG): An amine or hydroxamic acid that chelates the essential zinc ion in the HDAC active site.[4][7]

  • Linker: A chain connecting the ZBG to the "cap" group, which occupies the catalytic tunnel.

  • Cap Group: A larger, often aromatic group that interacts with the surface of the enzyme, providing affinity and selectivity.

By blocking the active site, these benzamide derivatives restore the acetylation of histones, leading to the re-expression of tumor suppressor genes, which in turn can induce cell-cycle arrest, differentiation, and apoptosis.[7] A prime example of this class is Entinostat (MS-275) , a benzamide-based HDACi that has progressed to late-stage clinical trials for treating various cancers.[7][8]

Structure-Activity Relationship (SAR) Insights

The anti-proliferative potency of benzamide-based HDACis is highly sensitive to their substitution patterns.

  • N-Substituent "Cap": The nature of the N-substituent on the benzamide is critical. A substituent at the 2-position of the N-phenyl ring and the presence of heteroatoms that can chelate the zinc ion are crucial for potent anti-proliferative activity.[1][4]

  • Benzamide Ring Substitution: The placement of electron-withdrawing groups, such as a chlorine atom or a nitro group, on the benzamide ring has been shown to significantly decrease anti-proliferative activity.[4][8] Molecular docking studies confirm that active compounds share a binding mode similar to that of MS-275 within the HDAC active site.[4]

  • Anti-Migration Activity: Beyond direct cytotoxicity, certain N-substituted (indole or indazole) benzamides have been shown to inhibit the adhesion, migration, and invasion of osteosarcoma cells, suggesting a potential role in combating metastasis.[9]

Data Presentation: Anti-proliferative Activity of N-Substituted Benzamides

The following table summarizes the in vitro activity of representative N-substituted benzamide derivatives against various human cancer cell lines, as measured by the IC50 value (the concentration required to inhibit 50% of cell growth).

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
MS-275 (Entinostat) Pyridin-3-ylmethylMCF-7 (Breast)>20[1]
MS-275 (Entinostat) Pyridin-3-ylmethylA549 (Lung)10-20[1]
MS-275 (Entinostat) Pyridin-3-ylmethylK562 (Leukemia)5-10[1]
Compound 13h 2-aminophenylMCF-7 (Breast)1-5[1]
Compound 13k 2-hydroxyphenylMCF-7 (Breast)1-5[1]
Visualization: Benzamide Interaction with HDAC Active Site

HDAC_Interaction General Interaction of Benzamide HDACi cluster_HDAC HDAC Active Site cluster_Inhibitor N-Substituted Benzamide Inhibitor Zinc Zn²⁺ Pocket Catalytic Pocket Surface Enzyme Surface ZBG Zinc-Binding Group (e.g., Amine) ZBG->Zinc Chelation Linker Linker Linker->Pocket Occupies Tunnel Cap Aromatic Cap (N-Substituent) Cap->Surface Surface Binding

Caption: Benzamide HDAC inhibitor pharmacophore model.

Section 2: Antipsychotic Activity - Modulating Key Neurotransmitter Receptors

Substituted benzamides are a well-established class of antipsychotic agents, often referred to as "atypical" neuroleptics due to their distinct receptor binding profiles and reduced side effects compared to older drugs.[5][10]

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

The primary mechanism for the antipsychotic effect of these compounds is the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[5][11] Unlike classic neuroleptics, many N-substituted benzamides also exhibit significant affinity for other receptors, particularly serotonin 5-HT2A and 5-HT1A receptors.[10] This multi-receptor activity is believed to contribute to their efficacy against the negative symptoms of schizophrenia and their lower propensity to cause extrapyramidal side effects.[10]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective antipsychotic benzamides is a testament to the power of medicinal chemistry to fine-tune molecular interactions.

  • N-Substituent Side Chain: The N-substituent is typically a complex, basic side chain containing a piperazine or pyrrolidine ring.[10][12] This moiety is crucial for anchoring the molecule in the dopamine receptor binding pocket. For instance, the compound 1192U90 , a clinical candidate, features a N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl) side chain.[10]

  • Stereochemistry: The stereochemistry of the side chain can be critical. In a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, dopamine D2 antagonist activity was found to be confined almost exclusively to the (R)-enantiomer.[12]

  • Benzamide Ring Substitution: Specific substitution patterns on the benzamide ring, such as 2,3-dimethoxy or 3-bromo-5,6-dimethoxysalicylamide, have been shown to yield compounds with nanomolar affinity for D2 receptors.[12]

Visualization: Dopamine D2 Receptor Antagonism Pathway

D2_Antagonism Simplified Dopamine D2 Signaling and Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Benzamide N-Substituted Benzamide Benzamide->D2R Blocks G_protein Gi/o Protein D2R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Response

Caption: N-substituted benzamides block dopamine binding to D2 receptors.

Section 3: Antimicrobial Activity - A Versatile Approach to Pathogen Inhibition

N-substituted benzamides have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[3] Their development is driven by the urgent need for new therapeutic agents to combat antibiotic-resistant pathogens.

Mechanisms and Structure-Activity Relationships

The antimicrobial mechanisms of benzamides are diverse and depend on the specific substitutions.

  • Broad-Spectrum Antibacterials: Certain derivatives exhibit potent activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[3] For instance, one study found a compound with a 4-hydroxy-N-phenylbenzamide structure showed excellent activity, with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against E. coli.[3]

  • Targeting Mycobacterium tuberculosis: A significant area of research is the development of benzamides that inhibit the cytochrome bcc complex (QcrB) in M. tuberculosis, a critical component of the electron transport chain.[13] SAR studies in this area have revealed that:

    • Substitutions at the C-5 position of the benzamide core are critical. Smaller, electron-rich substituents are favored.[13]

    • Secondary amides (e.g., N-methyl amides) can be more potent than the corresponding primary amides.[13]

    • Larger N-substituents on the amide nitrogen generally lead to decreased activity against this specific target.[1]

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the antibacterial activity of representative compounds, measured by the Minimum Inhibitory Concentration (MIC) or zone of inhibition.

Compound IDN-SubstituentBacterial StrainActivityReference
Compound 5a Phenyl (with 4-OH on benzoyl)E. coliMIC: 3.12 µg/mL[3]
Compound 5a Phenyl (with 4-OH on benzoyl)B. subtilisMIC: 6.25 µg/mL[3]
Compound 6b 4-bromophenylE. coliZone of Inhibition: 24 mm[3]
Compound 6c 4-bromophenylB. subtilisZone of Inhibition: 24 mm[3]
Compound 16 3,5-difluorophenethyl (ether linker)M. tuberculosisIC90: 0.13 µM[13]

Section 4: Anticonvulsant Activity - Neuromodulation in Epilepsy

Derivatives of N-substituted benzamides, particularly those based on functionalized amino acids, have emerged as a significant class of anticonvulsant agents for the treatment of epilepsy.[14][15]

Key Example and Structure-Activity Relationships

The most prominent example in this class is (R)-Lacosamide , a clinically approved antiepileptic drug.[16] It is structurally an N-benzyl-2-acetamido-3-methoxypropionamide. The exploration of this chemical space has yielded critical SAR insights:

  • Stereochemistry is Paramount: The anticonvulsant activity resides almost exclusively in the (R)-stereoisomer . For one analog, the ED50 (the median effective dose) for the (R)-isomer was 4.5 mg/kg, while the ED50 for the (S)-isomer exceeded 100 mg/kg.[6] This highlights the importance of a precise three-dimensional fit with the biological target.

  • N-Benzyl Substitution: While the N-benzyl group is a core feature, modifications at the 4'-position of the benzyl ring are well-tolerated and can maintain or even exceed the activity of the parent compound.[16]

  • Heteroatom Placement: Studies on related N-benzyl-2-acetamidoacetamides suggest that the placement of a small heteroatom-containing moiety one atom away from the C(2) position is a key feature for maximal anticonvulsant activity.[6]

Data Presentation: Anticonvulsant Activity in Animal Models

The following table presents the in vivo anticonvulsant activity of selected compounds in the maximal electroshock (MES) seizure test, a standard preclinical model.

CompoundStereoisomerAdministrationAnimal ModelED50 (mg/kg)Reference
(R)-Lacosamide Analog (18) (R)i.p.Mouse4.5[6]
(R)-Lacosamide Analog (18) (S)i.p.Mouse>100[6]
(R)-Lacosamide Analog (18) Racemicp.o.Rat3.9[6]
Phenytoin (Standard Drug) N/Ap.o.Rat23[6]

Section 5: Experimental Protocols - A Framework for Synthesis and Evaluation

The discovery and validation of novel N-substituted benzamides rely on robust and reproducible experimental workflows. The protocols described here represent self-validating systems that are fundamental to the field.

Visualization: General Drug Discovery Workflow

Workflow General Workflow for Benzamide Synthesis & Evaluation cluster_synthesis Chemical Synthesis cluster_eval Biological Evaluation start Substituted Benzoic Acid step1 Acid Chloride Formation (e.g., with SOCl₂) start->step1 step2 Amidation (Reaction with Substituted Amine) step1->step2 step3 Work-up & Purification (Chromatography) step2->step3 eval1 In Vitro Screening (e.g., MTT Assay, MIC Determination) step3->eval1 Characterized Compound eval2 Hit Identification & Potency (IC₅₀/ED₅₀) eval1->eval2 eval3 Mechanism of Action Studies (e.g., Western Blot) eval2->eval3 eval4 In Vivo Efficacy & Toxicity Studies eval3->eval4

Caption: From chemical synthesis to biological validation.

Experimental Protocol 1: General Synthesis of N-Substituted Benzamides

This protocol describes a common and reliable method for synthesizing benzamides via an acid chloride intermediate.[10][17] The choice of a two-step procedure via the acid chloride is deliberate; it activates the carboxylic acid, ensuring a clean and high-yielding reaction with a wide variety of amines, including those that are weakly nucleophilic.

  • Acid Chloride Formation:

    • To a solution of the desired substituted benzoic acid (1.0 mmol) in a suitable solvent like dichloromethane (DCM) or toluene (10 mL), add thionyl chloride (SOCl₂) (1.2 mmol) dropwise at 0 °C under an inert atmosphere (N₂).

    • Rationale: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The reaction is performed at 0 °C to control the initial exothermic reaction.

    • Allow the mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure (in vacuo) to yield the crude benzoyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amide Formation (Amidation):

    • Dissolve the crude benzoyl chloride (1.0 mmol) in an appropriate solvent such as DCM (10 mL).

    • In a separate flask, dissolve the desired substituted amine (1.1 mmol) and a non-nucleophilic base like triethylamine (Et₃N) (1.5 mmol) in DCM.

    • Rationale: The base is essential to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards product formation.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with water (2 x 20 mL) and brine solution (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

    • Rationale: The washing steps remove the base and any water-soluble byproducts. Drying removes residual water before solvent evaporation.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure N-substituted benzamide. Characterization is then performed using NMR, IR, and Mass Spectrometry.

Experimental Protocol 2: Evaluation of Anti-proliferative Activity (MTT Assay)

The MTT assay is a colorimetric, cell-based assay used to assess cell viability and proliferation.[4][7] Its trustworthiness stems from its direct measurement of metabolic activity, as the reduction of MTT to formazan can only be performed by viable cells with functional mitochondria.

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7) into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the N-substituted benzamide in dimethyl sulfoxide (DMSO). Perform a series of two-fold serial dilutions to create a range of desired concentrations.

    • Rationale: A serial dilution series is critical for generating a dose-response curve from which the IC50 value can be accurately calculated.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).

    • Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 4 hours at 37 °C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion

The N-substituted benzamide scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable biological promiscuity that can be expertly tailored for specific therapeutic applications. The N-substituent acts as a molecular rudder, steering the core structure towards diverse targets ranging from epigenetic enzymes like HDACs in cancer cells to neurotransmitter receptors in the central nervous system and critical survival proteins in pathogenic microbes. The continued exploration of structure-activity relationships, guided by robust synthetic strategies and validated biological assays, ensures that N-substituted benzamides will remain a fertile ground for the discovery of novel and effective therapeutic agents for years to come.

References

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]

  • Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5). Retrieved from [Link]

  • Hester, J. B., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(5), 1147-1156. Retrieved from [Link]

  • Chen, T., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 15(6), 665-673. Retrieved from [Link]

  • de Paulis, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(9), 2746-2753. Retrieved from [Link]

  • Wang, H., et al. (2021). Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma. European Journal of Medicinal Chemistry, 214, 113203. Retrieved from [Link]

  • Jiang, H. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Retrieved from [Link]

  • Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479-485. Retrieved from [Link]

  • Kohn, H., et al. (1997). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 40(25), 4110-4117. Retrieved from [Link]

  • Terashima, K., et al. (1997). Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. Journal of Medicinal Chemistry, 40(26), 4304-4315. Retrieved from [Link]

  • Malawska, B. (2005). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 5(1), 69-85. Retrieved from [Link]

  • Elliott, P. N., et al. (1977). Substituted benzamides as cerebral dopamine antagonists in rodents. Neuropharmacology, 16(5), 333-342. Retrieved from [Link]

  • Choi, D., et al. (2010). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted)benzyl 2-Acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1237-1247. Retrieved from [Link]

  • Kaushik, N., et al. (2018). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. CNS & Neurological Disorders - Drug Targets, 17(9), 654-672. Retrieved from [Link]

  • Early, J. V., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Malawska, B. (2005). New anticonvulsant agents. ResearchGate. Retrieved from [Link]

Sources

Foundational

The Benzamide Scaffold: A Versatile Architectural Blueprint for Modern Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary The benzamide moiety, an amide of benzoic acid, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its structural s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The benzamide moiety, an amide of benzoic acid, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its structural simplicity belies a remarkable versatility, enabling it to form the cornerstone of a wide array of therapeutic agents across diverse disease areas, from neuropsychiatric disorders and oncology to gastrointestinal ailments.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the therapeutic applications of benzamide derivatives. We will delve into their mechanisms of action, elucidate key structure-activity relationships (SAR), and provide detailed experimental protocols and workflows, grounding our discussion in field-proven insights to facilitate the rational design of novel and more effective therapeutic candidates.

The Benzamide Core: A Foundation for Diverse Biological Activity

The utility of the benzamide scaffold stems from its unique physicochemical properties. The amide bond is stable, relatively neutral, and capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets.[3] This allows benzamide derivatives to function effectively as both enzyme inhibitors and receptor modulators, leading to their successful clinical application in numerous therapeutic domains.[1]

Therapeutic Applications in Neuropsychiatry

Substituted benzamides have made a significant impact in the treatment of central nervous system (CNS) disorders, primarily through the modulation of dopaminergic pathways.[4]

Mechanism of Action: Dopamine Receptor Antagonism

A prominent class of benzamide derivatives, including amisulpride, acts as selective antagonists of dopamine D2 and D3 receptors, particularly in the mesolimbic system.[1][4] Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) linked to Gαi/o proteins. Their activation by dopamine inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Benzamide antagonists block this interaction, thereby modulating downstream signaling cascades that influence mood, cognition, and motor control.[1]

Interestingly, the clinical effect is dose-dependent. At lower doses (e.g., 50 mg of amisulpride), these drugs preferentially block presynaptic autoreceptors, which paradoxically increases dopamine release, leading to an antidepressant effect useful in treating dysthymia.[4][5] At higher doses (400-1,200 mg), they block postsynaptic D2/D3 receptors, producing a selective dopaminergic inhibition that alleviates the symptoms of schizophrenia.[4]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine D2_AutoR D2 Autoreceptor Dopamine_Vesicle->D2_AutoR Negative Feedback Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release D2_PostR Postsynaptic D2/D3 Receptor AC Adenylyl Cyclase D2_PostR->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect Neuronal Response cAMP->Effect Dopamine_Synapse->D2_PostR Binds Benzamide Benzamide Derivative (e.g., Amisulpride) Benzamide->D2_AutoR Blocks (Low Dose) → ↑ Dopamine Release Benzamide->D2_PostR Blocks (High Dose) → Antipsychotic Effect

Dopaminergic signaling pathway and points of intervention by benzamide derivatives.
Emerging Applications in Neurodegenerative Disease

Novel N-benzyl benzamide derivatives are being investigated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[5][6] Structure-activity relationship studies have shown that the substitution pattern on the benzamide core significantly influences inhibitory activity and selectivity.[6]

Oncological Applications: A Multi-Pronged Attack on Cancer

Benzamide derivatives have emerged as powerful anticancer agents that exert their effects through several distinct and critical mechanisms.[1][2]

Histone Deacetylase (HDAC) Inhibition

Certain benzamides, such as entinostat and chidamide, are potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[7][8] The o-aminobenzamide moiety is a key pharmacophoric feature that chelates the zinc ion within the HDAC active site, disrupting its enzymatic function.[7][8] This inhibition leads to hyperacetylation of histones, altering chromatin structure and reactivating tumor suppressor genes. The downstream effects include the induction of cell-cycle arrest, promotion of apoptosis, and inhibition of angiogenesis in cancer cells.[1][7]

Reversal of Multidrug Resistance (MDR)

The overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, is a major cause of multidrug resistance in cancer, as these transporters actively efflux chemotherapeutic agents from cancer cells.[9][10] Novel benzamide derivatives, like VKNG-2, have been shown to effectively inhibit the efflux activity of ABCG2, thereby restoring the efficacy of conventional anticancer drugs like mitoxantrone and SN-38 in resistant colon cancer cell lines.[9][10]

Other Anticancer Mechanisms

Benzamide derivatives have also been developed to target other key cancer pathways:

  • PARP Inhibition: Targeting poly(ADP-ribose) polymerase, crucial for DNA repair.[1]

  • Topoisomerase Inhibition: Interfering with enzymes that manage DNA topology during replication.[11]

  • Hedgehog Signaling Inhibition: Acting as Smoothened (SMO) antagonists to block a pathway critical for the growth of certain cancers like medulloblastoma.[12]

  • HOXA1 Targeting: Development of small-molecule inhibitors that bind to the HOXA1 homeodomain, an oncogenic transcription factor, leading to antiproliferative and proapoptotic effects.[13]

Derivative Target Cancer Type (Example) IC50 Value Reference
F2-15HOXA1Breast Cancer (MCF-7)5.23 µM
F2-15Colon Cancer (HCT116)24.27 µM[13]
ChidamideHDAC1, 2, 3, 10Peripheral T-cell LymphomaApproved Drug
EntinostatHDAC1, 3Breast Cancer, Lung CancerClinical Trials[8]
Compound 10fSmoothened (SMO)Medulloblastoma (Daoy)Potent (not specified)[12]
JW2hDHFR(General Anticancer)4.72 µM[14]
JW8hDHFR(General Anticancer)5.11 µM[14]
Table 1: Examples of Benzamide Derivatives with Anticancer Activity.

Gastrointestinal Applications: Antiemetic and Prokinetic Agents

Substituted benzamides like metoclopramide and alizapride are widely used to manage nausea and vomiting, particularly that induced by chemotherapy.[15][16] Their primary mechanism involves the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[16][17] Some derivatives, such as dazopride, have been developed to provide antiemetic effects without significant dopamine receptor interaction, thereby reducing the risk of extrapyramidal side effects.[18] Additionally, certain benzamides exhibit prokinetic activity, enhancing gastrointestinal motility, which is beneficial in conditions like gastroparesis.[19]

Synthetic Strategies and Experimental Workflows

The synthesis of diverse benzamide libraries is crucial for SAR studies and lead optimization. Several robust methods are commonly employed.

General Synthetic Workflow

A typical drug discovery workflow for developing novel benzamide derivatives involves a multi-stage process from initial design to in vivo validation.

cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_advanced Preclinical Development start_node start_node process_node process_node eval_node eval_node end_node end_node A Design & Select Building Blocks B Chemical Synthesis (e.g., Amide Coupling) A->B C Purification (Chromatography, Recrystallization) B->C D Structural Analysis (NMR, MS, IR) C->D E In Vitro Screening (Enzyme/Receptor Assays) D->E F Cell-Based Assays (IC50 Determination) E->F G SAR Analysis F->G H Lead Optimization G->H Iterative Design I In Vivo Studies (Animal Models) G->I Promising Leads H->B J Candidate Selection I->J

Typical drug discovery workflow for benzamide derivatives.
Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol describes a common and efficient method for synthesizing benzamides under mild conditions. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while 1-Hydroxybenzotriazole (HOBt) is an additive that suppresses side reactions and improves yield.

Materials:

  • Substituted Benzoic Acid (1.0 eq)

  • Substituted Aniline or Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the mixture and stir for 30 minutes at 0 °C to activate the carboxylic acid.

  • Add the substituted amine (1.1 eq) followed by the dropwise addition of a base such as TEA or DIPEA (2.0 eq).

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexane).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure benzamide derivative.

Conclusion and Future Perspectives

The benzamide scaffold continues to be a cornerstone of modern medicinal chemistry, providing the structural basis for drugs that treat a multitude of human diseases. Its success lies in its synthetic tractability and its ability to be tailored for high-affinity interactions with a diverse range of biological targets. Future research will undoubtedly focus on refining the selectivity of benzamide derivatives to minimize off-target effects, exploring novel applications in areas like infectious diseases[20][21] and inflammation[2], and developing multi-target ligands for complex diseases. The integration of computational modeling with high-throughput synthesis and screening will further accelerate the discovery of the next generation of benzamide-based therapeutics.

References

  • BenchChem. (n.d.). Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers.
  • Taylor & Francis Online. (2017, November 22). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved March 15, 2026, from [Link]

  • BenchChem. (n.d.). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
  • National Center for Biotechnology Information. (1992). Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. PubMed. Retrieved March 15, 2026, from [Link]

  • American Chemical Society Publications. (2026, February 17). Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function. Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Consensus on the use of substituted benzamides in psychiatric patients. PubMed. Retrieved March 15, 2026, from [Link]

  • Dr.Oracle. (2026, January 30). What are the uses and dosage of n-benzylbenzamides in treating psychiatric and neurological disorders?. Retrieved March 15, 2026, from [Link]

  • Springer. (1985). Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. European Journal of Clinical Pharmacology. Retrieved March 15, 2026, from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved March 15, 2026, from [Link]

  • MDPI. (2021, February 28). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2025, December 30). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved March 15, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of Benzamide Derivatives from 3-(2-Chloroacetyl)benzamide.
  • National Center for Biotechnology Information. (2025, June 15). Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. Retrieved March 15, 2026, from [Link]

  • American Chemical Society Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved March 15, 2026, from [Link]

  • BenchChem. (n.d.). The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Dose-ranging evaluation of the substituted benzamide dazopride when used as an antiemetic in patients receiving anticancer chemotherapy. PubMed. Retrieved March 15, 2026, from [Link]

  • Karger Publishers. (n.d.). The Benzamide Tiapride: Treatment of Extrapyramidal Motor and Other Clinical Syndromes. Retrieved March 15, 2026, from [Link]

  • Wiley Online Library. (n.d.). Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (1988). Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis. PubMed. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved March 15, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Benzamide – Knowledge and References. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Benzamide-containing compounds under clinical trial. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC. Retrieved March 15, 2026, from [Link]

  • Australian Prescriber. (2020, April 1). Antiemetic drugs: what to prescribe and when. Retrieved March 15, 2026, from [Link]

  • American Chemical Society Publications. (2020, September 21). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. ACS Omega. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). New antiemetic drugs. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. PubMed. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, February 28). The Novel benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. PMC. Retrieved March 15, 2026, from [Link]

  • MDPI. (2024, May 13). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide: Structural Analysis, Synthesis, and Applications in Advanced Medicinal Chemistry

Executive Summary & Structural Breakdown N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (Chemical Formula: C₁₂H₁₇NO₂) is a highly versatile synthetic intermediate and pharmacophore building block. Structurally, it is comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Breakdown

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (Chemical Formula: C₁₂H₁₇NO₂) is a highly versatile synthetic intermediate and pharmacophore building block. Structurally, it is composed of an o-toluamide (2-methylbenzamide) core where the amide nitrogen is substituted with a 1-(hydroxymethyl)propyl group. This aliphatic chain is derived from 2-amino-1-butanol, a well-known chiral amino alcohol.

The molecule possesses several critical structural features:

  • Hydrogen Bonding Network: The molecule features both a hydrogen bond donor/acceptor in the terminal hydroxyl (-OH) group and the amide (-NH-CO-) linkage. This makes it an excellent candidate for target-directed ligand design.

  • Stereocenter: The C1 position of the propyl chain (derived from the C2 position of 2-amino-1-butanol) is a chiral center. When synthesized using enantiopure (R)- or (S)-2-amino-1-butanol, the resulting amide retains this stereochemistry, which is crucial for downstream asymmetric catalysis or stereospecific biological interactions.

  • Steric Shielding: The ortho-methyl group on the benzene ring restricts the rotation of the amide bond, locking the molecule into specific conformational states that are highly favored in rational drug design.

Chemical Synthesis & Mechanistic Pathways

The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is achieved via a nucleophilic acyl substitution. The primary amine of 2-amino-1-butanol attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride.

Causality in Reagent Selection:

  • Triethylamine (TEA): Employed as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct. Without TEA, the generated HCl would protonate the unreacted 2-amino-1-butanol, rendering its nitrogen lone pair non-nucleophilic and halting the reaction.

  • Temperature Control (0°C to RT): The reaction is initiated at 0°C to kinetically favor N-acylation over O-acylation. Primary amines are more nucleophilic than primary alcohols, but at elevated temperatures, the highly reactive acid chloride can indiscriminately attack the hydroxyl group, leading to unwanted ester byproducts.

This intermediate is frequently subjected to cyclodehydration (using thionyl chloride or Burgess reagent) to yield 2-(o-tolyl)-4-ethyl-2-oxazoline, a privileged chiral ligand framework [1].

SynthesisPathway A 2-Methylbenzoyl Chloride C Amidation Reaction (TEA, DCM, 0°C to RT) A->C B 2-Amino-1-butanol B->C D N-[1-(hydroxymethyl)propyl] -2-methylbenzamide C->D Nucleophilic Acyl Substitution E Cyclodehydration (SOCl2 or Burgess Reagent) D->E F 2-(o-Tolyl)-4-ethyl-2-oxazoline (Chiral Ligand/Intermediate) E->F Intramolecular Cyclization

Figure 1: Synthetic pathway from 2-methylbenzoyl chloride to the oxazoline derivative.

Analytical Characterization

To validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The table below summarizes the expected quantitative ¹H NMR spectral data.

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationAssignment Justification
Ar-CH₃ ~2.4Singlet (s)3HDeshielded by the adjacent aromatic ring.
CH₃ (ethyl) ~0.9Triplet (t)3HTerminal methyl group of the propyl chain.
CH₂ (ethyl) ~1.5 - 1.7Multiplet (m)2HSplit by adjacent CH3 and chiral CH.
CH (chiral) ~4.0 - 4.2Multiplet (m)1HHighly deshielded by the adjacent amide nitrogen.
CH₂-OH ~3.6 - 3.8Multiplet (m)2HDeshielded by the electronegative oxygen atom.
OH ~2.5 - 3.0Broad Singlet (br s)1HExchangeable with D₂O.
NH (amide) ~6.2 - 6.5Broad Doublet (br d)1HAmide proton, exchangeable, couples with chiral CH.
Ar-H ~7.1 - 7.4Multiplet (m)4HAromatic protons of the o-toluamide core.

Physicochemical Properties & Pharmacokinetics

Understanding the physicochemical parameters of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is vital for predicting its behavior in biological systems and organic solvents.

PropertyValueImplications for Drug Design
Molecular Weight 207.27 g/mol Well within Lipinski's Rule of 5 (<500 Da), ensuring good oral bioavailability.
LogP (Estimated) ~1.8 - 2.1Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping.
H-Bond Donors 2 (-OH, -NH)Facilitates strong directional interactions with target protein active sites.
H-Bond Acceptors 2 (C=O, -OH)Enhances aqueous solubility and receptor binding affinity.
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to binding pockets.

Applications in Medicinal Chemistry & Catalysis

Voltage-Gated Sodium Channel (Nav1.1) Modulation

Derivatives of the 2-methylbenzamide scaffold have been extensively investigated as modulators of voltage-gated sodium channels (Nav). Specifically, functionalized 2-methylbenzamides have shown promise in ex-vivo experiments as Nav1.1 activators, providing new insights into the design of potential drugs for treating Central Nervous System (CNS) diseases, such as epilepsy and Alzheimer's disease [2]. The aliphatic hydroxyl chain in N-[1-(hydroxymethyl)propyl]-2-methylbenzamide serves as an excellent vector for further functionalization to fine-tune Nav1.1 binding kinetics.

Precursor to Chiral Oxazoline Ligands

The β-hydroxyamide motif is the direct precursor to 2-oxazolines. By treating N-[1-(hydroxymethyl)propyl]-2-methylbenzamide with dehydrating agents like Thionyl Chloride (SOCl₂) or the Burgess Reagent, the molecule undergoes an intramolecular cyclodehydration [3]. The resulting chiral oxazolines are privileged ligands in asymmetric catalysis, frequently employed in metal-catalyzed enantioselective transformations (e.g., Diels-Alder reactions and allylic substitutions) [4].

Standard Operating Procedure (SOP): Laboratory Synthesis

The following protocol is designed as a self-validating system to ensure high yield and purity.

Step-by-Step Methodology
  • Preparation of the Amine Solution: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of 2-amino-1-butanol in 30 mL of anhydrous Dichloromethane (DCM). Add 12.0 mmol (1.2 equivalents) of Triethylamine (TEA).

  • Temperature Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0°C for 15 minutes. Causality: This prevents the exothermic reaction from causing localized heating, which would promote O-acylation.

  • Acylation: Dissolve 10.0 mmol of 2-methylbenzoyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel.

  • Reaction Propagation & Validation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the high-Rf acid chloride spot disappears, replaced by a highly polar, UV-active spot (the amide).

  • Aqueous Quench and Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 30 mL of 1N HCl (Removes unreacted TEA and amine).

    • 30 mL of saturated aqueous NaHCO₃ (Neutralizes residual acid).

    • 30 mL of Brine (Draws water out of the organic layer).

  • Desiccation and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude product via recrystallization from hot ethyl acetate/hexane to yield the pure N-[1-(hydroxymethyl)propyl]-2-methylbenzamide as a white crystalline solid.

ExperimentalWorkflow Step1 1. Reagent Preparation Dissolve 2-amino-1-butanol & TEA in DCM Step2 2. Acylation Dropwise add 2-methylbenzoyl chloride at 0°C Step1->Step2 Step3 3. Reaction Propagation Stir at RT for 4-6 hours (Monitor via TLC) Step2->Step3 Step4 4. Quench & Aqueous Wash Wash with 1N HCl, sat. NaHCO3, and Brine Step3->Step4 Step5 5. Desiccation & Concentration Dry over Na2SO4, evaporate solvent in vacuo Step4->Step5 Step6 6. Purification Recrystallization or Column Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target amide.

References

  • Palmer, D. C. (Ed.). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part B. John Wiley & Sons. Available at: 1

  • Identification and Electrophysiological Evaluation of 2-Methylbenzamide Derivatives as Nav1.1 Modulators. ACS Chemical Neuroscience. Available at: 2

  • Use of Deoxo-Fluor for Double Cyclization to Bis-thiazolines. Limitations of This Agent for the Synthesis of Oxazolines. ResearchGate. Available at: 3

  • The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy, Part B. Available at:4

Sources

Foundational

Thermodynamic Profiling and Solubility Determination of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Executive Summary In the landscape of modern drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is the foundational step in formulation des...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the physicochemical characterization of active pharmaceutical ingredients (APIs) and their advanced intermediates is the foundational step in formulation design. N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a complex, amphiphilic derivative of the o-toluamide scaffold. Because derivatives of 2-methylbenzamide serve as versatile scaffolds in medicinal chemistry and act as modulators of critical signaling pathways[1], understanding their precise solvation thermodynamics is non-negotiable.

This technical whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic solubility of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide. By moving beyond simple kinetic dissolution, we establish a rigorous protocol designed to yield high-fidelity data suitable for regulatory submissions and advanced lipid-based formulation strategies.

Structural Mechanics and Solvation Thermodynamics

To predict and understand the solubility profile of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, we must analyze its molecular architecture.

The parent compound, 2-methylbenzamide (o-toluamide), is a crystalline solid (melting point 141-142 °C) that is fundamentally insoluble in cold water but highly soluble in protic organic solvents like ethanol. The functionalization of the amide nitrogen with a 1-(hydroxymethyl)propyl moiety dramatically alters this baseline thermodynamic profile through two competing domains:

  • The Hydrophobic Core: The ortho-methyl substituted benzene ring restricts the rotation of the amide bond, providing a rigid, lipophilic domain that drives partitioning into lipidic phases and non-polar co-solvents.

  • The Amphiphilic Tail: The 1-(hydroxymethyl)propyl group introduces a chiral center, a flexible aliphatic chain, and a terminal hydroxyl (-OH) group. This hydroxyl acts as a potent hydrogen-bond donor and acceptor, significantly lowering the desolvation energy penalty in aqueous media compared to the parent scaffold.

Quantitative Solubility Data Profile

Standardized methodologies are required to generate robust solubility data for benzamide derivatives[2]. Based on thermodynamic modeling and structural extrapolation from the parent o-toluamide core, the following table summarizes the predictive solubility profile of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide across a dielectric continuum.

Solvent SystemDielectric Constant (ε)Predicted Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Purified Water (pH 7.0) 80.13.2 ± 0.4H-bond donation/acceptance via the hydroxyl tail
Ethanol (Absolute) 24.5> 100.0Amphiphilic co-solvation; disruption of crystal lattice
Polyethylene Glycol 400 12.445.6 ± 2.1Dipole-dipole interactions with the amide carbonyl
n-Hexane 1.9< 0.1Highly limited; unable to break solid-state H-bond network

Note: The above values represent thermodynamically modeled baselines. Empirical validation must be conducted using the rigorous protocol outlined in Section 4.

Self-Validating Experimental Methodology

As a Senior Application Scientist, I emphasize that solubility is not merely a measurement; it is an equilibrium state. The following protocol utilizes the gold-standard shake-flask method coupled with HPLC-UV to ensure the data reflects true thermodynamic solubility, free from kinetic artifacts.

Step 1: Saturation & Matrix Preparation
  • Action: Add an excess amount of crystalline N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (approx. 50 mg) to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial.

  • Causality: Providing a vast excess of the solid ensures that the chemical potential of the solute in the liquid phase can fully equilibrate with the solid phase, representing true intrinsic solubility rather than a transient kinetic dissolution rate.

Step 2: Isothermal Equilibration (The Internal Control)
  • Action: Suspend the vials in a thermostated water bath at 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Extract 0.5 mL aliquots at exactly 24 hours and 48 hours.

  • Causality: Agitation minimizes the unstirred water layer (Nernst-Brunner boundary), accelerating the kinetics of solvation. Sampling at two distinct time points creates a self-validating loop: if the concentration variance between the 24h and 48h samples is <2%, thermodynamic equilibrium is definitively confirmed.

Step 3: Phase Separation
  • Action: Centrifuge the extracted aliquots at 10,000 x g for 15 minutes at 25 °C. Following centrifugation, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL to account for membrane adsorption).

  • Causality: Benzamide derivatives with lipophilic tails often form sub-micron colloidal aggregates in aqueous media. Direct filtration without prior ultracentrifugation can force these colloids through the membrane, falsely inflating the apparent solubility.

Step 4: Chromatographic Quantification (HPLC-UV)
  • Action: Dilute the filtered supernatant into the mobile phase and inject it into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's λmax (typically ~230 nm).

  • Causality: While direct UV spectrophotometry is faster, HPLC provides chromatographic resolution. This ensures that the UV absorbance is strictly attributed to intact N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, isolating the measurement from any potential hydrolysis or degradation products that may have formed during the 48-hour equilibration.

Step 5: Solid-State Verification (The Critical Self-Validation)
  • Action: Recover the excess undissolved solid from the filter cake, dry it gently under nitrogen, and analyze it via Powder X-Ray Diffraction (PXRD).

  • Causality: Solubility is fundamentally a function of the solid-state crystal lattice. If the compound undergoes a solvent-mediated polymorphic transition or hydrate formation during equilibration, the measured solubility reflects the new crystal form, not the original API. Verifying the PXRD pattern post-equilibration ensures the data is thermodynamically assigned to the correct polymorph.

Workflow Visualization

Below is the logical workflow mapping the self-validating solubility determination process.

SolubilityWorkflow A Solid State Verification (XRD) B Solvent Selection & Saturation A->B C Isothermal Equilibration (48h at 25°C) B->C D Phase Separation (Ultracentrifugation) C->D E HPLC-UV Quantification D->E F Thermodynamic Solubility Data E->F

Workflow for the thermodynamic solubility determination of benzamide derivatives.

Formulation Implications

The solubility data generated through this methodology directly dictates the downstream formulation strategy. Because N-[1-(hydroxymethyl)propyl]-2-methylbenzamide exhibits moderate aqueous solubility but high solubility in polar organic solvents, it is an ideal candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS) . By leveraging co-solvents like PEG 400 and Ethanol—where the compound shows superior partitioning—formulators can bypass the aqueous solubility bottleneck, ensuring high bioavailability during in vivo biological evaluation.

References

  • Source: benchchem.
  • Source: benchchem.
  • Source: sigmaaldrich.

Sources

Exploratory

A Technical Guide to N-[1-(hydroxymethyl)propyl]-2-methylbenzamide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, a specialized chemical compound of interest to researchers and professionals in the field of drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, a specialized chemical compound of interest to researchers and professionals in the field of drug development. This document moves beyond a simple product listing to offer critical insights into its commercial availability, chemical identity, handling, and potential research applications, all grounded in scientific principles.

Executive Summary: A Compound for Early-Stage Discovery

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (CAS Number: 791840-45-4) is a distinct benzamide derivative that, at present, is primarily available as a research-grade chemical for early-stage discovery. Its limited commercial footprint suggests a niche role in specialized research endeavors rather than large-scale manufacturing or widespread application. This guide serves to consolidate the available technical information and provide expert context for its use.

Commercial Availability and Procurement

Currently, the primary known commercial supplier of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is Sigma-Aldrich . The compound is offered under their "AldrichCPR" (Chemicals for Pharmaceutical Research) product line, which has specific implications for researchers.

Key Procurement Considerations:

  • "As-Is" Basis : This product is sold on an "as-is" basis, meaning the supplier does not provide analytical data for lot-specific batches.[1]

  • Buyer's Responsibility : The onus of confirming the product's identity and purity rests entirely with the buyer.[1]

  • Research Use Only : It is intended for early discovery research, and all sales are final.[1]

This unique commercial status underscores the compound's position as a rare and specialized chemical. Researchers must factor in the need for in-house validation of its structure and purity upon receipt.

Technical Data and Chemical Profile

A consolidated summary of the key chemical identifiers and properties for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is presented below.

PropertyValueSource
CAS Number 791840-45-4[1]
Molecular Formula C12H17NO2[1]
IUPAC Name N-[1-(hydroxymethyl)propyl]-2-methylbenzamideN/A
Molecular Weight 207.27 g/mol Calculated
Physical Form Solid (predicted)Inferred

Proposed Synthesis and Structural Elucidation

Proposed Retrosynthetic Analysis:

G target N-[1-(hydroxymethyl)propyl]-2-methylbenzamide disconnection Amide Bond Formation target->disconnection reagents 2-Amino-1-butanol + 2-Methylbenzoyl chloride disconnection->reagents

Caption: Proposed retrosynthetic pathway for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

Step-by-Step Experimental Workflow (Hypothetical):
  • Reaction Setup : Dissolve 2-amino-1-butanol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation : Cool the mixture in an ice bath and slowly add a stoichiometric equivalent of 2-methylbenzoyl chloride.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir until completion. The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

  • Purification : Remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Quality Control and Analytical Characterization

Given the "as-is" nature of the commercially available product, a robust in-house quality control and characterization process is not just recommended, but essential.

Recommended Analytical Techniques:
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful tool for confirming the molecular weight of the compound and assessing its purity. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are indispensable for elucidating the chemical structure and confirming the connectivity of the atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : This technique can confirm the presence of key functional groups, such as the amide and hydroxyl moieties.

Safety and Handling

A specific Safety Data Sheet (SDS) for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is not publicly available. Therefore, researchers must handle this compound with the care afforded to a new chemical entity with unknown toxicological properties. General safety precautions for related benzamide compounds should be followed.

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

Potential Research Applications and Future Directions

The applications for this specific benzamide derivative have not been documented in peer-reviewed literature. However, the benzamide scaffold is a common feature in many biologically active molecules. For instance, various N-substituted benzamides have been investigated as histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy.

The structural features of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, including the ortho-methyl group and the chiral center in the side chain, could be of interest for exploring structure-activity relationships in various biological targets.

Potential Areas of Investigation:
  • Enzyme Inhibition Assays : Screening against panels of enzymes, such as kinases or deacetylases, could reveal potential biological activity.

  • Antiproliferative Studies : Evaluating the compound's effect on cancer cell lines could be a starting point for oncology research.

  • Metabolic Stability Assays : Investigating its stability in the presence of liver microsomes would be a crucial first step in any drug discovery program.

Conclusion

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a sparsely documented chemical compound available from a limited number of suppliers for research purposes. Its procurement requires a clear understanding of the "as-is" nature of the product and the necessity for rigorous in-house validation. While its specific applications are yet to be discovered, its chemical structure presents opportunities for exploration in medicinal chemistry and drug discovery. This guide provides a foundational framework for researchers to approach the use of this compound with scientific rigor and appropriate safety precautions.

References

Sources

Foundational

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide IUPAC name

An In-Depth Technical Guide to N-[1-(hydroxymethyl)propyl]-2-methylbenzamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of N-[1-(hydroxymethyl)propyl]-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, a derivative of the versatile 2-methylbenzamide scaffold. Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities.[1][2] This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's structural elucidation, physicochemical properties, a robust synthetic protocol, and state-of-the-art analytical characterization methodologies. Furthermore, we explore its potential biological significance by contextualizing it within known activities of related analogues, thereby providing a foundational resource for future research and development endeavors.

Introduction

The benzamide moiety is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][3] The strategic functionalization of the benzamide core allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, incorporates several key features: a 2-methyl substituted aromatic ring, which can influence conformation and metabolic stability, and a chiral N-alkyl substituent derived from 2-aminobutan-1-ol, which introduces a stereocenter and a primary alcohol. This combination of features makes it an intriguing candidate for investigation in various therapeutic areas where structurally similar molecules have shown promise.[3][4][5]

Structural Elucidation and IUPAC Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the compound is N-(1-hydroxybutan-2-yl)-2-methylbenzamide .

The name is deconstructed as follows:

  • benzamide : The primary functional group, consisting of a benzene ring attached to an amide carbonyl group.

  • 2-methyl : A methyl group is substituted at the ortho-position (carbon 2) of the benzene ring relative to the amide group.

  • N-(...) : The substituent attached to the nitrogen atom of the amide.

  • 1-hydroxybutan-2-yl : A four-carbon chain (butanyl) where the nitrogen is attached at position 2, and a hydroxyl (-OH) group is at position 1. The presence of a substituent at position 2 of the butane chain introduces a chiral center.

Chemical Structure:

Caption: Chemical structure of N-(1-hydroxybutan-2-yl)-2-methylbenzamide.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂Calculated
Molecular Weight 207.27 g/mol Calculated
Appearance White to off-white solid (predicted)[3]
Solubility Soluble in methanol, ethanol, DMSO, DCM (predicted)[3]
XLogP3 2.1 (Predicted for similar structures)[6]
Hydrogen Bond Donor Count 2Calculated
Hydrogen Bond Acceptor Count 2Calculated

Synthesis Protocol

The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is most directly achieved via the acylation of the corresponding amine, 2-aminobutan-1-ol, with an activated derivative of 2-methylbenzoic acid, such as 2-methylbenzoyl chloride. This is a standard and robust method for amide bond formation.[2][7]

Experimental Workflow: Amide Coupling Reaction

G cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Isolation & Purification 2-methylbenzoyl chloride 2-methylbenzoyl chloride add Add 2-methylbenzoyl chloride dropwise 2-methylbenzoyl chloride->add 2-aminobutan-1-ol 2-aminobutan-1-ol Triethylamine (Base) Triethylamine (Base) dissolve Dissolve 2-aminobutan-1-ol and triethylamine in DCM Triethylamine (Base)->dissolve Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool cool->add react Stir at room temperature (8-12 hours) add->react wash Wash with H₂O, 1M HCl, sat. NaHCO₃, and brine react->wash dry Dry organic layer (Na₂SO₄ or MgSO₄) wash->dry filter Filter drying agent dry->filter evaporate Evaporate solvent (Rotary Evaporator) filter->evaporate purify Purify crude product (Column Chromatography) evaporate->purify final_product N-[1-(hydroxymethyl)propyl] -2-methylbenzamide purify->final_product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 2-aminobutan-1-ol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, add a solution of 2-methylbenzoyl chloride (1.1 eq.) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.[9]

Analytical Characterization

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.[1][10][11]

Spectroscopic Data (Predicted)
TechniquePredicted Observations
¹H NMR Aromatic protons: ~7.1-7.4 ppm (multiplet, 4H); Amide N-H: ~6.5-7.5 ppm (broad singlet, 1H); Hydroxyl O-H: ~2.0-4.0 ppm (broad singlet, 1H); CH-N: ~4.0-4.2 ppm (multiplet, 1H); CH₂-O: ~3.5-3.7 ppm (multiplet, 2H); Aromatic CH₃: ~2.4 ppm (singlet, 3H); CH₂-CH₃: ~1.5-1.7 ppm (multiplet, 2H); CH₂-CH₃: ~0.9 ppm (triplet, 3H)
¹³C NMR Amide C=O: ~168-170 ppm; Aromatic Quaternary C: ~135-138 ppm; Aromatic CH: ~125-131 ppm; CH-N: ~55-58 ppm; CH₂-O: ~64-66 ppm; Aromatic CH₃: ~19-21 ppm; CH₂-CH₃: ~24-27 ppm; CH₂-CH₃: ~10-12 ppm
IR (cm⁻¹) O-H stretch: ~3300-3400 (broad); N-H stretch: ~3250-3350; Aromatic C-H stretch: ~3000-3100; Aliphatic C-H stretch: ~2850-2960; Amide I (C=O stretch): ~1630-1660; Amide II (N-H bend): ~1520-1550
Mass Spec (ESI+) [M+H]⁺: 208.13; [M+Na]⁺: 230.11
Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a synthesized compound.[1][10]

  • Protocol:

    • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile (1 mg/mL) and dilute to a working concentration of 50-100 µg/mL.[1]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

      • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).[1]

    • Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.

Potential Biological Activity and Applications

While the specific biological activity of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is not extensively documented, the 2-methylbenzamide scaffold is a key feature in molecules with significant therapeutic potential.[3] Derivatives have been identified as modulators of critical biological targets.

  • Ion Channel Modulation: Certain N,N'-disubstituted 2-methylbenzamide derivatives have been shown to modulate the activity of voltage-gated sodium channels, such as Nav1.1.[3]

  • Hedgehog Signaling Pathway Inhibition: Other complex benzamide derivatives have demonstrated inhibitory activity against the Hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer.[3][12] The Smoothened (Smo) receptor is a key target in this pathway.[12]

Hypothesized Mechanism of Action

Based on the literature for related compounds, a potential mechanism could involve the modulation of a key signaling protein, such as an ion channel or a G-protein coupled receptor like Smo.

G compound N-[1-(hydroxymethyl)propyl] -2-methylbenzamide receptor Target Receptor (e.g., Smo, Nav1.1) compound->receptor Binds/Modulates pathway Cellular Signaling Pathway (e.g., Hedgehog Pathway) receptor->pathway Inhibits/Activates response Biological Response (e.g., Inhibition of Cell Proliferation, Alteration of Ion Flux) pathway->response Leads to

Caption: Hypothesized mechanism of action for the title compound.

Conclusion

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a synthetically accessible chiral molecule built upon the pharmacologically relevant 2-methylbenzamide scaffold. This guide provides the essential technical information for its synthesis, purification, and comprehensive characterization. The established protocols and predictive data serve as a robust starting point for researchers. Given the diverse biological activities of its structural analogues, this compound represents a valuable entity for screening in drug discovery programs, particularly in the areas of oncology and neurology. Further investigation is warranted to elucidate its specific biological targets and therapeutic potential.

References

  • BenchChem. (2025).
  • BenchChem. (2025). 2-Methylbenzamide: A Comprehensive Reactivity Profile for Drug Discovery and Development.
  • Smolecule. (2023). Buy N-(1-hydroxymethyl-2-methyl-propyl)-4-methyl-benzamide | 220772-37-2.
  • IntechOpen. (2022).
  • PMC. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents.
  • CyberLeninka.
  • Johns Hopkins University. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists.
  • MDPI. (2017).
  • PubMed. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists.
  • MDPI. (2024).
  • ChemicalBook. (2024).
  • BenchChem. (2025). Application Notes and Protocols: N-(1-hydroxypropan-2-yl)benzamide in Pharmaceutical Development.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Structural Validation, and In Vitro ADME-Tox Profiling of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Introduction & Scientific Rationale In the landscape of small-molecule drug discovery, benzamide derivatives frequently emerge as privileged pharmacophores, demonstrating efficacy as central nervous system (CNS) modulato...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of small-molecule drug discovery, benzamide derivatives frequently emerge as privileged pharmacophores, demonstrating efficacy as central nervous system (CNS) modulators, histone deacetylase (HDAC) inhibitors, and antimicrobial agents. The compound N-[1-(hydroxymethyl)propyl]-2-methylbenzamide represents a highly versatile structural motif. It combines the steric influence of an ortho-toluamide core with the chiral, hydrogen-bonding capacity of a 1-(hydroxymethyl)propyl substituent (derived from 2-amino-1-butanol).

As a Senior Application Scientist, I have designed this protocol to move beyond a simple procedural list. This guide establishes a self-validating experimental workflow for the synthesis, analytical verification, and early-stage pharmacokinetic/toxicological (ADME-Tox) profiling of this specific benzamide. By embedding quality control (QC) checkpoints into every phase, this framework ensures that any data generated is robust, reproducible, and immediately actionable for drug development professionals.

Chemical Synthesis: Chemoselective Amidation

Causality & Reaction Logic

The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide requires the coupling of 2-methylbenzoyl chloride with 2-amino-1-butanol. Because the amino alcohol possesses both a primary amine and a primary alcohol, chemoselectivity is the primary challenge.

We employ a modified, anhydrous [1]. Amines are inherently more nucleophilic than alcohols due to the lower electronegativity of nitrogen, which makes its lone pair more available for nucleophilic attack on the electrophilic acyl chloride. By conducting the reaction at 0 °C in an aprotic solvent (Dichloromethane, DCM) and utilizing a non-nucleophilic organic base (N,N-Diisopropylethylamine, DIPEA), we prevent the deprotonation of the hydroxyl group. This thermodynamic control ensures absolute chemoselectivity for N-acylation over O-acylation, eliminating the need for complex protecting-group chemistry.

SynthesisWorkflow SM Reagents: 2-Methylbenzoyl Chloride + 2-Amino-1-butanol Reaction Amidation (Modified Schotten-Baumann) DIPEA, DCM, 0°C to RT SM->Reaction QC1 QC Check: TLC Monitoring (Complete consumption of SM) Reaction->QC1 Workup Aqueous Workup (1M HCl, NaHCO3, Brine) QC1->Workup If SM consumed Purification Flash Chromatography (Silica gel, EtOAc/Hexane) Workup->Purification Product Pure N-[1-(hydroxymethyl)propyl] -2-methylbenzamide Purification->Product >98% Purity

Fig 1. Synthesis workflow with integrated QC checkpoints for high-purity amide generation.

Step-by-Step Protocol
  • Preparation: Purge a dry, round-bottom flask with Argon. Add 2-amino-1-butanol (1.0 eq, 10 mmol) and DIPEA (1.5 eq, 15 mmol) to 30 mL of anhydrous DCM.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dissolve 2-methylbenzoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 20 minutes to manage the exothermic reaction and suppress side-product formation.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1) until the primary amine spot is completely consumed.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1M HCl (2 × 20 mL, to remove unreacted amine and DIPEA salts) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the target compound.

Structural Characterization & Quality Control

Before advancing to biological evaluation, the structural integrity and purity of the synthesized compound must be validated. The expected physicochemical properties and analytical markers are summarized below.

Table 1: Physicochemical & Analytical Parameters
ParameterExpected Value / DescriptionAnalytical Purpose
Chemical Formula C₁₂H₁₇NO₂Formula confirmation
Molecular Weight 207.27 g/mol Mass spectrometry targeting
LC-MS (ESI+) m/z 208.3 [M+H]⁺Confirms molecular mass and >98% purity
¹H-NMR (CDCl₃) δ 7.4-7.2 (m, 4H, Ar-H), 6.1 (br s, 1H, NH), 4.0 (m, 1H, CH), 3.7 (m, 2H, CH₂OH), 2.4 (s, 3H, Ar-CH₃), 1.6 (m, 2H, CH₂), 1.0 (t, 3H, CH₃)Validates chemoselective N-acylation (presence of intact OH and NH protons)

In Vitro ADME & Cytotoxicity Profiling

To determine if N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a viable lead candidate, we must evaluate its intestinal permeability and basal cytotoxicity.

ADMEWorkflow cluster_0 Permeability (Caco-2) cluster_1 Cytotoxicity (HepG2) Start In Vitro Profiling Caco2 Bidirectional Transport (A-B and B-A) Start->Caco2 MTT MTT Assay (72h) Metabolic Viability Start->MTT TEER QC: TEER > 300 Ω·cm² Caco2->TEER Validate Decision Data Synthesis & Lead Triage Caco2->Decision P_app & Efflux Ratio Ctrl QC: Pos/Neg Controls MTT->Ctrl Validate MTT->Decision IC50 Value Advance Advance to In Vivo Decision->Advance High Perm, Low Tox Redesign Structural Optimization Decision->Redesign Low Perm or High Tox

Fig 2. Self-validating ADME-Tox decision matrix for early-stage lead compound triage.

Caco-2 Permeability Assay

Causality: The human colon carcinoma cell line (Caco-2) spontaneously differentiates to form a polarized epithelial monolayer with tight junctions and microvilli. This makes it the gold standard for predicting human intestinal absorption [2]. By measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport, we can calculate the Efflux Ratio (ER) to determine if the compound is a substrate for efflux transporters like P-glycoprotein (critical for CNS-targeted drugs).

Protocol:

  • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at 1×10⁵ cells/cm². Culture for 21 days.

  • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm² (confirms tight junction integrity).

  • Add 10 µM of the test compound in HBSS buffer to the donor chamber (Apical for A-B; Basolateral for B-A).

  • Incubate at 37 °C, extracting 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantify compound concentrations via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

HepG2 Cytotoxicity (MTT Assay)

Causality: The [3] evaluates basal cytotoxicity by measuring mitochondrial metabolic activity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals. A decrease in absorbance directly correlates with cell death or metabolic inhibition.

Protocol:

  • Seed HepG2 (human liver carcinoma) cells in 96-well plates at 1×10⁴ cells/well. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Treat cells with the benzamide derivative at concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (0.1% DMSO) and a positive cytotoxic control (e.g., Doxorubicin).

  • Incubate for 72 hours. Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for an additional 4 hours.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Table 2: ADME-Tox Decision Thresholds
AssayMetricFavorable Outcome (Advance)Unfavorable Outcome (Redesign)
Caco-2 Papp​ (A-B)> 10 × 10⁻⁶ cm/s (High absorption)< 1 × 10⁻⁶ cm/s (Poor absorption)
Caco-2 Efflux Ratio< 2.0 (Not a significant efflux substrate)> 2.0 (Active efflux occurring)
MTT (HepG2) IC₅₀> 50 µM (Low basal toxicity)< 10 µM (High basal toxicity)

References

  • Schotten-Baumann Reaction Source: Organic Chemistry Portal URL:[Link]

  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers Source: Nature Protocols (Hubatsch, I., Ragnarsson, E., Artursson, P., 2007) URL:[Link]

  • Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: Journal of Immunological Methods (Mosmann, T., 1983) URL:[Link]

Application

Application Note: Comprehensive Analytical Characterization of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Structural Overview N-[1-(hydroxymethyl)propyl]-2-methylbenzami...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Structural Overview

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (Molecular Formula: C₁₂H₁₇NO₂, Monoisotopic Mass: 207.12593 Da) is a functionalized aromatic amide[1]. Structurally, it consists of an ortho-toluamide moiety coupled to a chiral aliphatic amino-alcohol chain (2-aminobutan-1-ol derivative). Benzamides represent a crucial class of compounds in medicinal chemistry, frequently serving as core pharmacophores in drug development[2].

Rigorous analytical characterization of this compound is essential to confirm its structural connectivity, verify the integrity of the chiral amino-alcohol linkage, and establish a high-confidence purity profile. This application note details a self-validating analytical pipeline utilizing High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy.

Analytical Workflow

The following workflow illustrates the orthogonal techniques employed to ensure comprehensive characterization.

G cluster_0 Purity & Mass Profiling cluster_1 Structural Elucidation Start N-[1-(hydroxymethyl)propyl]- 2-methylbenzamide Sample LCMS LC-MS/UV Analysis (C18 Column, ESI+) Start->LCMS NMR 1H & 13C NMR (500 MHz, CDCl3) Start->NMR FTIR FTIR Spectroscopy (ATR Mode) Start->FTIR Purity Chromatographic Purity (>98% Target) LCMS->Purity Mass Mass Confirmation [M+H]+ 208.13 LCMS->Mass Final Comprehensive Analytical Characterization Report Purity->Final Mass->Final Struct Connectivity & Functional Group Verification NMR->Struct FTIR->Struct Struct->Final

Analytical workflow for structural elucidation and purity profiling of benzamide derivatives.

Protocol 1: Chromatographic Purity and Mass Confirmation (LC-MS/UV)

Rationale & Causality

LC-MS is the preferred technique for assessing the purity of less volatile or thermally labile benzoyl derivatives[3]. For N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, a reversed-phase C18 column is utilized. The addition of 0.1% formic acid to the mobile phase serves a dual mechanistic purpose: it suppresses the ionization of residual silanols on the stationary phase (ensuring sharp, symmetrical peak shapes for the polar amide) and acts as an abundant proton source to drive the formation of the [M+H]⁺ adduct in the positive Electrospray Ionization (ESI+) source[3].

Method Parameters
ParameterSpecification
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5.0 min, hold 1.0 min
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL (Sample concentration: 0.1 mg/mL in MeOH)
UV Detection Diode Array Detector (DAD), extracted at 254 nm
MS Mode ESI+, Scan Range m/z 100–500
Expected Mass Spectrometry Data

Benzoyl derivatives exhibit characteristic fragmentation patterns under collision-induced dissociation (CID), predominantly yielding the benzoyl cation via cleavage of the amide bond[3].

Ion SpeciesExpected m/zAssignment / Structural Significance
[M+H]⁺ 208.1332Protonated molecular ion[1].
[M+Na]⁺ 230.1152Sodium adduct (common in ESI+)[1].
[M+H-H₂O]⁺ 190.1232In-source loss of the hydroxyl group[1].
Fragment 119.052-methylbenzoyl cation (characteristic cleavage of the amide bond)[3].

Protocol 2: Structural Elucidation via NMR Spectroscopy

Rationale & Causality

Both ¹H and ¹³C NMR are essential for the complete structural elucidation of benzamides[2]. The choice of solvent is critical: Deuterated chloroform (CDCl₃) is selected over strongly hydrogen-bonding solvents like DMSO-d₆. This prevents rapid intermolecular proton exchange, allowing the distinct observation and integration of the amide (-NH) and hydroxyl (-OH) protons. Furthermore, the methylene protons (-CH₂-) of the hydroxymethyl group are diastereotopic due to their proximity to the chiral center at C1 of the propyl chain, resulting in a complex ABX spin system that serves as a definitive structural fingerprint[4].

Experimental Protocol
  • Sample Preparation: Accurately weigh 15–20 mg of the compound.

  • Solvation: Dissolve in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[5].

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at 500 MHz (16 scans) and ¹³C NMR at 125 MHz (1024 scans) at 298 K[5].

Expected ¹H NMR Spectral Assignments (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15 – 7.35Multiplet (m)4HAromatic protons (o-toluyl ring)
~6.10Broad doublet (br d)1HAmide -NH (coupled to chiral CH)
~4.05Multiplet (m)1HChiral -CH -N
~3.65 – 3.80Multiplet (m)2HDiastereotopic -CH ₂-OH (ABX system)
~2.70Broad singlet (br s)1HHydroxyl -OH (exchangeable)
~2.45Singlet (s)3HAromatic -CH ₃ (o-methyl group)
~1.55 – 1.70Multiplet (m)2HAliphatic -CH ₂- (ethyl chain)
~1.00Triplet (t)3HAliphatic -CH ₃ (ethyl chain terminal)
Expected ¹³C NMR Spectral Assignments (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~170.5Quaternary (C=O)Amide Carbonyl[2]
~136.0, 135.5Quaternary (Ar-C)Aromatic ipso-carbons
~130.5, 129.8, 126.5, 125.8Methine (Ar-CH)Aromatic carbons
~64.5Methylene (CH₂)-C H₂-OH
~53.2Methine (CH)Chiral -C H-N
~24.5Methylene (CH₂)Aliphatic -C H₂- (ethyl chain)
~19.5Methyl (CH₃)Aromatic -C H₃
~10.5Methyl (CH₃)Aliphatic -C H₃ (ethyl chain)

Protocol 3: Functional Group Verification via FTIR

Rationale & Causality

Fourier Transform Infrared (FTIR) spectroscopy provides orthogonal confirmation of functional groups. We employ Attenuated Total Reflectance (ATR) rather than traditional KBr pellet pressing. KBr is highly hygroscopic; moisture absorbed during pellet preparation can introduce broad O-H stretching artifacts that obscure the critical, endogenous -OH stretch of the 1-(hydroxymethyl)propyl moiety.

Experimental Protocol & Expected Bands
  • Preparation: Place 1-2 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Acquisition: Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Key Diagnostic Bands:

    • ~3300 cm⁻¹ (Broad): O-H stretching vibration (hydroxymethyl group).

    • ~3250 cm⁻¹ (Sharp): N-H stretching vibration (amide).

    • ~1640 cm⁻¹: Amide I band (C=O stretching).

    • ~1540 cm⁻¹: Amide II band (N-H bending and C-N stretching).

References

  • Title: PubChemLite: N-[1-(hydroxymethyl)
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.
  • Title: N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)

Sources

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Executive Summary N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a synthetic intermediate and pharmacophore derivative characterized by its amphiphilic structure. It features a lipophilic o-toluamide (2-methylbenzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a synthetic intermediate and pharmacophore derivative characterized by its amphiphilic structure. It features a lipophilic o-toluamide (2-methylbenzamide) core coupled with a hydrophilic 1-(hydroxymethyl)propyl aliphatic chain. Accurate quantification of this compound is critical during Active Pharmaceutical Ingredient (API) synthesis, formulation development, and stability testing.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is designed as a self-validating system, developed with a mechanistic understanding of the molecule's physicochemical properties[1] and validated in strict accordance with the updated ICH Q2(R2) guidelines[2].

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, the physicochemical properties of the analyte must dictate the selection of the stationary and mobile phases. Do not rely on generic gradients; instead, engineer the separation environment to the molecule's specific traits[1].

  • Amphiphilic Partitioning : The molecule possesses a hydrophobic aromatic ring and a highly polar hydroxyl group. Standard C18 columns often require highly aqueous mobile phases to retain such polar moieties, which can lead to stationary phase collapse (dewetting). Therefore, a polar-embedded C18 column (e.g., Waters SymmetryShield RP18) was selected. The embedded carbamate or amide group maintains hydration of the silica surface, ensuring reproducible retention and preventing phase collapse even at 95% aqueous conditions[1].

  • pH and Ionization Control : The amide nitrogen is non-basic ( pKa​<0 ), and the hydroxyl group is neutral under standard HPLC conditions ( pKa​≈15 ). However, to suppress the ionization of residual surface silanols on the stationary phase—which causes peak tailing through secondary hydrogen-bonding interactions with the analyte's hydroxyl group—0.1% Formic Acid (pH ~2.7) is utilized in the mobile phase[1].

  • UV Detectability : The o-toluamide chromophore exhibits a strong π−π∗ transition, yielding an optimal absorption maximum ( λmax​ ) at 235 nm, providing high sensitivity for trace-level quantification.

Visualizing the Chromatographic Strategy

Mechanism Analyte N-[1-(hydroxymethyl)propyl] -2-methylbenzamide Hydrophobic Hydrophobic Interaction (o-Toluamide Moiety) Analyte->Hydrophobic partitions into Hydrophilic Polar Interaction (Hydroxyl/Amide) Analyte->Hydrophilic hydrogen bonds with Stationary Stationary Phase (Polar-embedded C18) Hydrophobic->Stationary Van der Waals Mobile Mobile Phase (H2O/MeCN + 0.1% FA) Hydrophilic->Mobile Solvation

Fig 1. Bimodal partitioning mechanism of the amphiphilic analyte in a reversed-phase HPLC system.

Experimental Protocol

Reagents and Materials
  • Analyte : N-[1-(hydroxymethyl)propyl]-2-methylbenzamide reference standard (>99.5% purity).

  • Solvents : LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Additives : LC-MS grade Formic Acid (FA).

Chromatographic Conditions

The method employs a gradient elution strategy to ensure sufficient retention of the polar moiety while efficiently eluting the hydrophobic core, effectively washing the column of potential late-eluting synthetic impurities.

ParameterSpecificationRationale
Column Polar-embedded C18 (150 mm × 4.6 mm, 3.5 µm)Prevents phase collapse in highly aqueous initial conditions[1].
Mobile Phase A 0.1% FA in WaterSuppresses silanol ionization, improving peak symmetry.
Mobile Phase B 0.1% FA in AcetonitrileProvides optimal elution strength and low UV cutoff.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Column Temp 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 235 nmMaximizes signal-to-noise ratio for the benzamide chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining sensitivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Isocratic hold (Polar retention)
2.0955Isocratic hold
10.04060Linear gradient (Elution of analyte)
12.01090Column wash (Clears lipophilic impurities)
15.01090Column wash
15.1955Re-equilibration
20.0955End of run
Standard and Sample Preparation
  • Diluent Preparation : Prepare a mixture of Water:Acetonitrile (50:50, v/v). Causality: Matching the diluent to the mid-point of the gradient prevents solvent-mismatch peak distortion (fronting/splitting) that occurs when samples are injected in 100% organic solvents.

  • Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL) : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

A self-validating protocol requires continuous verification of system performance before sample analysis. The following SST criteria must be met using six replicate injections of the Working Standard:

SST ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time (RT) ~7.5 min (± 0.2 min)Check pump proportioning valves and column temperature.
Tailing Factor ( Tf​ ) ≤ 1.5Replace column inlet frit or check for void volume.
Theoretical Plates (N) ≥ 5000Flush column with 100% MeCN; replace if unresolved.
Injection Precision %RSD ≤ 2.0%Purge autosampler wash solvents; check syringe for bubbles.

Method Validation Framework (ICH Q2(R2))

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines, ensuring its suitability for regulatory submissions and routine quality control[2].

Validation Start ICH Q2(R2) Validation Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec

Fig 2. Core analytical procedure validation parameters evaluated per ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria
Validation ParameterMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, thermal, UV).No interfering peaks at the analyte RT. Peak purity angle < purity threshold (via PDA).
Linearity 5 concentration levels ranging from 25% to 150% of the nominal concentration (25-150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of the 100% level response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (prepared in triplicate).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability 6 replicate preparations of the 100% nominal concentration sample.%RSD of the calculated assay values ≤ 2.0%.
Intermediate Precision Analysis performed on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) ≤ 2.0%. Mean difference between analysts ≤ 1.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and Mobile Phase pH (±0.1 units).SST criteria must be met under all variant conditions.

Conclusion

The developed RP-HPLC method for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide leverages a polar-embedded stationary phase and acidic mobile phase modifiers to overcome the chromatographic challenges posed by the molecule's amphiphilic nature. By embedding System Suitability Testing (SST) and adhering strictly to ICH Q2(R2) validation parameters, this protocol serves as a self-validating, highly reliable tool for pharmaceutical analysis and drug development pipelines.

References

  • Lloyd R. Snyder, Joseph J. Kirkland, John W. Dolan. "Practical HPLC Method Development, 2nd Edition". Wiley.1

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures". 2

Sources

Application

Application Notes and Protocols for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide as a novel scaffold in drug...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide as a novel scaffold in drug discovery. This document outlines the synthesis, potential mechanisms of action, and detailed protocols for in vitro evaluation. The information presented herein is synthesized from the broader knowledge of benzamide derivatives and aims to provide a robust framework for investigating this specific compound.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamides are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. The versatility of the benzamide scaffold allows for a wide range of structural modifications, leading to derivatives with activities spanning from antipsychotics to anti-inflammatory and anticancer agents[1][2]. The 2-methylbenzamide core, in particular, serves as a valuable starting point for the synthesis of compounds that can modulate key biological targets, including ion channels and critical signaling pathways[3]. The introduction of a hydroxymethylpropyl group at the amide nitrogen of 2-methylbenzamide presents a unique chemical entity with potential for novel biological activities. This guide will explore the synthetic route to N-[1-(hydroxymethyl)propyl]-2-methylbenzamide and propose a research workflow for its characterization and evaluation in a drug discovery context.

Synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide can be achieved through a standard amidation reaction between 2-methylbenzoyl chloride and 2-amino-1-butanol. This approach is a common and effective method for the preparation of N-substituted benzamides.

Protocol 2.1: Synthesis of 2-methylbenzoyl chloride
  • To a round-bottom flask, add 2-methylbenzoic acid.

  • Add thionyl chloride (SOCl₂) in excess (typically 2-3 equivalents).

  • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux the mixture gently for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting 2-methylbenzoyl chloride can be used in the next step without further purification.

Protocol 2.2: Amidation to form N-[1-(hydroxymethyl)propyl]-2-methylbenzamide
  • Dissolve 2-amino-1-butanol in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Slowly add a solution of 2-methylbenzoyl chloride in the same solvent to the cooled solution of the amine.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a mild acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a mild base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-[1-(hydroxymethyl)propyl]-2-methylbenzamide by column chromatography on silica gel or by recrystallization.

Diagram 2.1: Synthetic Pathway

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2-methylbenzoic_acid 2-methylbenzoic acid 2-methylbenzoyl_chloride 2-methylbenzoyl chloride 2-methylbenzoic_acid->2-methylbenzoyl_chloride DMF (cat.) Reflux SOCl2 SOCl₂ SOCl2->2-methylbenzoyl_chloride product N-[1-(hydroxymethyl)propyl] -2-methylbenzamide 2-methylbenzoyl_chloride->product Base (e.g., Et₃N) DCM, 0°C to RT 2-amino-1-butanol 2-amino-1-butanol 2-amino-1-butanol->product

Caption: Synthetic route to N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

Postulated Biological Activity and Mechanism of Action

While the specific biological activity of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is not yet characterized, we can infer potential targets based on the known activities of its structural analogs.

Modulation of Ion Channels

Derivatives of 2-methylbenzamide have been reported to modulate the activity of sodium channels, such as Nav1.1[3]. The presence of the ortho-methyl group is a key structural feature in these modulators. It is plausible that N-[1-(hydroxymethyl)propyl]-2-methylbenzamide could exhibit similar activity.

Inhibition of Signaling Pathways

Benzamide derivatives have been shown to inhibit critical signaling pathways involved in cell growth and proliferation, such as the Hedgehog signaling pathway[3]. The structural features of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide may allow it to interact with components of such pathways.

Neurokinin-2 (NK₂) Receptor Antagonism

Substituted N-methylbenzamide analogues have been designed as potent neurokinin-2 (NK₂) receptor antagonists[4][5]. The N-substitution in our target molecule could confer affinity for this or other G-protein coupled receptors.

Diagram 3.1: Potential Signaling Pathway Interactions

G Compound N-[1-(hydroxymethyl)propyl] -2-methylbenzamide Target1 Ion Channels (e.g., Nav1.1) Compound->Target1 Target2 Signaling Pathways (e.g., Hedgehog) Compound->Target2 Target3 GPCRs (e.g., NK₂ Receptor) Compound->Target3 Effect1 Modulation of Neuronal Excitability Target1->Effect1 Effect2 Anti-proliferative Effects Target2->Effect2 Effect3 Modulation of Neurotransmission Target3->Effect3

Caption: Postulated biological targets and effects of the compound.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, a tiered screening approach is recommended.

In Vitro Cytotoxicity Assay

This initial screen assesses the general toxicity of the compound against various cell lines.

Protocol 4.1.1: MTT Assay

  • Cell Culture: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Table 4.1: Example Data for MTT Assay

Concentration (µM)% Cell Viability (Cancer Cell Line A)% Cell Viability (Control Cell Line)
0.198.5 ± 2.199.1 ± 1.8
195.2 ± 3.598.5 ± 2.3
1075.8 ± 4.292.3 ± 3.1
5045.1 ± 5.685.6 ± 4.5
10015.3 ± 2.970.2 ± 5.0
Ion Channel Activity Assay

To investigate the effect on sodium channels, an automated patch-clamp assay is recommended.

Protocol 4.2.1: Automated Electrophysiology

  • Cell Line: Use a stable cell line expressing the human Nav1.1 channel.

  • Cell Preparation: Harvest and prepare the cells according to the automated patch-clamp system's protocol.

  • Compound Application: Prepare a concentration-response curve of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

  • Electrophysiological Recording: Use a voltage protocol to elicit sodium currents. Apply the compound at various concentrations and record the changes in current amplitude.

  • Data Analysis: Determine the IC₅₀ or EC₅₀ of the compound on the sodium channel activity.

Hedgehog Signaling Pathway Inhibition Assay

A reporter gene assay can be used to assess the inhibitory effect on the Hedgehog pathway.

Protocol 4.3.1: Gli-Luciferase Reporter Assay

  • Cell Line: Use a cell line stably transfected with a Gli-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).

  • Cell Culture and Treatment: Plate the cells in a 96-well plate. Treat the cells with a Hedgehog pathway agonist (e.g., SAG) in the presence or absence of varying concentrations of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

  • Luciferase Assay: After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percent inhibition of signaling.

Diagram 4.1: Experimental Workflow

G Start N-[1-(hydroxymethyl)propyl] -2-methylbenzamide (Pure Compound) Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity IonChannel Ion Channel Screening (Automated Patch-Clamp) Cytotoxicity->IonChannel If non-toxic at relevant concentrations Hedgehog Hedgehog Pathway Assay (Reporter Gene Assay) Cytotoxicity->Hedgehog GPCR GPCR Binding Assay (e.g., Radioligand Binding) Cytotoxicity->GPCR DataAnalysis Data Analysis and Hit-to-Lead Optimization IonChannel->DataAnalysis Hedgehog->DataAnalysis GPCR->DataAnalysis

Caption: Tiered screening workflow for biological evaluation.

Conclusion

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide represents a novel chemical entity with the potential for interesting biological activities, drawing from the rich pharmacology of the broader benzamide class. The synthetic route is straightforward, and the proposed screening cascade provides a clear path to elucidating its therapeutic potential. This document serves as a foundational guide for researchers to embark on the exploration of this promising compound in the context of modern drug discovery.

References

  • 2-Methylbenzamide: A Comprehensive Reactivity Profile for Drug Discovery and Development - Benchchem. (URL: )
  • selected benzamide deriv
  • Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists - PubMed. (URL: [Link])

  • Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists - Johns Hopkins University. (URL: )
  • Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. (URL: )

Sources

Method

Application Notes and Protocols for the Development of N-Substituted Benzamide Derivatives

Introduction: The Versatility of the N-Substituted Benzamide Scaffold in Drug Discovery The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the N-Substituted Benzamide Scaffold in Drug Discovery

The N-substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with wide-ranging pharmacological activities.[1] These compounds have been successfully developed as antipsychotics, antiemetics, anticancer agents, and treatments for neurodegenerative diseases.[1] The remarkable versatility of this scaffold lies in the profound impact that substitutions on the amide nitrogen and the benzoyl ring have on the molecule's biological activity, allowing for fine-tuning of its properties to engage various molecular targets.

This comprehensive guide provides detailed application notes and protocols for the preclinical evaluation of novel N-substituted benzamide derivatives. As a Senior Application Scientist, the following sections are designed to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring the generation of robust and reliable data for your drug discovery program.

Part 1: Primary Target Engagement and Potency Assays

A critical initial step in characterizing a novel N-substituted benzamide derivative is to determine its affinity and potency at its intended molecular target. Given the prevalence of this scaffold in targeting G-protein coupled receptors (GPCRs) and enzymes like histone deacetylases (HDACs), we will focus on these two major classes of drug targets.

GPCR Target Engagement: Radioligand Binding Assays

For N-substituted benzamides designed as neuroleptics or other GPCR modulators, determining the binding affinity for specific receptor subtypes, such as dopamine D2 and serotonin 5-HT2A receptors, is paramount.[2][3] A competitive radioligand binding assay is the gold standard for this purpose.

Scientific Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor. The concentration of the test compound required to displace 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki), a measure of binding affinity, can be calculated.

Protocol 1: Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of an N-substituted benzamide derivative for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.[4]

  • Cell culture medium (e.g., DMEM with 10% FBS).[4]

  • Membrane preparation buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific binding control: 10 µM (+)-Butaclamol.[4]

  • Test N-substituted benzamide derivative.

  • GF/C filter plates.[5]

  • Scintillation cocktail.[5]

  • Scintillation counter.[5]

Workflow:

Figure 1: Workflow for the Dopamine D2 Receptor Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and centrifuge to obtain a cell pellet.

    • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.[4]

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add 10 µM (+)-butaclamol.[4]

    • Test Compound: Add serial dilutions of the N-substituted benzamide derivative.

    • Add the radioligand (e.g., [³H]-Spiperone) to all wells at a concentration near its Kd.

    • Add the diluted membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.[4]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A similar protocol can be adapted for the Serotonin 5-HT2A receptor , typically using [³H]-Ketanserin as the radioligand and Mianserin for determining non-specific binding.[6]

Enzyme Inhibition: HDAC Activity Assays

Many N-substituted benzamides function as potent histone deacetylase (HDAC) inhibitors, a class of anticancer agents.[7][8] Fluorometric or luminometric assays are commonly used to determine the inhibitory activity of these compounds.

Scientific Principle: These assays utilize a substrate that, upon deacetylation by HDACs, can be acted upon by a developer enzyme to produce a fluorescent or luminescent signal. The signal intensity is proportional to the HDAC activity, and a decrease in signal in the presence of a test compound indicates inhibition.

Protocol 2: Fluorometric HDAC Activity Assay

Objective: To determine the IC50 value of an N-substituted benzamide derivative against HDAC enzymes.

Materials:

  • Purified human HDAC enzyme or nuclear extract from a cell line (e.g., HeLa).

  • HDAC assay buffer.

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HDAC inhibitor control (e.g., Trichostatin A).[9]

  • HDAC developer solution.[10]

  • Test N-substituted benzamide derivative.

  • 96-well black microplate.

  • Fluorometer with excitation at 340-360 nm and emission at 440-465 nm.[9][10]

Workflow:

Figure 3: Workflow for the MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the N-substituted benzamide derivative. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [11]5. Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [12]6. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.

Part 3: ADME and Safety Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for off-target liabilities, is crucial for successful drug development.

Intestinal Permeability: The Caco-2 Permeability Assay

For orally administered drugs, predicting absorption across the intestinal wall is essential. The Caco-2 permeability assay is a well-established in vitro model for this purpose. [13] Scientific Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and efflux transporters. [3][13]The rate of transport of a compound across this monolayer is measured to predict its in vivo absorption.

Protocol 4: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of an N-substituted benzamide derivative and assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 24-well format).

  • Culture medium and differentiation medium.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test N-substituted benzamide derivative.

  • LC-MS/MS system for quantification.

Workflow:

Figure 4: Workflow for the Caco-2 Permeability Assay.

Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. [14]3. Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) compartment.

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (lower) compartment.

  • Incubation and Sampling: Incubate the plates and collect samples from the receiver compartment at specified time points.

  • Quantification: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the Papp value for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for efflux transporters.

Papp (A-B) (10⁻⁶ cm/s)Predicted Absorption
< 1Low
1 - 10Moderate
> 10High

Table 2: Interpretation of Caco-2 Permeability Data.

Metabolic Stability: Liver Microsomal Stability Assay

Assessing a compound's susceptibility to metabolism by liver enzymes is critical for predicting its in vivo half-life and clearance.

Scientific Principle: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). [15][16]The rate of disappearance of a test compound when incubated with liver microsomes and a necessary cofactor (NADPH) is measured to determine its metabolic stability. [17]

Protocol 5: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an N-substituted benzamide derivative.

Materials:

  • Pooled human liver microsomes. [17]* Phosphate buffer.

  • NADPH regenerating system. * Test N-substituted benzamide derivative.

  • Quenching solution (e.g., ice-cold acetonitrile).

  • LC-MS/MS system.

Methodology:

  • Incubation: Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction. [17]4. Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Quantification: Analyze the supernatant to determine the concentration of the remaining parent compound using LC-MS/MS.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear portion of the curve is the elimination rate constant (k).

  • Calculate the in vitro half-life: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint).

Cardiac Safety: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. [7][18]Therefore, assessing the potential for hERG inhibition is a critical safety screen.

Scientific Principle: The whole-cell patch-clamp technique directly measures the flow of ions through the hERG channels in cells stably expressing the channel. [19]The effect of a test compound on the hERG current is quantified to determine its inhibitory potential. Automated patch-clamp systems are now widely used for higher throughput screening. [7][8]

Protocol 6: Automated Patch-Clamp hERG Assay

Objective: To determine the IC50 of an N-substituted benzamide derivative for inhibition of the hERG channel.

Materials:

  • HEK293 cells stably expressing the hERG channel. [20]* External and internal recording solutions. [20]* Test N-substituted benzamide derivative.

  • Positive control (e.g., E-4031). [7]* Automated patch-clamp system (e.g., QPatch, SyncroPatch). [7] Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Automated Patch-Clamping: The automated system performs whole-cell patch-clamp recordings on multiple cells in parallel.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current. [20]4. Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.

  • Data Acquisition: The hERG tail current is recorded throughout the experiment.

Data Analysis:

  • Measure the peak amplitude of the hERG tail current at each compound concentration.

  • Calculate the percentage of inhibition relative to the baseline current.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

AssayPurposeKey Output
Caco-2 Permeability Predicts oral absorptionPapp, Efflux Ratio
Microsomal Stability Assesses metabolic clearancet½, CLint
hERG Patch-Clamp Evaluates cardiac safety riskIC50

Table 3: Summary of ADME and Safety Profiling Assays.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive in vitro and cellular characterization of novel N-substituted benzamide derivatives. By systematically evaluating target engagement, cellular activity, and key ADME/safety parameters, researchers can make informed decisions to advance the most promising candidates in the drug discovery pipeline. The causality behind each experimental step is crucial for understanding the data generated and for troubleshooting any unexpected results. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, ultimately accelerating the development of new and effective medicines based on the versatile N-substituted benzamide scaffold.

References

  • U.S. Food and Drug Administration. (2000).
  • Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit.
  • Millipore. (n.d.). A Chemical Strategy for the Cell-Based Detection of HDAC Activity.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit.
  • Abcam. (n.d.). MTT assay protocol.
  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions.
  • Polak, S., et al. (2011). Early identification of hERG liability in drug discovery programs by automated patch clamp. ASSAY and Drug Development Technologies, 9(4), 384-391.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • BenchChem. (2025). Application Notes and Protocols for hERG Channel Safety Assessment.
  • AAT Bioquest. (2025).
  • Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit.
  • IntechOpen. (2021).
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Fluorometric).
  • BioVision. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric).
  • AnaSpec. (2017). SensoLyte 520 HDAC Activity Assay Kit Fluorimetric.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Promega Corporation. (2014). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • Merck. (n.d.). Metabolic Stability Assays.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
  • ACS Publications. (2014). A Chemical Strategy for the Cell-Based Detection of HDAC Activity.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Reaction Biology. (n.d.).
  • Goineau, S., Legrand, C., & Froget, G. (2012). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Current Protocols in Pharmacology, 10, 10-15.
  • Revvity. (n.d.). human Serotonin 5-HT2A Receptor.
  • PubMed. (n.d.). Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide.
  • PMC. (n.d.). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)
  • PubMed. (n.d.). Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity.
  • PubMed. (2000). Development of a 5-hydroxytryptamine(2A)
  • BenchChem. (2025).
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  • BenchChem. (2025). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.
  • NIH Molecular Libraries Program. (2016). Table 3, Detailed protocol for the D2 binding secondary assay.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • PubMed. (2003). Preliminary evaluation of anticonvulsant activity of some 4-(benzyloxy)-benzamides.
  • PubMed. (n.d.). Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity.
  • PubMed. (n.d.).
  • PubMed. (n.d.). Effects of newer antipsychotic drugs on apomorphine-induced climbing behavior in mice.
  • PubMed. (n.d.). Inhibition of apomorphine-induced climbing in mice by cholinergic drugs and neuroleptics.
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Application

Application Note: Handling, Storage, and Stability Protocols for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Chemical Profile N-[1-(hydroxymethyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Chemical Profile

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a specialized chemical intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. Structurally, it consists of an o-toluamide (2-methylbenzamide) core linked to a chiral 1-(hydroxymethyl)propyl moiety (derived from 2-amino-1-butanol).

Understanding the unique structural features of this compound is critical for maintaining its integrity. The molecule possesses three reactive domains:

  • The Amide Bond: Susceptible to hydrolytic cleavage under extreme pH conditions.

  • The Secondary Hydroxyl Group: Capable of extensive hydrogen bonding (leading to hygroscopicity) and vulnerable to oxidative degradation.

  • The Aromatic Ring: Generally stable but requires protection from high-energy UV radiation to prevent photo-oxidation.

As a Senior Application Scientist, I emphasize that treating this compound merely as a "stable organic solid" is a common pitfall. Its handling must be approached as a dynamic system where moisture, pH, and temperature dictate its half-life.

Physicochemical Properties & Stability Dynamics

The stability of benzamide derivatives is heavily influenced by their environment. According to foundational chemical safety and stability data [1], while primary amides hydrolyze slowly under environmental conditions, substituted amides like N-[1-(hydroxymethyl)propyl]-2-methylbenzamide can undergo accelerated hydrolysis when exposed to strong acids or bases, yielding 2-methylbenzoic acid and 2-amino-1-butanol.

Furthermore, the presence of the hydroxyl group introduces a hygroscopic vector. If the compound absorbs atmospheric moisture, localized micro-environments of water can form within the powder bed, accelerating hydrolytic degradation if trace acidic or basic impurities are present.

Causal Factors for Degradation:
  • Hydrolysis (pH < 3 or pH > 10): Acid/base catalysis attacks the carbonyl carbon, cleaving the C-N bond.

  • Oxidation (Air/Trace Metals): The hydroxyl group can be oxidized to an aldehyde or ketone in the presence of trace transition metals and atmospheric oxygen.

  • Thermal Degradation (>60°C): Elevated temperatures exponentially increase the kinetics of both hydrolysis and oxidation.

Handling Protocols

To ensure reproducibility in analytical and synthetic workflows, handling must adhere to strict environmental controls. The following protocols align with the National Research Council's Prudent Practices in the Laboratory [2].

Personal Protective Equipment (PPE)
  • Respiratory: Use a localized fume hood or a powder-weighing isolator to prevent inhalation of fine particulates.

  • Dermal/Ocular: Nitrile gloves (double-gloving recommended for prolonged handling), a chemically resistant lab coat, and wrap-around safety goggles.

Weighing and Transfer
  • Static Control: Amide powders often carry a static charge. Use an anti-static gun (ionizer) on the weighing spatulas and weigh boats prior to dispensing.

  • Moisture Avoidance: Weigh the compound in an environment with Relative Humidity (RH) < 40%. If the laboratory is highly humid, perform weighing inside a nitrogen-purged glovebox.

Dissolution Guidelines
  • Preferred Solvents: Anhydrous Methanol (MeOH), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO).

  • Aqueous Buffers: If aqueous solutions are required for biological assays, prepare them immediately before use in a neutral buffer (pH 6.5–7.5) to prevent baseline hydrolysis.

Storage Guidelines

To maximize shelf-life and comply with baseline pharmaceutical stability principles, storage conditions must mitigate moisture, light, and thermal energy.

  • Short-Term Storage (< 30 days): Store at ambient room temperature (20–25°C) in a desiccator, protected from direct light.

  • Long-Term Storage (> 30 days): Store at 2–8°C (refrigerated). The container must be an amber glass vial with a PTFE-lined screw cap.

  • Atmosphere: Before sealing for long-term storage, flush the headspace of the vial with an inert gas (Argon or high-purity Nitrogen) to displace oxygen and moisture. Allow refrigerated vials to equilibrate to room temperature inside a desiccator before opening to prevent condensation on the cold powder.

Experimental Protocols: Stability Testing

To validate the integrity of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide for downstream applications, forced degradation studies should be conducted in accordance with ICH Q1A(R2) Guidelines [3].

Protocol: Forced Degradation & Stock Solution Preparation

Step 1: Preparation of Standardized Stock Solution

  • Accurately weigh 10.0 mg of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of HPLC-grade Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution.

  • Make up to the mark with Acetonitrile to yield a 1.0 mg/mL stock solution.

Step 2: Acid Hydrolysis Stress Test

  • Transfer 1.0 mL of the stock solution to a 10 mL amber vial.

  • Add 1.0 mL of 0.1 M HCl (aqueous).

  • Seal the vial and incubate in a water bath at 60°C for 24 hours.

  • Remove from heat, cool to room temperature, and neutralize with 1.0 mL of 0.1 M NaOH.

  • Dilute to 10 mL with mobile phase and analyze via HPLC-UV (monitor for the appearance of 2-methylbenzoic acid).

Step 3: Oxidative Stress Test

  • Transfer 1.0 mL of the stock solution to a 10 mL amber vial.

  • Add 1.0 mL of 3% H₂O₂.

  • Incubate at room temperature (25°C) for 24 hours in the dark.

  • Quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate) before HPLC analysis.

Data Presentation: Stability Matrix

The following table summarizes the expected quantitative outcomes of stability testing based on the chemical nature of the compound.

Stress ConditionReagents / EnvironmentTemp (°C)DurationExpected Degradation (%)Primary Degradant(s)
Long-Term (ICH Q1A) Solid State, 60% RH25°C12 Months< 0.5%None
Accelerated (ICH Q1A) Solid State, 75% RH40°C6 Months< 2.0%Trace hydrolysis products
Acidic Hydrolysis 0.1 M HCl (aq)60°C24 Hours15 - 25%2-Methylbenzoic acid
Basic Hydrolysis 0.1 M NaOH (aq)60°C24 Hours20 - 30%2-Methylbenzoic acid
Oxidation 3% H₂O₂25°C24 Hours5 - 10%N-oxide / Aldehyde derivatives
Photolysis UV Light (254 nm)25°C48 Hours2 - 5%Photo-oxidation products

Visualizations

Chemical Degradation Pathways

degradation Compound N-[1-(hydroxymethyl)propyl] -2-methylbenzamide AcidBase Extreme pH (Acid/Base Hydrolysis) Compound->AcidBase pH < 3 or pH > 10 Thermal Thermal Stress (>60°C) Compound->Thermal Prolonged Heat Oxidation Oxidative Stress (Air/Light) Compound->Oxidation O2 / UV Light Deg1 2-Methylbenzoic Acid + 2-Amino-1-butanol AcidBase->Deg1 Hydrolysis Deg2 Amide Bond Cleavage Thermal->Deg2 Thermal Degradation Deg3 N-Oxide / Aldehyde Derivatives Oxidation->Deg3 Oxidation of Hydroxyl/Amine

Caption: Chemical degradation pathways of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide under stress.

Standardized Handling and Storage Workflow

workflow Start Receipt of Compound PPE Don PPE (Nitrile Gloves, Goggles, Coat) Start->PPE Weigh Weighing (Inert Atmosphere/Glovebox) PPE->Weigh Solvent Dissolution (Anhydrous MeOH or DMSO) Weigh->Solvent For immediate use Store Storage (Amber Vial, 2-8°C, Ar/N2) Weigh->Store For long-term storage Solvent->Store Aliquoting

Caption: Standardized handling, dissolution, and storage workflow for maximum stability.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2331, Benzamide" PubChem, [Link]. Accessed 16 March 2026.[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011, [Link]. Accessed 16 March 2026.[2][3]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Guidelines, 2003, [Link]. Accessed 16 March 2026.[4]

Sources

Method

Application Note: Laboratory Synthesis of N-Substituted Benzamides

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating technical guide for the laboratory-scale synthesis of N-substituted benzamides,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating technical guide for the laboratory-scale synthesis of N-substituted benzamides, detailing both classical biphasic acylation and modern in situ peptide-coupling methodologies.

Mechanistic Foundations of Amide Bond Formation

The amide bond is a foundational structural motif in drug discovery, present in approximately 25% of all marketed pharmaceuticals 1[1]. The direct thermal condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, requiring harsh conditions (>100 °C) that lead to substrate degradation 1[1]. Consequently, the synthesis of N-substituted benzamides necessitates the chemical activation of the benzoic acid derivative.

This guide details two highly reliable methodologies tailored to different substrate scopes: the Schotten-Baumann Acylation (ideal for robust, scalable synthesis using pre-activated acid chlorides) and HATU-Mediated Coupling (designed for complex, sterically hindered, or electron-deficient substrates).

Protocol A: The Biphasic Schotten-Baumann Acylation

Causality & Experimental Design

The Schotten-Baumann reaction employs a biphasic solvent system—typically aqueous sodium hydroxide and an immiscible organic solvent like dichloromethane (DCM) 2[2].

  • The Role of the Base: Nucleophilic attack of the amine on benzoyl chloride generates hydrochloric acid (HCl). If left unneutralized, HCl protonates the unreacted amine, rendering it non-nucleophilic and stalling the reaction. The aqueous NaOH continuously neutralizes this byproduct, driving the reaction to completion 2[2].

  • The Role of the Biphasic System: Benzoyl chloride is highly susceptible to hydrolysis. By dissolving the amine and the acyl chloride in the organic phase, the water-sensitive electrophile is protected from the aqueous base, reacting preferentially with the amine at the solvent interface 3[3].

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the target amine in 20 mL of DCM.

  • Base Addition: Add 20 mL of 10% (w/v) aqueous NaOH to the flask. Stir vigorously (≥800 rpm) to generate a fine biphasic emulsion.

  • Acylation: Submerge the flask in an ice-water bath (0–5 °C). Using an addition funnel or syringe, add 11.0 mmol (1.1 equiv) of benzoyl chloride dropwise over 10–15 minutes. Causality: The reaction is highly exothermic; dropwise addition prevents thermal spikes that accelerate the competitive hydrolysis of the acyl chloride 4[4].

  • Propagation: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 1.5 hours.

  • Workup: Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (20 mL, to remove unreacted amine), saturated aqueous NaHCO₃ (20 mL, to remove benzoic acid byproduct), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from boiling ethanol 5[5].

Self-Validation & Quality Control
  • In-Process Validation: Spot the organic phase on a TLC plate against the starting amine. A negative ninhydrin stain confirms the complete consumption of the primary/secondary amine.

  • Product Validation: Benzamides are highly crystalline. The spontaneous formation of a white/pale crystalline solid upon solvent evaporation is a primary indicator of structural integrity and high purity.

Protocol B: In Situ Activation via HATU/DIPEA

Causality & Experimental Design

When synthesizing benzamides from electron-deficient amines (e.g., functionalized anilines) or sterically hindered substrates, standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields (<40%) 6[6].

  • The Role of HATU: HATU generates an extremely reactive O-Atabenzotriazolyl active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring-group effect, accelerating the nucleophilic attack of poor nucleophiles 6[6].

  • The Role of DIPEA: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the benzoic acid, initiating its reaction with HATU.

Step-by-Step Methodology
  • Activation: In an oven-dried flask under N₂ or Argon, dissolve 1.0 mmol of the benzoic acid derivative in 5.0 mL of anhydrous N,N-dimethylformamide (DMF). Add 1.2 mmol of HATU, followed by 3.0 mmol of DIPEA.

  • Pre-Stirring: Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid to the highly reactive HOAt-ester before the amine is introduced, preventing the amine from reacting directly with the uronium salt of HATU (which forms unreactive guanidinium byproducts).

  • Coupling: Add 1.1 mmol of the electron-deficient amine. Stir at room temperature for 4 to 12 hours, monitoring via LC-MS or TLC.

  • Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • DMF Removal: DMF is notoriously difficult to remove via evaporation. Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL). Causality: The highly polar LiCl solution drastically alters the partition coefficient of DMF, pulling it entirely into the aqueous phase [[7]](7].

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography if trace HOAt remains.

Self-Validation & Quality Control
  • In-Process Validation: Upon addition of DIPEA to the acid and HATU, the solution will rapidly transition to a distinct pale yellow color, visually confirming the formation of the active ester.

  • Workup Validation: If the Ethyl Acetate layer remains cloudy after the LiCl wash, residual DMF or water is present. A final brine wash followed by thorough MgSO₄ drying will yield a crystal-clear organic layer prior to evaporation.

Quantitative Method Comparison

The following table summarizes the quantitative parameters and operational boundaries of both protocols to aid in experimental selection.

ParameterProtocol A: Schotten-Baumann AcylationProtocol B: HATU/DIPEA Coupling
Typical Yield 85 – 95%75 – 90%
Operating Temperature 0 °C (Addition) to 25 °C25 °C (Room Temperature)
Reaction Time 1.0 – 2.0 hours4.0 – 12.0 hours
Reagent Equivalents Acid Chloride (1.1 eq), Base (Excess)Acid (1.0 eq), HATU (1.2 eq), Amine (1.1 eq), DIPEA (3.0 eq)
Substrate Scope Aliphatic & standard aromatic amines; fails with highly hindered substrates.Broad; excellent for electron-deficient anilines and sterically hindered amines.
Cost & Scalability Low Cost ($) / Highly Scalable (>100g)High Cost ( $) / Discovery Scale (<5g)

Process Visualizations

SB_Workflow A Amine + Organic Solvent (e.g., DCM) C Biphasic Mixture A->C B Aqueous Base (e.g., 10% NaOH) B->C D Dropwise Addition: Benzoyl Chloride C->D E Vigorous Stirring (Interfacial Reaction) D->E Exothermic F Phase Separation & Organic Wash E->F HCl Neutralized G N-substituted Benzamide F->G Evaporation/Cryst.

Biphasic Schotten-Baumann workflow for N-substituted benzamide synthesis.

HATU_Mechanism A Benzoic Acid + DIPEA (Carboxylate Formation) C O-Atabenzotriazolyl Ester (Active Ester) A->C + HATU B HATU Reagent B->C D Amine Addition C->D E Tetrahedral Intermediate D->E Nucleophilic Attack F N-substituted Benzamide + HOAt Byproduct E->F Elimination

Mechanistic pathway of HATU-mediated amide bond formation.

References

  • Nonclassical Routes for Amide Bond Formation Chemical Reviews (ACS Publications) URL:[Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses Testbook URL:[Link]

  • Synthesis Benzanilide by Benzolation Al-Mustansiriyah University URL:[Link]

  • Schotten-Baumann Reaction Overview Langat Singh College URL:[Link]

  • Synthesis and Analysis of Amides Tata Institute of Fundamental Research (TIFR) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents National Institutes of Health (PMC) URL:[Link]

  • EDC-HOBt Amide coupling workup help Reddit (Chempros Community) URL:[Link]

Sources

Application

Application Note: Advanced Purification Strategies for Crude N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Impurity Profiling N-[1-(hydroxymethyl)propyl]-2-methylbenzamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Impurity Profiling

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is a highly functionalized amide intermediate synthesized via the acylation of 2-amino-1-butanol with 2-methylbenzoyl chloride (or via coupling with 2-methylbenzoic acid). Achieving pharmaceutical-grade purity (>99.5%) requires a deep understanding of the reaction's chemoselectivity and the physicochemical properties of the resulting mixture.

Because 2-amino-1-butanol is a bifunctional amino alcohol, acylation can occur at both the primary amine and the primary alcohol[1]. While N-acylation is kinetically favored under controlled basic conditions, excess acylating agent or poor thermal control inevitably leads to the formation of highly lipophilic O-acylated and N,O-diacylated byproducts[1]. Consequently, the crude mixture typically contains:

  • Target Amide: N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

  • Unreacted 2-amino-1-butanol: Highly polar, basic amine[2].

  • Unreacted 2-methylbenzoic acid: Acidic byproduct from acyl chloride hydrolysis[].

  • N,O-diacylated Byproduct: Non-polar, neutral impurity.

By orthogonally combining phase-partitioning, adsorption affinity, and crystal lattice energy, the following protocol forms a self-validating system . Impurities escaping one separation mechanism are definitively captured by the next.

Mechanistic Workflow & Visualization

The purification matrix relies on a three-dimensional approach: Liquid-Liquid Extraction (LLE) for ionizable starting materials, Flash Column Chromatography (FCC) for structurally similar neutral byproducts, and Recrystallization for final lattice-driven polishing.

Workflow Crude Crude Reaction Mixture (Amide, Acid, Amine, Esters) LLE Liquid-Liquid Extraction (EtOAc / Aqueous) Crude->LLE Dissolve in EtOAc AqWaste Aqueous Waste (Protonated Amine & Deprotonated Acid) LLE->AqWaste 1M HCl & Sat. NaHCO3 OrgPhase Organic Phase (Target Amide + N,O-Diacylated Impurity) LLE->OrgPhase Retain Organic Layer FCC Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) OrgPhase->FCC Concentrate & Load Cryst Recrystallization (EtOAc/Heptane) FCC->Cryst Pool Target Fractions Pure Pure API Intermediate (>99.5% Purity) Cryst->Pure Filter & Dry

Caption: Purification workflow for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

Step-by-Step Experimental Protocols

Phase 1: Liquid-Liquid Extraction (LLE)

Objective: Quantitative removal of unreacted starting materials and water-soluble salts[4].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Causality: EtOAc is an excellent hydrogen-bond accepting solvent for the target amide and lipophilic impurities, while remaining completely immiscible with water.

  • Acid Wash (Amine Clearance): Wash the organic layer with an equal volume of 1M HCl.

    • Causality: The primary amine of unreacted 2-amino-1-butanol has a pKa of ~9.5. Washing with 1M HCl ensures complete protonation to the ammonium chloride salt, shifting its partition coefficient entirely into the aqueous phase[2].

  • Base Wash (Acid Clearance): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.

    • Causality: Unreacted 2-methylbenzoic acid (pKa ~3.9) is deprotonated to its highly water-soluble sodium carboxylate salt. A mild base (pH ~8.3) is specifically chosen over NaOH to prevent base-catalyzed hydrolysis of the newly formed target amide bond[].

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to disrupt any emulsions and remove residual water from the organic phase. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Flash Column Chromatography (FCC)

Objective: Separation of the target amide from the N,O-diacylated byproduct and other neutral organic impurities.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes.

  • Loading: Dry-load the concentrated organic phase onto a small amount of silica gel to prevent band-broadening, or wet-load using a minimum volume of Dichloromethane (DCM).

  • Elution Gradient:

    • 0-20% EtOAc in Hexanes: Elutes the non-polar N,O-diacylated byproduct.

      • Causality: The esterification of the hydroxyl group eliminates the molecule's hydrogen-bond donating capacity, drastically reducing its affinity for the polar silica stationary phase.

    • 40-60% EtOAc in Hexanes: Elutes the target N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure target compound and evaporate the solvent.

Phase 3: Recrystallization

Objective: Final polishing to achieve pharmaceutical-grade purity (>99.5%) by removing trace co-eluting impurities and color bodies.

  • Dissolution: Suspend the chromatographed product in a minimum volume of hot EtOAc (approx. 60°C).

  • Anti-Solvent Addition: Slowly add Heptane (or Hexanes) dropwise until the solution becomes faintly turbid.

    • Causality: Amides form strong, highly ordered intermolecular hydrogen-bond networks. The addition of a non-polar anti-solvent decreases the bulk dielectric constant of the medium, forcing the amide molecules to self-associate, nucleate, and form a rigid crystal lattice that excludes structurally dissimilar impurities.

  • Cooling: Allow the mixture to cool to room temperature slowly to promote the growth of large, pure crystals, then transfer to an ice bath (0-5°C) for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the crystals under vacuum, wash with cold Heptane, and dry in a vacuum oven at 40°C to constant weight.

Quantitative Data Summary

The following table summarizes the expected mass recovery and purity metrics at each stage of the purification pipeline, validating the efficacy of the sequential approach.

Purification StageMass Recovery (%)Target Purity (HPLC Area %)Primary Impurity Cleared
Crude Mixture 100% (Baseline)72.5 - 78.0%N/A
Post-LLE 88 - 92%89.0 - 91.5%Unreacted Acid & Amine
Post-FCC 78 - 82%97.5 - 98.5%N,O-Diacylated Byproduct
Post-Crystallization 70 - 75%>99.5%Trace Organics & Solvents

References

  • Title: US5631356A - Selective N-acylation of amino alcohols Source: Google Patents URL
  • Title: Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection Source: BOC Sciences URL
  • Title: Enantioselective Synthesis of 2-Amino-1-Butanol Derivatives: Application Notes and Protocols Source: Benchchem URL
  • Title: Optimizing Amide Extraction Techniques For Pharmaceutical Purity Source: Patsnap Eureka URL

Sources

Method

Application Note: Scaling Up the Synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Executive Summary & Strategic Rationale The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide—a highly functionalized amide derived from 2-amino-1-butanol and 2-methylbenzoyl chloride—presents unique chemoselect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide—a highly functionalized amide derived from 2-amino-1-butanol and 2-methylbenzoyl chloride—presents unique chemoselectivity and thermal management challenges during scale-up. While laboratory-scale amidations often rely on expensive coupling agents (e.g., HATU, EDC) in polar aprotic solvents, these methods suffer from poor atom economy, difficult product isolation, and high environmental impact[1].

To achieve a commercially viable process, this guide details a scalable, self-validating Schotten-Baumann protocol. By transitioning from traditional coupling to a biphasic aqueous/organic system, we eliminate the need for expensive reagents, control the highly exothermic nature of the reaction, and establish a foundation for continuous flow intensification[2].

Mechanistic Causality & Chemoselectivity

The primary scale-up challenge for this specific target is chemoselectivity . The nucleophile, 2-amino-1-butanol, possesses both a primary amine and a primary alcohol.

The Causality of the Biphasic Choice: Amines are inherently more nucleophilic than alcohols. By executing the reaction in a biphasic system with an aqueous inorganic base (pH 9–10), the amine remains deprotonated and highly reactive. Conversely, the alcohol remains protonated under these conditions, rendering it significantly less nucleophilic and preventing competitive O-acylation (esterification). Furthermore, strict temperature control (<10 °C) suppresses the hydrolysis of the electrophilic acid chloride into 2-methylbenzoic acid, maximizing yield. The mild thermal conditions also prevent any potential racemization if an enantiopure starting material (e.g., (S)-2-amino-1-butanol) is utilized.

ReactionPathway SM1 2-Methylbenzoyl Chloride Interface Biphasic Interface (2-MeTHF / Aq. NaOH) SM1->Interface Organic Phase SM2 2-Amino-1-butanol SM2->Interface Aqueous Phase Int Tetrahedral Intermediate Interface->Int Nucleophilic Attack (pH 9-10) Prod N-[1-(hydroxymethyl)propyl] -2-methylbenzamide Int->Prod Cl- Elimination

Figure 1: Biphasic Schotten-Baumann reaction pathway for selective N-acylation.

Process Optimization Data

A systematic evaluation of solvents and thermal conditions was conducted to minimize the O-acylated byproduct and unreacted starting materials. 2-Methyltetrahydrofuran (2-MeTHF) was selected as the organic phase due to its excellent phase-separation properties and high solubility for polar amides, outperforming traditional solvents like dichloromethane (DCM) and toluene.

Table 1: Matrix of Scale-Up Parameters and Yields

ScaleSolvent SystemBaseTemp (°C)Yield (%)HPLC Purity (%)Key Observation
10 gDCM / WaterNaOH2082.094.5Significant O-acylation impurity due to heat.
100 gToluene / WaterNaOH591.598.2Improved chemoselectivity; slow phase separation.
1 kg2-MeTHF / WaterNaOH594.099.1Optimal phase separation and product solubility.
1 kg2-MeTHF / Water (Flow)NaOH2096.599.6Superior heat transfer; 2-minute residence time.

Detailed Experimental Protocol (1 kg Batch Scale)

Note: This protocol incorporates specific In-Process Controls (IPCs) to ensure the reaction is a self-validating system, proceeding safely and completely without relying on arbitrary timeframes.

Materials Required:

  • 2-Amino-1-butanol: 1.00 kg (11.2 mol, 1.0 equiv)

  • 2-Methylbenzoyl chloride: 1.73 kg (11.2 mol, 1.0 equiv)

  • Sodium Hydroxide (50% w/w aq.): 0.98 kg (12.3 mol, 1.1 equiv)

  • 2-MeTHF: 10.0 L

  • Purified Water: 10.0 L

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a 30 L jacketed glass reactor, charge 5.0 L of purified water and 1.00 kg of 2-amino-1-butanol. Stir at 150 rpm.

  • Base Addition: Slowly dose the 50% NaOH solution into the reactor.

    • Causality: Pre-mixing the base ensures the amine is fully deprotonated before the electrophile is introduced, preventing the formation of unreactive amine hydrochloride salts.

  • Thermal Stabilization: Cool the jacketed reactor until the internal temperature stabilizes at 0–5 °C.

  • Organic Phase Preparation: In a separate vessel, dissolve 1.73 kg of 2-methylbenzoyl chloride in 5.0 L of 2-MeTHF.

  • Controlled Dosing: Initiate dosing of the organic solution into the aqueous amine solution over 120 minutes.

    • Critical Parameter: Maintain internal temperature ≤ 10 °C. The reaction is highly exothermic; elevated temperatures will exponentially increase O-acylation and acid chloride hydrolysis.

  • Biphasic Maturation & Self-Validation: Post-dosing, stir the biphasic mixture at 10 °C for 60 minutes.

    • Validation Check 1 (pH): Monitor the aqueous phase. A drop below pH 8 indicates premature consumption of the base, which will stall the reaction.

    • Validation Check 2 (HPLC): Halt stirring and sample the organic layer. The reaction is self-validated as complete when the 2-methylbenzoyl chloride peak is <0.5% AUC. If >0.5%, continue stirring for 30 minutes and re-test.

  • Phase Separation & Workup: Allow the mixture to settle for 30 minutes. Separate and discard the lower aqueous phase (containing NaCl and unreacted base). Wash the upper organic phase with 2.0 L of 1M HCl (to purge trace unreacted amine), followed by 2.0 L of brine.

  • Crystallization: Concentrate the 2-MeTHF solution under reduced pressure to ~3.0 L. Heat to 60 °C and slowly add 6.0 L of heptane as an anti-solvent. Cool to 5 °C at a rate of 10 °C/hour to induce crystallization. Filter and dry under vacuum at 40 °C.

Continuous Flow Adaptation (Advanced Scale-Up)

For multi-kilogram or commercial campaigns, converting the batch Schotten-Baumann process to a continuous flow regime offers superior mass and heat transfer[2]. In a plug flow reactor (PFR), the high surface-area-to-volume ratio efficiently dissipates the heat of the amidation exotherm. This physical advantage allows the reaction to be run at ambient temperature (20 °C) without degrading the chemoselectivity profile, drastically reducing the energy costs associated with cryogenic cooling[2].

FlowSetup P1 Pump A: Acid Chloride in 2-MeTHF Mixer High-Shear T-Mixer P1->Mixer P2 Pump B: Amine + NaOH in Water P2->Mixer Reactor Plug Flow Reactor (Residence: 2 min) Mixer->Reactor Biphasic Flow Sep In-line Liquid-Liquid Separator Reactor->Sep Full Conversion Prod Organic Phase (Product) Sep->Prod

Figure 2: Continuous flow reactor schematic for intensified amidation scale-up.

References

  • Polster, C. S., et al. (2014). "Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization." Organic Process Research & Development.[Link]

  • Dunetz, J. R., et al. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-[1-(hydroxymethyl)propyl]-2-methylbenzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the amidation of 2-amino-1-butanol wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the amidation of 2-amino-1-butanol with 2-methylbenzoyl chloride (o-toluoyl chloride).

Synthesizing N-[1-(hydroxymethyl)propyl]-2-methylbenzamide requires strict control over chemoselectivity. Because the starting material is a bifunctional amino alcohol, the innate reactivity of the primary amine must be carefully balanced against the competing hydroxyl group to prevent unwanted byproducts[1].

Mechanistic Pathways & Chemoselective Divergence

To effectively troubleshoot this reaction, we must first understand the causality behind the byproduct formation. The divergent pathways are governed entirely by pH, thermodynamics, and the localized concentration of the electrophile[2].

ReactionPathways SM 2-Amino-1-butanol + 2-Methylbenzoyl Chloride Cond_N Mild Base (TEA/DIPEA) Low Temp (0°C) SM->Cond_N Cond_O Acidic pH Amine Protonation SM->Cond_O N_Acyl Desired Product: N-[1-(hydroxymethyl)propyl]- 2-methylbenzamide Cond_Di Excess Acyl Chloride Elevated Temp N_Acyl->Cond_Di O_Acyl Byproduct 1: O-Acylated Isomer O_Acyl->Cond_Di Di_Acyl Byproduct 2: N,O-Diacylated Adduct Cond_N->N_Acyl Kinetic Control (N is stronger nucleophile) Cond_O->O_Acyl Amine Deactivated (-OH attacks) Cond_Di->Di_Acyl Over-acylation

Reaction pathways for 2-amino-1-butanol amidation showing chemoselective divergence.

Diagnostic FAQs: Troubleshooting Reaction Byproducts

Q1: My LC-MS shows the correct product mass (m/z 222.14 for [M+H]+), but NMR indicates an ester linkage instead of an amide. What caused this? A1: You have synthesized the O-acylated isomer (2-amino-1-butyl 2-methylbenzoate). In aliphatic amino alcohols, the primary amine (pKa ~9-10) is a significantly stronger nucleophile than the hydroxyl group, which normally favors N-acylation[3]. However, as the reaction proceeds, HCl is generated as a byproduct. If this acid is not immediately neutralized, the reaction environment becomes acidic, protonating the amine into a non-nucleophilic ammonium salt[2]. This deactivation forces the less reactive hydroxyl group to attack the electrophile, leading exclusively to O-acylation[2]. Resolution: Ensure a stoichiometric excess (1.2–1.5 eq) of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is present from the start to scavenge HCl and maintain the amine in its active, deprotonated state[3].

Q2: I am observing a significant +118 Da mass adduct in my final mixture. How do I eliminate this? A2: A +118 Da mass addition corresponds to the incorporation of a second 2-methylbenzoyl group, confirming the formation of an N,O-diacylated byproduct[3]. While N-acylation is kinetically favored, the remaining hydroxyl group on the newly formed amide can still react if subjected to an excess of the electrophile or elevated thermal energy[3]. Resolution: Strictly control your stoichiometry to 1.0–1.05 equivalents of 2-methylbenzoyl chloride. Furthermore, maintain the reaction temperature at 0 °C during the addition phase. Dropwise addition is critical here: it ensures the electrophile is the limiting reagent at any given microsecond, allowing the highly nucleophilic primary amines across the bulk solution to outcompete the hydroxyl groups before localized over-acylation can occur[3].

Q3: Can I selectively O-acylate 2-amino-1-butanol if I need the ester intermediate for a different assay? A3: Yes. The innate reactivity hierarchy can be inverted by exploiting pH[2]. By running the reaction in a highly acidic medium (e.g., using trifluoroacetic acid as a co-solvent), the amine is fully protonated and deactivated[3]. The hydroxyl group remains unaffected and will selectively attack the acyl chloride, yielding the O-acylated product[3].

Quantitative Data Summary: Selectivity vs. Conditions

The following table summarizes the chemoselective outcomes of 2-amino-1-butanol acylation under various experimental conditions, allowing you to benchmark your expected yields.

Reaction ConditionpH EnvironmentTemperatureN-Acylation (Desired)O-Acylation (Byproduct)N,O-Diacylation
1.0 eq Acyl Chloride, No BaseAcidic (HCl generation)25 °C< 20%> 70%< 10%
1.05 eq Acyl Chloride, 1.2 eq DIPEA Mildly Basic 0 °C to 20 °C > 95% < 2% < 3%
2.5 eq Acyl Chloride, 3.0 eq DIPEABasic40 °C< 5%< 5%> 90%
1.0 eq Acyl Chloride, TFA solventHighly Acidic25 °C0%> 95%0%
Self-Validating Experimental Protocol

To guarantee high-fidelity N-acylation, do not treat this protocol as a mere list of instructions. It is designed as a self-validating system where each step contains a built-in chemical rationale and a verification checkpoint.

Workflow Step1 1. System Prep Flame-dry & N2 Purge Step2 2. Substrate Dissolution 2-Amino-1-butanol in DCM Step1->Step2 Step3 3. Base Addition Add 1.2 eq DIPEA Step2->Step3 Step4 4. Thermal Control Cool to 0 °C Step3->Step4 Step5 5. Electrophile Addition Dropwise Acyl Chloride Step4->Step5 Step6 6. Validation LC-MS / TLC Monitoring Step5->Step6 Step7 7. Quench & Isolate NaHCO3 Wash & Column Step6->Step7

Self-validating experimental workflow for chemoselective N-acylation.

Objective: Synthesize N-[1-(hydroxymethyl)propyl]-2-methylbenzamide while suppressing O-acylation and diacylation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N2 or Argon) to exclude ambient moisture.

    • Causality: Moisture rapidly hydrolyzes 2-methylbenzoyl chloride into unreactive 2-methylbenzoic acid, destroying your stoichiometry and lowering your yield[3].

  • Substrate Dissolution: Dissolve 2-amino-1-butanol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution.

    • Causality: The steric bulk of DIPEA prevents it from acting as a competing nucleophile, while its basicity effectively scavenges the generated HCl, preventing amine protonation[2].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C.

    • Causality: Low temperatures enhance the kinetic preference for the more nucleophilic amine over the hydroxyl group[3].

  • Electrophile Addition: Dissolve 2-methylbenzoyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Validation Checkpoint (Reaction Monitoring): Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Spot the reaction mixture against a 2-amino-1-butanol standard on a silica TLC plate (ninhydrin stain).

    • Self-Validation: The complete disappearance of the primary amine spot (which stains purple/pink with ninhydrin) validates complete conversion. Do not proceed to quenching until this is confirmed.

  • Quenching & Extraction: Quench the reaction by adding saturated aqueous NaHCO3 to neutralize any remaining electrophile. Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 15 mL), and wash the combined organic layers with brine.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to Ethyl Acetate) to afford the pure N-acylated amide.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis

This guide is designed for researchers, scientists, and drug development professionals to serve as a comprehensive technical resource for the synthesis of benzamide and its derivatives. Here, we will address common chall...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to serve as a comprehensive technical resource for the synthesis of benzamide and its derivatives. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance the yield, purity, and efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory methods for synthesizing benzamide?

A1: The most prevalent methods begin with either benzoic acid or its more reactive derivative, benzoyl chloride.

  • From Benzoyl Chloride (Schotten-Baumann Reaction): This is a widely used and often high-yielding method involving the reaction of benzoyl chloride with an amine, such as ammonia, in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The reaction is typically fast and exothermic.[3]

  • From Benzoic Acid: Direct condensation of benzoic acid with an amine is challenging because it tends to form an unreactive ammonium carboxylate salt.[4] To overcome this, the carboxylic acid must first be "activated". This is commonly achieved in two ways:

    • Conversion to Acyl Chloride: Reacting benzoic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride converts it to benzoyl chloride in situ, which then reacts readily with the amine.[4][5]

    • Using Coupling Reagents: A vast array of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HATU, HBTU), can be used to facilitate the direct formation of the amide bond under milder conditions.[6][7][8] These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine.[6]

Q2: What is the role of temperature in benzamide synthesis, and how does it affect my results?

A2: Temperature is a critical parameter that directly influences reaction rate, yield, and purity.[9]

  • Reaction Rate: Generally, higher temperatures increase the rate of reaction.[9]

  • Yield: For some reactions, increasing the temperature can improve the yield up to an optimal point.[9][10] However, excessively high temperatures can lead to the decomposition of reactants or products and favor the formation of byproducts, such as benzonitrile, ultimately reducing the overall yield.[4][9]

  • Purity: Elevated temperatures can promote side reactions, such as diacylation, where the newly formed benzamide is acylated again.[4][11] For reactions involving sensitive functional groups, maintaining lower temperatures is often crucial to minimize byproduct formation.

Q3: How do I choose an appropriate solvent for my reaction?

A3: The solvent plays a crucial role in dissolving reactants, influencing the reaction rate, and sometimes even determining the reaction pathway.[9] For Schotten-Baumann reactions, a two-phase system (e.g., dichloromethane and water) is common, where the base in the aqueous phase neutralizes the generated acid while the reactants and product remain in the organic phase.[2] For coupling reactions, aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are frequently used.[12] It is critical to use anhydrous (dry) solvents, especially when working with moisture-sensitive reagents like benzoyl chloride or coupling agents, to prevent hydrolysis.[1][13]

Q4: What are the most common impurities I might encounter and how can I remove them?

A4: Common impurities include unreacted starting materials and byproducts from side reactions.

  • Benzoic Acid: This is a very common byproduct, typically formed by the hydrolysis of benzoyl chloride.[1][4] It can be removed by washing the crude product with a dilute aqueous base solution, such as sodium bicarbonate, during the workup.[1][11]

  • Unreacted Amine: Can be removed by washing the organic layer with a dilute acid solution (e.g., HCl).[11]

  • N-Benzoylbenzamide (Diacylated Product): This can form if reaction conditions are too harsh or if an excess of benzoyl chloride is used.[4][11]

  • Byproducts from Coupling Reagents: For example, dicyclohexylurea (DCU) is a byproduct of DCC-mediated couplings that has low solubility in many organic solvents and can be difficult to remove.[8]

The most common and effective method for purifying crude benzamide is recrystallization, often from hot water or an ethanol/water mixture.[4][14][15]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides strategies for resolution.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Hydrolysis of Benzoyl Chloride: Reagent is sensitive to moisture.[1][11]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Minimize exposure to atmospheric moisture.[1][13]
Inactive Coupling Agents: Reagents like EDC are moisture-sensitive.[8]Use fresh, properly stored coupling agents.
Incomplete Reaction: Insufficient reaction time or temperature.[1][13]Increase the reaction time or gently warm the mixture. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[8][13][16]
Poor Stoichiometry: Incorrect measurement of reactants.[13]Ensure accurate measurement of all reactants. For sluggish reactions, consider using a slight excess (1.1-1.2 equivalents) of the amine.[8]
Amine Protonation: In Schotten-Baumann reactions, the HCl byproduct protonates the amine, rendering it non-nucleophilic.[17][18]Ensure a sufficient amount of base (e.g., 10% NaOH, pyridine) is used to neutralize the HCl as it forms.[11][17]
Product is Contaminated (Multiple Spots on TLC) Unreacted Starting Materials: Reaction did not go to completion.See "Incomplete Reaction" above. Purify via recrystallization or column chromatography.[13]
Formation of Benzoic Acid: Hydrolysis of benzoyl chloride.During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[11]
Formation of Diacylated Byproduct: Occurs with excess benzoyl chloride or harsh conditions.[4][11]Add the benzoyl chloride slowly to the reaction mixture. Avoid using a large excess. Control the reaction temperature.[4]
Oily Product Forms Instead of a Solid Precipitate Presence of Impurities: Impurities can depress the melting point, resulting in an oil.[17]Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[17]
Product is Soluble in Solvent: The product may be too soluble in the reaction solvent to precipitate.Remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.[4]

Visualized Workflows & Mechanisms

General Workflow for Benzamide Synthesis

This diagram outlines the two primary pathways for synthesizing benzamides from a carboxylic acid starting material.

General Benzamide Synthesis Workflow cluster_path1 Pathway 1: Acyl Chloride Intermediate cluster_path2 Pathway 2: Direct Coupling A Benzoic Acid B Activate Carboxylic Acid A->B  e.g., SOCl2, (COCl)2 D Direct Coupling A->D  e.g., EDC, HATU C Benzoyl Chloride B->C F Benzamide C->F + Amine D->F + Amine E Amine (e.g., NH3) E->F G Purification F->G Workup H Pure Benzamide G->H Recrystallization / Chromatography

Caption: Key pathways for benzamide synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a systematic approach to diagnosing the cause of low product yield in a benzamide synthesis reaction.

Troubleshooting Low Yield Start Low Yield Observed Q1 Are reagents anhydrous/fresh? Start->Q1 A1_No No Q1->A1_No No A2_Yes Yes Q1->A2_Yes Yes A1_Yes Yes Sol1 Dry solvents/reagents. Use fresh coupling agents. A1_No->Sol1 Q2 Was reaction time sufficient? A2_No No Q2->A2_No No Q3 Was temperature optimal? A2_Yes->Q3 Sol2 Increase reaction time. Monitor by TLC. A2_No->Sol2 A3_No No Q3->A3_No No A4_Yes Yes Q3->A4_Yes Yes A3_Yes Yes Sol3 Adjust temperature. Avoid excessive heat. A3_No->Sol3 Q4 Was product lost during workup? Q4->A4_Yes Yes A4_No No Q4->A4_No No A4_Yes->Q4 Sol4 Optimize extraction pH. Improve recrystallization technique. A4_Yes->Sol4 End Consider alternative method or catalyst A4_No->End

Caption: A logical workflow for troubleshooting benzamide synthesis.

Optimized Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann)

This protocol is a standard laboratory procedure for the synthesis of benzamide from benzoyl chloride and ammonia.[1][3][9]

  • Preparation: In a fume hood, place 5 mL of concentrated aqueous ammonia (e.g., 25-28%) into a 100 mL Erlenmeyer flask. Cool the flask in an ice-water bath.

  • Addition: While vigorously swirling the flask in the ice bath, slowly add 2 mL of benzoyl chloride dropwise to the cold ammonia solution.

  • Reaction: A vigorous exothermic reaction will occur, and a white solid precipitate of benzamide will form immediately.[9]

  • Completion: Continue to swirl the mixture for an additional 10-15 minutes to ensure the reaction is complete.

  • Isolation: Collect the crude benzamide by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with several portions of cold water to remove ammonium chloride and excess ammonia. A wash with cold, dilute sodium bicarbonate can also be used to remove any benzoic acid impurity.[1]

  • Purification: Recrystallize the crude product from hot water to obtain pure benzamide crystals.[4]

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Protocol 2: Synthesis via EDC/HOBt Coupling

This protocol describes a general procedure for coupling a carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-hydroxybenzotriazole (HOBt).[8]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and a suitable anhydrous aprotic solvent (e.g., DMF, DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation: Add EDC (1.2 equivalents) to the mixture and stir at 0 °C for 30-60 minutes. This allows for the formation of the activated HOBt-ester intermediate.[8]

  • Coupling: Add the amine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 equivalents). The base is crucial to deprotonate the amine, especially if it is a hydrochloride salt.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[8]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

References

  • Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • (n.d.). Write a complete equation for the formation of benzamide from benzoic acid and ammonia.
  • Benchchem. (n.d.). Optimization of reaction conditions (temperature, solvent) for benzamide synthesis.
  • Patsnap Eureka. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency.
  • Benchchem. (n.d.). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
  • PMC. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • Academia.edu. (n.d.). Amide bond formation: beyond the myth of coupling reagents.
  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • (n.d.). Chooses a solvent for Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
  • (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16.
  • (2020, August 1). Schotten–Baumann reaction.
  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • (n.d.). RU2019541C1 - Process for preparing benzamide. Google Patents.
  • Benchchem. (n.d.). dealing with byproduct formation in benzamide synthesis.
  • Benchchem. (n.d.). Technical Support Center: N-Aryl Benzamide Synthesis.
  • (n.d.). Schotten-Baumann Reaction.
  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF.
  • (n.d.). Experiment 9 — Recrystallization.
  • ACS Publications. (n.d.). Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab | Journal of Chemical Education.
  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation.
  • Green Chemistry (RSC Publishing). (2012, December 19). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide.
  • MDPI. (2022, February 7). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features.
  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment | Journal of Chemical Education.
  • (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • ResearchGate. (n.d.). Effect of temperature on the yield a | Download Scientific Diagram.
  • Sciencemadness Discussion Board. (2022, March 23). Benzamide from benzoic acid + urea - Problems! - Powered by XMB 1.9.11.

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Troubleshooting

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide stability issues and degradation pathways

Technical Support Center: N-[1-(hydroxymethyl)propyl]-2-methylbenzamide A Guide to Understanding and Mitigating Stability Challenges Welcome to the technical support center for N-[1-(hydroxymethyl)propyl]-2-methylbenzami...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

A Guide to Understanding and Mitigating Stability Challenges

Welcome to the technical support center for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide. As Senior Application Scientists, we have developed this guide for researchers, chemists, and drug development professionals who may encounter stability issues during their experiments.

This document moves beyond standard protocols to provide a deeper understanding of the molecule's potential liabilities based on fundamental chemical principles. Since specific stability studies for this compound are not widely published, this guide infers its degradation pathways from the known reactivity of its core functional groups: a secondary N-substituted amide and a secondary alcohol. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot unexpected results, and design robust, stability-indicating methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Stability and Storage

Q1: What are the primary stability concerns for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide?

Based on its molecular structure, the two primary points of chemical instability are the amide bond and the secondary alcohol .

  • Amide Hydrolysis: The amide linkage is susceptible to cleavage by hydrolysis under both acidic and basic conditions.[1][2] This reaction is typically slow at neutral pH but can be accelerated by heat and strong acids or bases, leading to the formation of 2-methylbenzoic acid and 1-aminobutan-2-ol.[2]

  • Oxidation of the Secondary Alcohol: The secondary alcohol group can be oxidized to form a ketone.[3][4][5] This can be a concern if the compound is exposed to oxidizing agents or even atmospheric oxygen over long periods, potentially accelerated by light or metal ions.

Q2: How should I store this compound for short-term and long-term use?

For optimal stability, storage conditions should minimize exposure to factors that promote hydrolysis and oxidation.

  • Solid State: Store the solid material in a tightly sealed container, protected from light, in a cool, dry place. A desiccator or a controlled-humidity cabinet is recommended for long-term storage to minimize moisture uptake that could facilitate hydrolysis over time.

  • In Solution: Preparing fresh solutions for immediate use is the best practice. If solutions must be stored, use an aprotic, anhydrous solvent (e.g., DMSO, acetonitrile) and store at -20°C or -80°C in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen). Avoid aqueous buffers, especially at pH extremes, for storage.

Section 2: Troubleshooting Hydrolytic Degradation

Q3: I dissolved my compound in an acidic buffer (e.g., for HPLC analysis) and I'm seeing a new peak grow over time. What's happening?

This is a classic sign of acid-catalyzed amide hydrolysis .

  • Causality (The "Why"): Under acidic conditions, the carbonyl oxygen of the amide bond gets protonated. This protonation makes the carbonyl carbon significantly more electrophilic (electron-deficient) and thus more susceptible to nucleophilic attack by water molecules present in your buffer.[2] The reaction proceeds through a tetrahedral intermediate, ultimately leading to the cleavage of the C-N bond.[6]

  • Troubleshooting Steps:

    • Confirm Identity: The primary degradation products will be 2-methylbenzoic acid and 1-aminobutan-2-ol . Use a high-resolution mass spectrometer (LC-MS) to check for ions corresponding to the masses of these products.

    • Minimize Exposure: Prepare samples in the acidic mobile phase immediately before injection. Avoid letting samples sit in the autosampler for extended periods. If delays are unavoidable, consider using a cooled autosampler.

    • Method Adjustment: If degradation is still significant, investigate raising the pH of your mobile phase to a near-neutral range (pH 6-7), provided your chromatographic separation remains adequate.

Q4: My compound's purity drops when I use a high-pH (basic) buffer for an assay. What is the likely degradation product?

This observation points towards base-catalyzed amide hydrolysis .

  • Causality (The "Why"): In basic solutions, the hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the amide's carbonyl carbon.[1][7] This forms a tetrahedral intermediate which then collapses, expelling the amine portion as an anion. A final, irreversible acid-base reaction occurs where the highly basic amine anion deprotonates the newly formed carboxylic acid, driving the reaction to completion.[2]

  • Troubleshooting Steps:

    • Confirm Identity: The degradation products will be the 2-methylbenzoate salt and 1-aminobutan-2-ol . Note that in a mass spectrometer, you will likely observe the deprotonated ion of the carboxylic acid.

    • pH Control: Buffer your solutions carefully. Avoid pH levels above 8 if possible. If a basic pH is required for your experiment, run time-course studies to understand the rate of degradation so you can define a stable window for your measurements.

    • Temperature Control: Hydrolysis is temperature-dependent.[2] Performing your experiments at lower temperatures (e.g., on ice) can significantly slow the degradation rate.

Section 3: Troubleshooting Oxidative Degradation

Q5: I'm observing an unexpected impurity, particularly after using older solvents or exposing my sample to air. What could this be?

This is likely due to the oxidation of the secondary alcohol to a ketone.

  • Causality (The "Why"): Secondary alcohols can be readily oxidized to ketones.[5][8] This can be initiated by strong oxidizing agents (like those used in forced degradation studies, e.g., hydrogen peroxide) or more slowly by atmospheric oxygen, especially when catalyzed by trace metal impurities or light.[9][10] Older solvents, particularly ethers like THF or dioxane, can form explosive peroxides which are also strong oxidizing agents.

  • Troubleshooting Steps:

    • Confirm Identity: The expected degradation product is N-(1-formylpropyl)-2-methylbenzamide . This corresponds to a mass difference of -2 Da (loss of two hydrogen atoms) from the parent compound. Use LC-MS to search for a species with this mass.

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or peroxide-free solvents.

    • Inert Atmosphere: When working with the compound for extended periods in solution, sparge your solvents with an inert gas like argon or nitrogen to remove dissolved oxygen.

    • Add Antioxidants (Use with Caution): For formulation development, the inclusion of antioxidants could be considered, but this would require extensive validation to ensure they do not interfere with your assays or form other adducts.

Experimental Protocols & Method Development

Q6: How do I systematically investigate these potential degradation pathways using a forced degradation study?

Forced degradation (or stress testing) is a cornerstone of pharmaceutical development used to understand a molecule's intrinsic stability and to develop stability-indicating analytical methods.[10][11][12] A typical study involves subjecting the compound to harsh conditions to intentionally generate degradants.

Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix your stock solution with the stressor and incubate. Include a control sample (stock solution diluted with the non-stressful solvent) for comparison.

    • Acid Hydrolysis: Mix with 0.1 N HCl. Incubate at 60°C. Pull time points at 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH. Incubate at 60°C. Pull time points at 2, 4, 8, and 24 hours.

    • Oxidation: Mix with 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light. Pull time points at 4, 8, 24, and 48 hours.

    • Thermal Stress: Incubate the stock solution (or solid material) at 80°C. Pull time points at 24, 48, and 72 hours.

    • Photolytic Stress: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Quenching & Analysis:

    • Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, the control, and a reference standard of the parent compound by a suitable analytical method, typically HPLC-UV-MS.

  • Data Interpretation: The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the temperature or time. If it's too slow, increase the stressor concentration or temperature.[13] A stability-indicating method is one that can resolve the parent peak from all degradant peaks formed during this study.[12]

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Control Prepare Control Sample (No Stressor) Stock->Control Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Apply Stressor Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Apply Stressor Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Apply Stressor Therm Thermal (80°C) Stock->Therm Apply Stressor Photo Photolytic (ICH Q1B) Stock->Photo Apply Stressor Quench Quench/Neutralize Samples Control->Quench Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench Analyze Analyze all samples by HPLC-UV-MS Quench->Analyze Report Identify Degradants & Assess Peak Purity Analyze->Report SIM Develop Stability- Indicating Method Report->SIM Outcome

Caption: Workflow for a Forced Degradation Study.

Summary of Potential Degradation Pathways

The primary degradation products you are likely to encounter are summarized below. This table is an essential reference when interpreting mass spectrometry data from your stability studies.

Compound Name Structure Molecular Formula Monoisotopic Mass (Da) Formation Pathway
Parent Compound N-[1-(hydroxymethyl)propyl]-2-methylbenzamideC₁₃H₁₉NO₂221.1416-
Degradant 1 (Acid) 2-Methylbenzoic AcidC₈H₈O₂136.0524Hydrolysis
Degradant 2 (Amine) 1-Aminobutan-2-olC₄H₁₁NO89.0841Hydrolysis
Degradant 3 (Ketone) N-(1-formylpropyl)-2-methylbenzamideC₁₃H₁₇NO₂219.1259Oxidation
Visual Representation of Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (m/z = 221.14) Acid 2-Methylbenzoic Acid (m/z = 136.05) Parent->Acid H⁺/H₂O or OH⁻/H₂O Amine 1-Aminobutan-2-ol (m/z = 89.08) Ketone N-(1-formylpropyl)-2-methylbenzamide (m/z = 219.12)

Caption: Major Degradation Pathways of the Target Compound.

References

  • Amide Hydrolysis: Mechanism, Conditions and Applic
  • Forced Degradation Studies for Stability. Nelson Labs.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Source not specified.
  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Oxidising alcohols to make aldehydes and ketones. Chemguide.
  • Oxidation of secondary alcohols to ketones. Pearson.
  • Development of forced degradation and stability indicating studies of drugs—A review. Source not specified.
  • Jones Oxid
  • Amides can be hydrolysed under acidic or basic conditions too. (2025, May 11). Source not specified.
  • Chemistry of Amides. (2022, September 24). LibreTexts.
  • Forced Degradation Study: An Important Tool in Drug Development. (2013). Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Hydrolysis of Amides. AK Lectures.
  • Alcohol oxid
  • Oxidation of Alcohols (AQA A Level Chemistry). (2026, February 24). Save My Exams.
  • N-(1-HYDROXYMETHYL-PROPYL)-2-METHYL-BENZAMIDE AldrichCPR. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges with N-Substituted Benzamides

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when isolating N-substituted benzamides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when isolating N-substituted benzamides. While the amide bond is a cornerstone of modern pharmacophores, its unique physicochemical properties—specifically its hydrogen-bonding capacity, partial double-bond character, and polarity—create distinct chromatographic challenges.

This guide bypasses generic advice to provide a causality-driven, self-validating framework for troubleshooting your benzamide purifications.

Diagnostic Workflow

Before adjusting your solvent system, you must diagnose the physical chemistry driving the separation failure. Use the diagnostic logic tree below to isolate the root cause of your purification issue.

BenzamideTroubleshooting Start Crude N-Substituted Benzamide Mixture Phase1 Challenge 1: Chromatographic Streaking Start->Phase1 Phase2 Challenge 2: Peak Splitting (HPLC/NMR) Start->Phase2 Phase3 Challenge 3: Amine Co-elution Start->Phase3 Cause1 Causality: H-Bonding with Acidic Silanols Phase1->Cause1 Cause2 Causality: Restricted C-N Rotation (Rotamers) Phase2->Cause2 Cause3 Causality: Polarity Overlap with Starting Material Phase3->Cause3 Sol1 Add 1-2% TEA or AcOH to Mobile Phase Cause1->Sol1 Sol2 Elevate Column Temp (>60°C) for Coalescence Cause2->Sol2 Sol3 Apply Electrophilic Scavenger Resins Cause3->Sol3 Val1 Validate: Sharp TLC Spots (Rf 0.2 - 0.4) Sol1->Val1 Val2 Validate: Single Sharp Peak in Chromatogram Sol2->Val2 Val3 Validate: LC-MS Shows No Amine Mass Sol3->Val3

Diagnostic workflow for resolving N-substituted benzamide purification challenges.

Knowledge Base: Troubleshooting FAQs

Q1: Why does my N-substituted benzamide streak heavily on normal-phase silica gel, and how do I achieve baseline resolution? Causality: N-substituted benzamides possess both strong hydrogen bond donors (N-H) and acceptors (C=O). Standard normal-phase silica gel is populated with acidic silanol groups (pKa ~4.5–5.5). As your benzamide travels down the column, it engages in strong, non-linear intermolecular hydrogen bonding with these silanols. This creates a continuous cycle of delayed desorption, manifesting as severe peak tailing or streaking. Solution: You must chemically mask the stationary phase. Adding a basic modifier like 1–2% Triethylamine (TEA) to your mobile phase allows the TEA to competitively bind and "deactivate" the acidic silanol groups, preventing the amide from sticking[1].

Q2: My LC-MS shows a split peak with identical mass spectra, and my NMR is broad and messy. Is my product degrading? Causality: Your product is likely highly pure, but you are observing amide rotamers. The resonance between the nitrogen lone pair and the carbonyl oxygen gives the C-N bond partial double-bond character, restricting free rotation. This creates distinct s-cis and s-trans rotational isomers. At ambient temperature, the rate of interconversion between these rotamers is slow relative to the chromatographic timescale, leading to peak broadening or distinct split peaks in HPLC, and heavily overlapped signals in NMR[2][3]. Solution: Supply thermodynamic energy to overcome the rotational barrier. By elevating the HPLC column temperature (e.g., to 60–80 °C), you accelerate the interconversion rate until the rotamers coalesce into a single, sharp peak.

Q3: My benzamide co-elutes with the unreacted primary/secondary amine starting material. How can I separate them when their polarities are nearly identical? Causality: Amide coupling reactions often require an excess of the amine to drive the reaction to completion. Because the resulting N-substituted benzamide and the precursor amine share similar polarity profiles, normal-phase flash chromatography fails to resolve them. Solution: Abandon chromatography in favor of reactive filtration. Utilize solid-supported scavenger resins (e.g., Amberlyst acidic resins or silica-supported dichlorotriazine). These resins act as macroscopic electrophiles, selectively forming covalent bonds with the nucleophilic unreacted amines, allowing you to simply filter the impurities away[4][5].

Standard Operating Procedures (SOPs)
Protocol A: Self-Validating Scavenging of Excess Amines

Objective: Chemoselective removal of nucleophilic amines from the crude benzamide mixture without chromatography.

  • Quantification: Analyze the crude reaction mixture via UPLC-MS to estimate the molar excess of unreacted amine.

  • Resin Preparation: Select an appropriate scavenger (e.g., Silica-Supported Dichlorotriazine, Si-DCT). If using a polystyrene-based resin, pre-swell the resin in Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL per gram of resin) for 15 minutes to fully expose the active internal sites.

  • Incubation: Add 2.0 to 3.0 equivalents of the scavenger resin (relative to the calculated excess amine) directly into the crude mixture. Stir gently at room temperature for 2 to 4 hours.

  • Validation Check: Before filtering, spot the supernatant on a TLC plate and stain with Ninhydrin. A lack of colored spots confirms the complete sequestration of the primary/secondary amine. If spots persist, add 1.0 eq more resin and stir for an additional hour.

  • Isolation: Filter the heterogeneous mixture through a sintered glass funnel (medium porosity). Wash the resin cake thoroughly with DCM and Methanol to ensure complete elution of your pure N-substituted benzamide. Concentrate the filtrate in vacuo.

Protocol B: High-Temperature RP-HPLC for Rotamer Coalescence

Objective: Achieve baseline resolution and accurate purity integration for rotameric amides.

  • System Setup: Equip your HPLC/UPLC with a thermally stable stationary phase (e.g., a bridged ethyl hybrid C18 column rated for high temperatures up to 80 °C).

  • Mobile Phase: Prepare a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid to suppress secondary ionization effects.

  • Temperature Titration (Validation):

    • Run 1 (25 °C): Inject the sample. Note the presence of peak broadening or a distinct split peak.

    • Run 2 (45 °C): Inject the sample. The split peaks should begin to merge, appearing as a single peak with a severe shoulder.

    • Run 3 (65 °C): Inject the sample. The thermodynamic energy should now exceed the rotational barrier, yielding a single, symmetric, sharp peak.

  • Integration & Collection: Use the 65 °C method for your preparative run. Collect the coalesced peak and verify the mass using in-line mass spectrometry.

Quantitative Data Summary
Purification ChallengeReagent / ParameterOptimal ConditionMechanism of Action
Silica Streaking Triethylamine (TEA)1.0–2.0% (v/v) in eluentCompetitively neutralizes acidic silanol sites on silica gel.
Silica Streaking Acetic Acid (AcOH)0.5–1.0% (v/v) in eluentSuppresses ionization of acidic/neutral benzamides.
Amide Rotamers Column Temperature60–80 °CAccelerates C-N bond rotation, inducing peak coalescence.
Amine Co-elution Si-DCT Resin2.0–3.0 equivalentsHeterogeneous nucleophilic scavenging of excess amines.
Amine Co-elution Amberlyst Acidic Resin2.0–3.0 equivalentsIonic sequestration of basic amines via solid-phase sulfonic acids.
References[1] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem - Verified Link[4] Synthesis and Applications of Silica Supported Dichlorotriazine (Si-DCT) in Nucleophilic Scavenging - ThaiScience - Verified Link[5] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC - Verified Link[2] Chemoenzymatic Synthesis of Select Intermediates and Natural Products of the Desferrioxamine E Siderophore Pathway - Semantic Scholar - Verified Link[3] Backbone-Determined Antiarrhythmic Structure–Activity Relationships for a Mirror Image, Oligomeric Depsipeptide Natural Product - ACS Publications - Verified Link

Sources

Troubleshooting

Technical Support Center: Synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Welcome to the Technical Support Center. This knowledge base is designed for drug development professionals and synthetic chemists optimizing the amidation of 2-amino-1-butanol with o-toluoyl chloride (or o-toluic acid)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base is designed for drug development professionals and synthetic chemists optimizing the amidation of 2-amino-1-butanol with o-toluoyl chloride (or o-toluic acid) to produce N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

Below, you will find mechanistic troubleshooting guides, self-validating protocols, and a comprehensive Q&A addressing the most common chemoselectivity and impurity issues encountered in this workflow.

Mechanistic Causality of Impurities

The synthesis of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide involves a bi-functional nucleophile (2-amino-1-butanol) containing both a primary amine and a primary alcohol. The chemoselectivity of N-acylation over O-acylation is driven by the superior nucleophilicity of the unprotonated amine. However, competing pathways frequently emerge under non-optimal conditions:

  • O-Acylation & Diacylation: If the reaction environment becomes acidic, the amine becomes protonated (and deactivated), rendering the hydroxyl group the primary nucleophile. As established in literature, N- versus O-acylation can be controlled effectively by running the reaction under strictly basic conditions[1]. Furthermore, an excess of the acylating agent will inevitably lead to N,O-diacylation.

  • Hydrolysis of Acyl Chloride: o-Toluoyl chloride is highly moisture-sensitive. Water introduced via hygroscopic solvents or bases will competitively hydrolyze the electrophile into o-toluic acid, leading to stoichiometric imbalances and unreacted amino alcohol.

  • Catalytic Interventions: In cases where standard basic conditions fail to suppress O-acylation, the use of catalytic amounts of dibutyltin oxide has been shown to drive highly chemoselective N-acylation in amino alcohols[2].

ReactionPathway SM1 2-Amino-1-butanol (Nucleophile) Target Target Amide N-Acylation (Fast) SM1->Target Base, 0-5°C Imp1 O-Acyl Ester (Impurity) SM1->Imp1 Acidic / Excess Cl SM2 o-Toluoyl Chloride (Electrophile) SM2->Target SM2->Imp1 Imp3 o-Toluic Acid (Hydrolysis) SM2->Imp3 H2O Imp2 N,O-Diacyl (Over-reaction) Target->Imp2 Excess Electrophile

Reaction pathway showing chemoselective N-acylation versus competing impurity formations.

Optimized & Self-Validating Experimental Protocol

To prevent the aforementioned impurities, utilize this self-validating methodology. Every step incorporates a diagnostic check to ensure the system behaves as expected.

Step 1: Anhydrous Preparation Dissolve 1.0 equivalent of 2-amino-1-butanol and 1.2 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Causality: TEA acts as an acid scavenger, preventing the localized acidic micro-environments that trigger O-acylation.

  • Self-Validation: Perform a Karl Fischer titration on the DCM prior to use. Moisture content must be <0.05% to prevent o-toluoyl chloride hydrolysis.

Step 2: Kinetic Cooling Chill the reaction mixture to 0–5 °C using an ice-water bath.

  • Causality: Lowering the thermal energy of the system kinetically favors the highly reactive amine over the less reactive alcohol, maximizing N-acylation chemoselectivity[3].

Step 3: Electrophile Addition Dissolve 0.95 equivalents of o-toluoyl chloride in anhydrous DCM. Add this solution dropwise over 45 minutes to the chilled mixture.

  • Causality: Using a strict deficit of the acyl chloride (0.95 eq) guarantees that no excess electrophile is available to react with the hydroxyl group, structurally preventing N,O-diacylation.

Step 4: Reaction Monitoring Stir for 1 hour at 0–5 °C.

  • Self-Validation: Monitor via TLC (Eluent: EtOAc/Hexane). The reaction is complete when the high-Rf o-toluoyl chloride spot is fully consumed. The baseline amine will remain in slight excess.

Step 5: Selective Quench & Work-up Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl, followed by brine.

  • Causality: The mild acidic wash selectively protonates and removes the unreacted aliphatic amine starting material into the aqueous layer without hydrolyzing the newly formed amide bond.

  • Self-Validation: Check the pH of the separated aqueous HCl wash. It must be <3 to guarantee complete protonation and removal of the unreacted amino alcohol. Dry the organic layer over Na₂SO₄ and concentrate.

Impurity Diagnostics & Mitigation Matrix

Use the following quantitative data table to identify and resolve impurities detected during LC-MS or NMR analysis.

Impurity ProfileDiagnostic Marker (LC-MS / NMR)Root CauseMitigation Strategy
O-Acyl Ester +0 Da (Isomer), ¹H NMR shift (O-CH₂ moves downfield to ~4.2 ppm)Acidic micro-environment; amine protonation.Ensure 1.2+ eq of TEA/DIPEA is present; verify base purity.
N,O-Diacyl +118 Da (M+118)Excess o-toluoyl chloride; elevated temperatures.Limit electrophile to 0.95 eq; strictly maintain 0–5 °C.
o-Toluic Acid 135 m/z (M-H)⁻, broad OH stretch in IRMoisture in solvents or hygroscopic base.KF titration of DCM (<0.05% H₂O); store TEA over molecular sieves.
Unreacted Amine 90 m/z (M+H)⁺, early HPLC elutionHydrolysis of acyl chloride before coupling occurs.Increase dropwise addition time; optimize mechanical mixing rate.

Troubleshooting Workflow & FAQs

Troubleshooting Start High Impurity Detected in HPLC/LC-MS CheckType Identify Impurity Mass & Retention Time Start->CheckType TypeO O-Acylated or Diacylated (+118 Da) CheckType->TypeO TypeAcid o-Toluic Acid (Hydrolysis) CheckType->TypeAcid TypeUnreact Unreacted Starting Material CheckType->TypeUnreact ActionO Reduce Equivalents, Lower Temp to 0°C TypeO->ActionO ActionAcid Ensure Anhydrous Conditions pre-quench TypeAcid->ActionAcid ActionUnreact Optimize Mixing, Check Reagent Purity TypeUnreact->ActionUnreact

Troubleshooting workflow for identifying and mitigating common synthesis impurities.

Frequently Asked Questions

Q: Why am I seeing an isomer with the exact same mass as my target product? A: This is the O-acylated impurity. It occurs when the amine group becomes protonated (usually due to insufficient base), forcing the o-toluoyl chloride to react with the hydroxyl group instead. To fix this, verify the purity and stoichiometry of your triethylamine, ensuring the reaction remains strictly basic[1].

Q: My LC-MS shows a major peak at +118 Da. What is this and how do I prevent it? A: This mass difference corresponds to the N,O-diacylated over-reaction product (addition of a second o-toluoyl group). This happens when the acyl chloride is present in excess or the reaction is allowed to warm up too quickly. Always use the acyl chloride as the limiting reagent (0.95 eq) to prevent this.

Q: How can I salvage a batch that has already over-reacted to form the diacyl impurity? A: You can selectively cleave the ester (O-acyl) bond without breaking the amide (N-acyl) bond. Treat the crude mixture with a mild base like K₂CO₃ in Methanol for 1-2 hours at room temperature. Esters undergo methanolysis much faster than amides, which will revert the impurity back to the desired N-[1-(hydroxymethyl)propyl]-2-methylbenzamide.

Q: I cannot achieve anhydrous conditions in my lab, and I keep recovering o-toluic acid. Is there an alternative route? A: Yes. You can abandon the moisture-sensitive acid chloride and instead perform a direct coupling using o-toluic acid, EDC·HCl, and HOBt in the presence of DIPEA. This method is highly chemoselective for primary amines, tolerates trace moisture, and bypasses the rapid hydrolysis pathway entirely[3].

Sources

Optimization

N-[1-(hydroxymethyl)propyl)-2-methylbenzamide forced degradation studies

Welcome to the Technical Support Center for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide . This portal is designed for analytical chemists, formulation scientists, and regulatory professionals conducting forced degradat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide . This portal is designed for analytical chemists, formulation scientists, and regulatory professionals conducting forced degradation studies (FDS) to develop stability-indicating methods.

Rather than a generic overview, this guide provides a deep-dive into the specific structural vulnerabilities of this amide derivative, self-validating experimental protocols, and advanced LC-MS/MS troubleshooting.

Structural Vulnerability & Mechanistic Causality

To design a robust forced degradation study, we must first understand why and how N-[1-(hydroxymethyl)propyl]-2-methylbenzamide degrades under stress. The molecule contains two primary loci for chemical instability:

  • The Secondary Amide Bond: Amides are generally stable due to the resonance interaction between the carbonyl carbon and the nitrogen lone pair[1]. However, under extreme pH conditions, the carbonyl carbon undergoes nucleophilic attack by water or hydroxide, forming a tetrahedral intermediate that collapses to yield 2-methylbenzoic acid and 2-amino-1-butanol. Notably, the ortho-methyl group on the benzoyl moiety provides significant steric hindrance , raising the activation energy required for this tetrahedral intermediate to form. This causality explains why standard 0.1 N HCl might fail to achieve target degradation, necessitating harsher conditions.

  • The Primary Alcohol (-CH₂OH): The terminal hydroxyl group on the propyl chain is highly susceptible to oxidation. When exposed to peroxides or radical initiators, it undergoes a two-step dehydrogenation/oxidation process. It first oxidizes to an aldehyde intermediate, which is rapidly over-oxidized into a carboxylic acid[2].

Pathway Parent N-[1-(hydroxymethyl)propyl] -2-methylbenzamide (m/z 208) Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Alcohol Oxidation (H2O2 / Radical) Parent->Oxidation Prod1 2-Methylbenzoic Acid (m/z 137) Hydrolysis->Prod1 Prod2 2-Amino-1-butanol (m/z 90) Hydrolysis->Prod2 Prod3 Aldehyde Intermediate (m/z 206) Oxidation->Prod3 Prod4 Carboxylic Acid Degradant (m/z 222) Prod3->Prod4

Primary degradation pathways of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide under ICH stress.

Self-Validating Forced Degradation Protocols

According to ICH Q1A(R2) guidelines, the goal of forced degradation is not to completely destroy the API, but to achieve a "sweet spot" of 5% to 20% degradation [3]. This ensures that secondary degradation products do not obscure the primary stability-indicating profile.

Every protocol below is designed as a self-validating system : it includes an unstressed control to establish a baseline, a stressed blank to rule out solvent/reagent peaks, and a neutralization step to ensure degradation halts precisely at the target timepoint.

Workflow: Acid/Base Hydrolysis & Oxidation
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in a 50:50 Methanol/Water diluent (ensure complete dissolution).

  • Acid Stress: Mix 5 mL of stock with 5 mL of 0.5 N HCl (Note: 0.1 N is often insufficient due to the ortho-methyl steric hindrance). Incubate at 60°C for 24 hours.

  • Base Stress: Mix 5 mL of stock with 5 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3% H₂O₂. Incubate at Room Temperature for 24 hours[4].

  • Quenching (Critical Step):

    • Acid/Base: Neutralize with an equivalent volume of 0.5 N NaOH or 0.1 N HCl, respectively, to reach pH 7.0.

    • Oxidation: Quench residual peroxide using 10 mg of sodium metabisulfite to prevent ongoing degradation in the autosampler.

  • Dilution: Dilute all samples to a final analytical concentration of 0.1 mg/mL using the mobile phase before UHPLC-DAD-MS/MS injection.

Workflow: Photostability (ICH Q1B Option 2)
  • Preparation: Spread the solid API in a thin layer (≤3 mm) across a quartz petri dish.

  • Exposure: Expose the sample in a photostability chamber to a minimum of 1.2 million lux-hours of visible light and 200 Watt-hours/m² of UV light (320–400 nm)[5].

  • Self-Validation Control: Prepare an identical dish, wrapped completely in aluminum foil (Dark Control), and place it in the same chamber to isolate thermal effects from true photolytic degradation[6].

Workflow API API Stock Solution (1 mg/mL) Acid Acid Stress 0.5N HCl, 60°C API->Acid Base Base Stress 0.1N NaOH, 60°C API->Base Ox Oxidative Stress 3% H2O2, RT API->Ox Photo Photolysis (ICH Q1B) 1.2M lux-hr + 200 Wh/m2 API->Photo Quench Quench & Neutralize (pH 7.0 / Metabisulfite) Acid->Quench Base->Quench Ox->Quench Analysis UHPLC-DAD-MS/MS (Mass Balance Check) Photo->Analysis Quench->Analysis

Parallel forced degradation workflow with mandatory quenching steps for self-validation.

Expected LC-MS/MS Degradation Profile

Use the following table to identify expected degradation products during your stability-indicating method development. Mass shifts are calculated based on the parent [M+H]⁺ ion (m/z 208.13).

Degradation PathwayStress ConditionExpected Degradant StructureMonoisotopic MassExpected[M+H]⁺Relative Polarity (RP-HPLC)
Parent API UnstressedN-[1-(hydroxymethyl)propyl]-2-methylbenzamide207.13 Da208.13 Baseline (Reference)
Hydrolysis Acid / Base2-Methylbenzoic Acid136.05 Da137.06 More polar (elutes earlier)
Hydrolysis Acid / Base2-Amino-1-butanol89.08 Da90.09 Highly polar (elutes near void)
Oxidation 3% H₂O₂N-(1-formylpropyl)-2-methylbenzamide (Aldehyde)205.11 Da206.12 Less polar (elutes later)
Oxidation 3% H₂O₂2-(2-methylbenzamido)butanoic acid221.11 Da222.11 More polar (elutes earlier)

Troubleshooting & FAQs

Q: Why am I not seeing the target 10-20% degradation in the acid stress condition, even after 24 hours at 60°C? A: This is a classic false-negative caused by steric shielding. The ortho-methyl group on the benzoyl ring physically blocks the nucleophilic attack of water on the amide carbonyl[1]. To overcome this activation barrier, increase the acid concentration from 0.1 N to 0.5 N or 1.0 N HCl, or elevate the temperature to 80°C. Do not increase the time beyond 48 hours, as this may lead to unrealistic secondary degradation.

Q: In the oxidative stress samples, I see two distinct degradation peaks. Are these both primary degradants? A: No, they represent a sequential degradation pathway. The primary alcohol moiety oxidizes first to an aldehyde (m/z 206, [M-2]). Because aldehydes are highly reactive, it rapidly over-oxidizes into a carboxylic acid (m/z 222,[M+14])[2]. If you want to trap the aldehyde intermediate for characterization, reduce the H₂O₂ concentration to 1% and sample the reaction at 2, 4, and 8 hours.

Q: My mass balance is failing (<90%) during photostability testing. Where did the API go? A: Mass balance failures during ICH Q1B testing usually indicate one of two things:

  • Volatilization: The molecule is cleaving into small, volatile fragments that escape the petri dish.

  • Polymerization: Radical-induced cross-linking is creating insoluble polymeric adducts. Troubleshooting step: Check your sample preparation filter and the HPLC vial for micro-precipitates. Ensure your Diode Array Detector (DAD) is scanning up to 400 nm to catch large, conjugated polymeric species that might not ionize well in the MS.

Q: Why do my oxidative stress samples show massive degradation (50%+) when injected the next day, despite only being stressed for 4 hours? A: You failed to quench the reaction. Hydrogen peroxide will continue to oxidize the API while the sample sits in the autosampler queue. You must actively quench the oxidative mechanism by adding a reducing agent like sodium metabisulfite or the enzyme catalase immediately at the end of the stress period.

References

  • International Council for Harmonisation (ICH). "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." European Medicines Agency. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q1B Photostability Testing of New Drug Substances and Products." European Medicines Agency. Available at:[Link]

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass. Available at:[Link]

  • MDPI. "Lifitegrast Degradation: Products and Pathways." Molecules. Available at:[Link]

  • ACS Publications. "Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids: From Metal Oxides to Biocatalysis." JACS Au. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing N-(hydroxymethyl) Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(hydroxymethyl) compounds. These versatile reagents are crucial in various applications, from synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(hydroxymethyl) compounds. These versatile reagents are crucial in various applications, from synthesis and drug delivery to their use as preservatives.[1][2] However, their inherent instability, primarily the reversible retro-Mannich reaction that leads to the release of formaldehyde, presents a significant challenge.[3]

This guide provides in-depth, field-proven insights into the causes of decomposition and offers practical, validated strategies to mitigate these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are N-(hydroxymethyl) compounds and why are they unstable?

N-(hydroxymethyl) compounds are a class of organic molecules characterized by a hydroxymethyl group (-CH₂OH) attached to a nitrogen atom, often an amide or imide. Their utility stems from their ability to act as precursors or "donors" for formaldehyde or the N-functionalized parent compound.[1][2]

The primary cause of their instability is the hydrolytic cleavage of the N-C bond. This is a reversible reaction where the compound breaks down into its parent amide/amine and formaldehyde.[3] This process is highly influenced by environmental factors, making control of experimental conditions paramount.[3]

Q2: What is the core mechanism of decomposition?

The decomposition is a retro-Mannich type reaction, often referred to as hydrolysis. The N-(hydroxymethyl) compound exists in equilibrium with its parent amide or imide and free formaldehyde. The position of this equilibrium is dictated by factors such as pH, temperature, and the composition of the solvent matrix.[3]

Decomposition cluster_reactants Aqueous Environment N_hydroxymethyl N-(hydroxymethyl) Compound Parent_Amide Parent Amide/Imide N_hydroxymethyl->Parent_Amide + H₂O Formaldehyde Formaldehyde N_hydroxymethyl:e->Formaldehyde:w - H₂O Troubleshooting Start Low Yield Suspected Check_pH Is reaction pH controlled (e.g., buffered)? Start->Check_pH Check_Temp Is reaction temperature minimized and controlled? Check_pH->Check_Temp Yes Add_Buffer Action: Incorporate a suitable buffer (pH 7-9) Check_pH->Add_Buffer No Check_Moisture Is the reaction sensitive to moisture? Check_Temp->Check_Moisture Yes Lower_Temp Action: Reduce temperature and control exotherms Check_Temp->Lower_Temp No Solution Yield Improved Check_Moisture->Solution No Use_Anhydrous Action: Use anhydrous solvents and inert atmosphere Check_Moisture->Use_Anhydrous Yes Add_Buffer->Check_Temp Lower_Temp->Check_Moisture Use_Anhydrous->Solution

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: I see unexpected impurities in my post-reaction analysis (HPLC/NMR).

The appearance of new, unidentified signals is a direct indication of decomposition. The key is to identify these impurities to confirm the degradation pathway.

Recommended Actions & Protocols:

  • Characterize the Impurities:

    • Action: Attempt to identify the impurity peaks. Compare the retention time (HPLC) or chemical shifts (NMR) with an authentic sample of the expected parent amide/imide. The parent compound is the most likely degradation product. [3] * Pro-Tip: Use LC-MS to get the molecular weight of the impurity. This can provide strong evidence for its identity.

  • Quantify Formaldehyde Release:

    • Why it's necessary: Directly measuring the amount of released formaldehyde provides conclusive proof of the decomposition pathway.

    • Protocol: Several methods exist for quantifying formaldehyde. [4]A widely used and sensitive approach involves derivatization followed by HPLC analysis. [5][6]

Protocol 1: HPLC-Based Quantification of Formaldehyde Release

This protocol uses 2,4-dinitrophenylhydrazine (DNPH) to derivatize formaldehyde, creating a stable product that can be easily quantified by HPLC-UV. [6][7] Materials:

  • 2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile/acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Your sample containing the N-(hydroxymethyl) compound

  • Formaldehyde standard solution for calibration

  • HPLC system with a UV detector (approx. 360 nm) and a C18 column

Procedure:

  • Sample Preparation: At a defined time point, take an aliquot of your experimental sample. Immediately add it to a known excess of the DNPH solution. This "quenches" the reaction by derivatizing any free formaldehyde.

  • Standard Curve Preparation: Prepare a series of formaldehyde standards of known concentrations. Treat each standard with the same DNPH solution used for your sample.

  • Incubation: Allow both samples and standards to react for at least 1 hour at room temperature to ensure complete derivatization.

  • HPLC Analysis:

    • Inject the derivatized samples and standards onto the HPLC system.

    • Use a suitable gradient of acetonitrile and water to elute the formaldehyde-DNPH derivative.

    • Monitor the elution at approximately 360 nm.

  • Quantification: Construct a calibration curve from the peak areas of the formaldehyde standards. Use this curve to determine the concentration of formaldehyde in your experimental sample.

Self-Validation: The protocol's validity is confirmed by the linearity of the standard curve (R² > 0.99) and the consistent retention time of the formaldehyde-DNPH peak across all samples and standards.

Problem 3: My aqueous formulation is unstable during storage.

For drug development professionals, ensuring the stability of an N-(hydroxymethyl) compound in a final formulation is critical for shelf-life and efficacy.

Key Stabilization Strategies:

The most practical approaches to enhancing stability in aqueous solutions involve optimizing the formulation to disfavor the decomposition equilibrium. [8]

Strategy Mechanism of Action Recommended Implementation
pH Optimization Minimizes acid/base catalysis of hydrolysis. The stability of N-(hydroxymethyl) amides is highly pH-dependent. [9][10] Screen a range of buffers (e.g., acetate, phosphate, citrate) to identify the pH of maximum stability, which is often between pH 4 and 7. [11][12]
Temperature Control Reduces the kinetic rate of decomposition. [3] Store formulations at refrigerated (2-8°C) or frozen temperatures. Conduct accelerated stability studies at higher temperatures (e.g., 40°C) to predict long-term stability. [12]
Use of Co-solvents Can reduce the activity of water, thereby slowing hydrolysis. Investigate the addition of water-miscible co-solvents such as propylene glycol, ethanol, or polyethylene glycol (PEG). [13]
Lyophilization Removal of water prevents the hydrolytic decomposition pathway. [11] For highly sensitive compounds, freeze-drying to create a solid powder for reconstitution can be an effective strategy.

| Exclusion of Oxygen | While hydrolysis is the primary pathway, oxidative degradation can be a secondary concern for some molecules. [14]| Prepare and store the formulation under an inert gas like nitrogen or argon. [11]|

References

  • Investigation on formaldehyde release from preservatives in cosmetics. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1985). PubMed. Retrieved March 15, 2026, from [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions. (2020). PMC. Retrieved March 15, 2026, from [Link]

  • ANALYTICAL METHODS - Formaldehyde - An Assessment of Its Health Effects. (n.d.). NCBI - NIH. Retrieved March 15, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry?. (2015). Quora. Retrieved March 15, 2026, from [Link]

  • 1910.1048 App B - Sampling strategy and analytical methods for formaldehyde. (n.d.). Occupational Safety and Health Administration. Retrieved March 15, 2026, from [Link]

  • What are some common causes of low reaction yields? : r/Chempros. (2024). Reddit. Retrieved March 15, 2026, from [Link]

  • Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. (2009). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • Analysis of Formaldehyde. (n.d.). Pickeringtestsolutions. Retrieved March 15, 2026, from [Link]

  • Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. Retrieved March 15, 2026, from [Link]

  • Kinetics and mechanism of the hydrolysis of N-methyl-N-nitroamides in aqueous sulphuric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved March 15, 2026, from [Link]

  • (PDF) Methods in Determination of Formaldehyde. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Formaldehyde releaser. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Quantifying Amide Bond Ruggedness: Impact of pH Variations. (2026). Patsnap Eureka. Retrieved March 15, 2026, from [Link]

  • Formation of hydroxymethyl DNA adducts induced by formaldehyde and.... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Explaining Lower Yields. (2024). YouTube. Retrieved March 15, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved March 15, 2026, from [Link]

  • Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. (2024). MDPI. Retrieved March 15, 2026, from [Link]

  • Why do amides require much harsher conditions for hydrolysis than esters?. (2020). Chemistry Stack Exchange. Retrieved March 15, 2026, from [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]

  • 6.5: Limiting Reagent and Percent Yield. (2022). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • THERMAL DECOMPOSITION MECHANISM OF AQUEOUS HYDROXYLAMMONIUM NITRATE. (n.d.). Blacklight - Electronic Theses and Dissertations. Retrieved March 15, 2026, from [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. Retrieved March 15, 2026, from [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved March 15, 2026, from [Link]

  • Theoretical investigation on the atmospheric degradation mechanism, kinetics, and fate of hydroxymethyl nitrate initiated by ˙OH radicals. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved March 15, 2026, from [Link]

  • Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. (2011). Journal of Agricultural and Food Chemistry - ACS Publications. Retrieved March 15, 2026, from [Link]

  • thermal stability of organic compounds by the isoteniscope method. (n.d.). DTIC. Retrieved March 15, 2026, from [Link]

  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine.. (2011). Semantic Scholar. Retrieved March 15, 2026, from [Link]

  • A detailed kinetics model for the decomposition of aqueous hydroxylammonium nitrate. (n.d.). J-STAGE. Retrieved March 15, 2026, from [Link]

  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (2010). The Journal of Physical Chemistry A - ACS Publications. Retrieved March 15, 2026, from [Link]

  • Effect of temperature on the decomposition reaction of hydroxy naphthol blue in the presence of cobalt (II) and hydrogen peroxide. (n.d.). Tokyo University of Science. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Formulation Guidelines for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

Welcome to the Technical Support Center. This guide provides actionable, scientifically grounded strategies to mitigate the degradation of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide in aqueous solutions.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, scientifically grounded strategies to mitigate the degradation of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide in aqueous solutions. As an amide containing a primary aliphatic alcohol, this molecule presents a dual-threat degradation profile: specific acid/base-catalyzed amide hydrolysis and oxidative cleavage of the hydroxymethyl group.

Part 1: Core Stability Profiling (FAQs)

Q1: Why does my compound exhibit significant degradation when formulated in standard phosphate-buffered saline (pH 7.4)? A1: The instability at physiological pH is primarily driven by base-catalyzed amide hydrolysis. Amide bonds typically exhibit a U-shaped or V-shaped pH-rate profile, where the pH of maximum stability is generally slightly acidic (often between pH 4.0 and 6.0)[1]. At pH 7.4, the hydroxide ion concentration is sufficient to initiate nucleophilic attack on the carbonyl carbon of the 2-methylbenzamide moiety. While the ortho-methyl group on the benzamide ring provides some steric shielding to the carbonyl carbon—inherently reducing the rate of nucleophilic attack compared to unsubstituted benzamides—it is not immune to hydrolysis[2]. Solution: Shift the formulation pH to approximately 5.0 using an acetate or citrate buffer system to minimize both hydronium and hydroxide-catalyzed degradation.

Q2: I am observing a new chromatographic peak with a mass shift of -2 Da, which later shifts to +14 Da. What is happening, and how do I prevent it? A2: This mass shift is the classic signature of primary alcohol oxidation. The hydroxymethyl group (-CH₂OH) on the propyl chain is oxidizing first to an aldehyde (-CHO, loss of 2 hydrogens = -2 Da), and subsequently to a carboxylic acid (-COOH, net addition of an oxygen atom = +14 Da relative to the starting alcohol)[3]. This reaction is highly susceptible to catalysis by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in excipients or glassware, combined with dissolved oxygen[1]. Solution: Sparge your aqueous solvents with nitrogen or argon to displace dissolved oxygen. Incorporate a chelating agent like Disodium EDTA (0.01–0.05% w/v) to sequester catalytic metal ions, and consider a water-soluble antioxidant such as sodium metabisulfite (SMB).

Q3: How do I design a stability study that complies with regulatory expectations for this new formulation? A3: Your stability protocol must align with ICH Q1A(R2) guidelines for new drug substances and products[4]. For a drug intended for room temperature storage, you must evaluate long-term stability at 25°C/60% RH for a minimum of 12 months, and accelerated stability at 40°C/75% RH for 6 months[5]. If a "significant change" (e.g., >5% degradation) occurs under accelerated conditions, intermediate testing at 30°C/65% RH is required.

Part 2: Visualizing Degradation Pathways & Workflows

Degradation API N-[1-(hydroxymethyl)propyl] -2-methylbenzamide Amine 2-amino-1-butanol API->Amine Hydrolysis (pH <4 or >7) Acid 2-methylbenzoic acid API->Acid Hydrolysis Aldehyde Aldehyde Intermediate API->Aldehyde Oxidation (O2, Cu2+/Fe3+) Carboxylic Carboxylic Acid Degradant Aldehyde->Carboxylic Further Oxidation

Figure 1: Primary degradation pathways: Amide hydrolysis and primary alcohol oxidation.

Workflow Start Identify Instability (HPLC/LC-MS) pH_Profile Determine pH-Rate Profile (Test pH 2-10) Start->pH_Profile Opt_pH Select pH of Max Stability (Target pH ~4.5-5.5) pH_Profile->Opt_pH Check_Ox Assess Oxidation (Spike with H2O2/Fe3+) Opt_pH->Check_Ox Add_Excipients Add Chelators (EDTA) & Antioxidants Check_Ox->Add_Excipients If degradants >0.1% ICH_Testing Accelerated Stability (ICH Q1A: 40°C/75% RH) Check_Ox->ICH_Testing If stable Add_Excipients->ICH_Testing ICH_Testing->pH_Profile Fails Criteria Final Optimized Formulation ICH_Testing->Final Passes Criteria

Figure 2: Step-by-step formulation optimization workflow for stability enhancement.

Part 3: Quantitative Data Presentation

The table below summarizes the simulated kinetic degradation rates ( kobs​ ) and estimated shelf-lives ( t90​ , the time until 10% degradation occurs) under various formulation conditions. This data highlights the causality between pH control, oxygen limitation, and overall stability.

Formulation ConditionpHExcipients AddedSparged Gas kobs​ at 40°C (days −1 )Estimated t90​ at 25°C (Months)
Unbuffered Saline7.4NoneAmbient Air 4.2×10−2 1.2
Phosphate Buffer7.4NoneAmbient Air 4.8×10−2 1.0
Citrate Buffer5.0NoneAmbient Air 1.1×10−3 14.5
Citrate Buffer5.00.05% EDTAAmbient Air 8.5×10−4 18.2
Citrate Buffer5.00.05% EDTA, 0.1% SMBNitrogen 1.2×10−4 > 36.0

Note: The slight increase in degradation in Phosphate Buffer at pH 7.4 compared to Unbuffered Saline is due to general base catalysis driven by the phosphate species.

Part 4: Experimental Protocols

Protocol 1: Establishing the pH-Rate Profile (Self-Validating System)

Rationale: You cannot theoretically guess the exact pH of maximum stability; it must be empirically derived to account for the specific pKa of the degradation products and the steric hindrance of the 2-methyl group. This protocol uses constant ionic strength to prevent kinetic salt effects from skewing the data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.05 M buffer solutions ranging from pH 2.0 to 10.0 in increments of 1.0 (e.g., HCl/KCl for pH 2, Citrate for pH 3–5, Phosphate for pH 6–8, Borate for pH 9–10).

  • Ionic Strength Control: Adjust all buffers to a constant ionic strength ( μ=0.1 M) using NaCl.

  • Sample Preparation: Dissolve the API to a final concentration of 1 mg/mL in each buffer.

  • Incubation: Aliquot into amber glass vials (to rule out photolytic degradation as a confounding variable) and seal with PTFE-lined caps. Incubate at an accelerated temperature (e.g., 60°C or 80°C) to force degradation within a practical timeframe[1].

  • Sampling & Quenching: Sample at t=0,2,4,8,24, and 48 hours. Quench samples immediately in an ice bath to halt degradation kinetics.

  • Analysis: Analyze via stability-indicating HPLC-UV. Plot log(kobs​) versus pH to identify the nadir of the curve (the pH of maximum stability).

Protocol 2: Antioxidant and Chelator Screening

Rationale: To isolate the oxidative pathway from hydrolysis, you must validate the efficacy of your excipients. This protocol is self-validating because it utilizes a positive control (Fe³⁺ spike) to guarantee that the oxidative stress is sufficient to test the protective system. If the positive control fails to degrade, the assay is invalid.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare the API at the optimized pH determined in Protocol 1.

  • Test Arms Creation: Create four distinct test arms:

    • Arm A (Negative Control): Ambient air, no excipients.

    • Arm B (Sparged): Nitrogen sparged for 30 minutes, headspace flushed.

    • Arm C (Chelated): 0.05% w/v Disodium EDTA added.

    • Arm D (Optimized): 0.05% EDTA + 0.1% Sodium Metabisulfite + Nitrogen sparged.

  • Forced Oxidation (Positive Control): Spike all arms with 2 ppm Fe³⁺ (using Ferric Chloride) to aggressively force metal-catalyzed oxidation of the hydroxymethyl group.

  • Incubation: Subject all arms to ICH Q1A(R2) accelerated conditions (40°C/75% RH) for 14 days[4].

  • Evaluation: Monitor specifically for the aldehyde (-2 Da) and carboxylic acid (+14 Da) degradants using LC-MS.

    • Success Criteria: Arm A must show >5% degradation (validating the stress). Arm D must show <0.1% degradant formation, validating the protective formulation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Substituted Benzamide Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for N-substituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-substituted benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. The formation of the amide bond is a cornerstone of modern chemistry, yet it is not without its complexities. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize reaction outcomes, improve yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted benzamides?

A1: The two most prevalent laboratory strategies are the reaction of an amine with a benzoyl chloride (an acyl chloride) and the direct coupling of a benzoic acid with an amine using a coupling reagent.[1] The acyl chloride method, often performed under Schotten-Baumann conditions, is highly effective due to the high reactivity of the benzoyl chloride but requires a base to neutralize the HCl byproduct.[1][2] Coupling agent-mediated synthesis is often milder and more versatile, especially for sensitive substrates, but requires careful selection of the reagent to avoid side reactions.[3][4]

Q2: My reaction yield is consistently low. What are the most likely general causes?

A2: Low yields in benzamide synthesis typically stem from a few key issues: incomplete conversion, formation of side products, or loss of product during workup and purification.[5] Inefficient activation of the carboxylic acid, hydrolysis of highly reactive intermediates (like benzoyl chloride), or the use of sterically hindered or electronically deactivated starting materials are common culprits for incomplete reactions.[6][7]

Q3: I see an unexpected byproduct with a higher molecular weight in my analysis. What could it be?

A3: A common higher molecular weight byproduct is the diacylated or over-acylated product, such as N-benzoylbenzamide.[6] This occurs when the newly formed benzamide product, which is itself an amide, acts as a nucleophile and reacts with another molecule of the highly reactive benzoyl chloride. This is more prevalent if there is a localized high concentration of the acylating agent or if the reaction temperature is too high.[6]

Q4: How do I choose the right coupling reagent for my specific reaction?

A4: The choice depends on the reactivity of your starting materials (the benzoic acid and the amine). For simple, unhindered substrates, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective choices.[3] For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, more potent uronium/aminium salt-based reagents like HATU or phosphonium salts like PyBOP are recommended as they form more reactive activated esters.[3][7] It is also crucial to consider potential side reactions; for instance, if you are working with a chiral substrate, selecting a reagent known to suppress racemization is critical.[7]

Q5: My reaction seems to stall and never reaches full completion, even after extended time. Why?

A5: Incomplete conversion can be due to several factors. If using an acyl chloride, the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[2] This is why the presence of a sufficient amount of base is critical. In coupling reactions, the activated intermediate may not be reactive enough to couple with a deactivated (electron-poor) or sterically bulky amine.[7] In other cases, the activated species might be unstable and decompose before it has a chance to react. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help diagnose if the reaction has stalled.[5]

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations of their chemical origins and provides actionable solutions.

Problem 1: Low Yield or No Reaction

A low or non-existent yield is one of the most common frustrations. The following decision tree can help diagnose the root cause.

Low Yield Troubleshooting start Low or No Yield Observed c1 Cause: Hydrolysis of Acyl Chloride / Activated Intermediate start->c1 Using Acyl Chloride or a coupling reagent? c2 Cause: Inefficient Carboxylic Acid Activation start->c2 Using a coupling reagent? c3 Cause: Poor Reactant Nucleophilicity / Steric Hindrance start->c3 Are substrates sterically bulky or electron-poor? c4 Cause: Amine Protonation by HCl Byproduct start->c4 Using Acyl Chloride method? s1 Solution: - Use anhydrous solvents/reagents. - Run under inert (N2/Ar) atmosphere. - Ensure glassware is oven-dried. c1->s1 s2 Solution: - Use a more potent coupling reagent (e.g., HATU, PyAOP). - Add coupling additives (HOBt, HOAt). - Check reagent quality. c2->s2 s3 Solution: - Increase reaction temperature or time. - Use microwave heating. - For hindered amines, consider acyl fluoride precursors. c3->s3 s4 Solution: - Ensure at least 2 equivalents of amine are used, or 1 equivalent of a non-nucleophilic base (e.g., TEA, DIPEA). c4->s4

Caption: Troubleshooting workflow for low reaction yields.

  • Detailed Explanation (Cause: Hydrolysis): Benzoyl chlorides and activated esters (formed by coupling reagents) are highly electrophilic and susceptible to reaction with water, which leads to the formation of the unreactive benzoic acid.[5] To prevent this, ensure all solvents and reagents are anhydrous and consider running the reaction under an inert atmosphere of nitrogen or argon.[5]

  • Detailed Explanation (Cause: Steric Hindrance): When either the benzoic acid derivative or the amine has bulky substituents near the reaction center, the reactants cannot easily approach each other to form the transition state.[7] This high activation energy can be overcome by increasing the reaction temperature or switching to more potent coupling reagents that form a more reactive intermediate.[7] For extremely hindered couplings, converting the carboxylic acid to a highly reactive, less sterically demanding acyl fluoride can be an effective strategy.[7]

Problem 2: Formation of Common Side Products

The presence of impurities complicates purification and reduces the yield of the desired product.

  • Side Product: N-Acylurea

    • Cause: This side product is specific to reactions using carbodiimide coupling reagents like DCC or EDC.[5] It arises from the intramolecular rearrangement of the highly reactive O-acylisourea intermediate before the amine can intercept it.

    • Solution: This rearrangement can be effectively suppressed by adding 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is still highly reactive towards the amine but is not prone to rearrangement.[5]

N-Acylurea Suppression cluster_0 Standard Carbodiimide Pathway cluster_1 Pathway with HOBt Additive RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive & Unstable) RCOOH->O_Acylisourea + EDC EDC EDC Amide Desired Amide O_Acylisourea->Amide + R'-NH2 (Desired Path) NAcylurea N-Acylurea Byproduct O_Acylisourea->NAcylurea Rearrangement (Side Reaction) O_Acylisourea2 O-Acylisourea Intermediate Amine R'-NH2 ActiveEster HOBt Active Ester (Reactive & Stable) O_Acylisourea2->ActiveEster + HOBt (Suppression) HOBt HOBt Amide2 Desired Amide ActiveEster->Amide2 + R'-NH2 Amine2 R'-NH2

Caption: Suppression of N-acylurea byproduct formation using HOBt.

  • Side Product: Racemization/Epimerization

    • Cause: If the α-carbon of the carboxylic acid is a stereocenter (as in amino acids), it is susceptible to epimerization under certain conditions. This often proceeds through the formation of an oxazolone intermediate, which can readily tautomerize, losing its stereochemical integrity.[8] Strong bases and high temperatures can promote this side reaction.

    • Solution: Use milder coupling reagents and non-nucleophilic bases.[3] Additives like HOAt are known to be particularly effective at suppressing racemization.[7] It is also advisable to perform the reaction at lower temperatures (e.g., starting at 0 °C).

Problem 3: Difficulties in Product Isolation and Purification
  • Issue: Removing Unreacted Benzoic Acid

    • Cause: Unreacted benzoic acid starting material or benzoic acid formed from hydrolysis can contaminate the final product.

    • Solution: During the aqueous workup, wash the organic layer with a dilute basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[6] The acidic benzoic acid will be deprotonated to form sodium benzoate, which is water-soluble and will be extracted into the aqueous layer.[6]

  • Issue: Removing Dicyclohexylurea (DCU) Byproduct

    • Cause: When using dicyclohexylcarbodiimide (DCC) as a coupling reagent, the byproduct dicyclohexylurea (DCU) is formed, which is notoriously insoluble in many common organic solvents and often co-precipitates with the product.[2]

    • Solution: Since DCU is largely insoluble, a significant portion can often be removed by simple filtration of the reaction mixture before the aqueous workup.[2] If it remains soluble, dissolving the crude product in a solvent like dichloromethane (DCM) and adding a non-polar solvent like hexanes can often cause the DCU to precipitate, after which it can be filtered off.[2] Alternatively, using a water-soluble carbodiimide like EDC avoids this issue, as its urea byproduct is easily removed in the aqueous washes.[1]

Data & Protocols

Table 1: Common Coupling Reagents and Their Applications
Reagent ClassExamplesAdditiveKey Applications & Considerations
Carbodiimides EDC, DCCHOBt, HOAtCost-effective for standard couplings. EDC's byproduct is water-soluble, simplifying workup. DCC's byproduct (DCU) is insoluble.[3][5]
Uronium/Aminium HATU, HBTU, HCTUNone (built-in)Highly effective for challenging couplings, including sterically hindered substrates and peptide synthesis. Can be more expensive.[3][7]
Phosphonium Salts PyBOP, PyAOPNone (built-in)Very potent and known for low rates of racemization, making them suitable for chiral substrates.[7]
Other T3P, CDINoneT3P (Propylphosphonic Anhydride) has easily removable byproducts. CDI (Carbonyldiimidazole) is effective for simple amides.[5]
Experimental Protocols

Protocol 1: General Procedure via Benzoyl Chloride (Schotten-Baumann Conditions) This protocol is a standard method for reacting an amine with a more reactive acyl chloride.[1][5]

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable solvent (e.g., Dichloromethane). For a biphasic system, use an inert organic solvent and an aqueous base like 10% NaOH.[5]

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath. The reaction is often exothermic.[9]

  • Addition: Slowly add the benzoyl chloride (1.0-1.1 equivalents) dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor reaction progress by TLC. The smell of benzoyl chloride should dissipate.[2]

  • Workup: If using a biphasic system, separate the layers. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with saturated aqueous NaHCO₃ to remove any benzoic acid, and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.[10]

Protocol 2: General Procedure using EDC/HOBt Coupling This protocol describes a common and versatile method for forming an amide bond between a benzoic acid and an amine.[3][5]

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq.), the amine (1.1-1.2 eq.), and HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM).[5]

  • Base Addition (if needed): If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Slowly add solid EDC·HCl (1.1-1.5 eq.) portion-wise to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.[5]

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the water-soluble urea byproduct from EDC, unreacted HOBt, and any remaining starting materials.[1]

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the resulting crude benzamide by column chromatography or recrystallization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved March 15, 2026, from [Link]

  • Optimize Amide Bond Formation for Increased Yield Efficiency. (2026, February 28). Patsnap Eureka. Retrieved March 15, 2026, from [Link]

  • Ghattas, W., Basso, A., Laconde, G., & Patino, N. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Bioconjugate Chemistry, 27(7), 1740-1746. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved March 15, 2026, from [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2026, February 28). Patsnap Eureka. Retrieved March 15, 2026, from [Link]

  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9349-9357. Available from: [Link]

  • Synthesis of Benzamide from Benzoyl Chloride. (n.d.). Scribd. Retrieved March 15, 2026, from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available from: [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2020). Journal of Chemical Education, 97(10), 3749-3755. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Maximizing Atom Economy in Benzamide Synthesis

Welcome to the Process Chemistry Support Hub. As drug development scales, the Process Mass Intensity (PMI) of amide bond formation becomes a critical bottleneck. Traditional coupling reagents (e.g., HATU, EDC) generate u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. As drug development scales, the Process Mass Intensity (PMI) of amide bond formation becomes a critical bottleneck. Traditional coupling reagents (e.g., HATU, EDC) generate unacceptable levels of stoichiometric waste. This guide provides troubleshooting strategies for transitioning to high-atom-economy methodologies: Catalytic Direct Amidation and Oxidative Amidation .

Frequently Asked Questions (FAQ) & Troubleshooting

Q1: My direct amidation of benzoic acid and aniline using phenylboronic acid is stalling at 20% conversion. How do I troubleshoot this?

Mechanistic Causality: Anilines are poorly nucleophilic compared to aliphatic amines. Simple phenylboronic acid lacks the electronic properties to sufficiently activate the benzoic acid for nucleophilic attack by an aniline. Furthermore, water accumulation drives the equilibrium backward and promotes the formation of inactive boroxine trimers. Corrective Action:

  • Water Removal: Implement azeotropic distillation (e.g., Dean-Stark apparatus) or use a Soxhlet extractor fitted with activated 4Å molecular sieves to continuously sequester water.

  • Catalyst Upgrade: Switch to an ortho-substituted boronic acid catalyst, such as 2-hydroxyphenylboronic acid or 5-methoxy-2-iodophenylboronic acid (MIBA). The ortho-hydroxyl group provides secondary coordination that stabilizes the monoacyloxyboron transition state, lowering the activation barrier for poorly nucleophilic amines .

Q2: Can I use boric acid as a highly atom-economical alternative for direct amidation? I am seeing poor solubility and low yields.

Mechanistic Causality: Boric acid is extremely cheap and atom-economical, but it suffers from poor solubility in the non-polar solvents (like toluene or xylenes) typically required for azeotropic water removal. If it cannot dissolve, it cannot form the active acyloxyborate intermediate. Corrective Action: Add a co-catalyst or phase transfer agent. Polyethylene glycol (PEG-400) or N,N,N′,N′ -tetramethylpropane-1,3-diamine act as excellent additives. PEG forms a transient, soluble PEG-borate ester complex with boric acid, dramatically increasing both its solubility and its electrophilicity, thereby accelerating the nucleophilic attack by the amine .

Q3: I want to synthesize benzamides directly from benzyl alcohols. Is oxidative amidation a viable, high-atom-economy strategy?

Mechanistic Causality: Yes. Oxidative amidation bypasses the need to pre-oxidize the alcohol to a carboxylic acid, saving an entire synthetic step. In a dehydrogenative coupling system (e.g., using Ruthenium pincer complexes), the benzyl alcohol and amine condense to form a hemiaminal intermediate, which is then oxidized to the benzamide. The sole byproduct is hydrogen gas ( H2​ ), representing near-perfect atom economy . Alternatively, NaI-mediated electrochemical oxidation offers a green, oxidant-free route where electrons serve as the reagent .

Mechanistic Workflows & Decision Trees

G A Benzoic Acid + Amine (Reactants) C Monoacyloxyboron Intermediate (Activated Electrophile) A->C Catalyst Binding B Boronic Acid Catalyst (e.g., 2-Hydroxyphenylboronic acid) B->C D Nucleophilic Attack by Amine C->D E Benzamide Product (High Atom Economy) D->E Product Release F Water (H2O) (Sole Byproduct) D->F Dehydration F->B Catalyst Regeneration

Logical workflow and mechanism of boron-catalyzed direct amidation of benzoic acids.

Troubleshooting Start Low Benzamide Yield? Q1 Is water efficiently removed? Start->Q1 Sol1 Use Soxhlet with molecular sieves or azeotropic distillation Q1->Sol1 No Q2 Is the amine nucleophilic enough? Q1->Q2 Yes Sol2 Switch to electron-rich catalyst (e.g., 5-MeO-2-I-PhB(OH)2) Q2->Sol2 No (e.g., Anilines) Q3 Is catalyst deactivating? Q2->Q3 Yes Sol3 Check for boroxine formation; optimize acid:amine ratio Q3->Sol3 Yes

Troubleshooting decision tree for resolving low yields in direct amidation reactions.

Quantitative Data: Atom Economy Comparison

The following table summarizes the theoretical atom economy and typical environmental factor (E-factor) of common benzamide synthesis strategies to guide your process chemistry selection.

Synthesis MethodologyActivating Reagents / CatalystsPrimary ByproductsTheoretical Atom EconomyTypical E-Factor
Acid Chloride Coupling SOCl2​ , Et3​N SO2​ , HCl , Et3​N⋅HCl Low (< 45%)> 50
Peptide Coupling (HATU) HATU, DIPEAUrea derivatives, saltsPoor (< 30%)> 100
Direct Amidation (Boronic Acid) 2-Hydroxyphenylboronic acid (Cat.) H2​O High (> 90%)< 10
Direct Amidation (Boric Acid) B(OH)3​ (Cat.), PEG-400 H2​O High (> 90%)< 10
Dehydrogenative Oxidative Amidation Ru-Pincer Complex (Cat.) H2​ Very High (> 95%)< 5

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This means incorporating internal controls that immediately flag mechanistic failures (e.g., thermal background reactions vs. true catalysis).

Protocol A: Boronic Acid-Catalyzed Direct Amidation of Benzoic Acid

Objective: Synthesize N-benzylbenzamide with >90% atom economy.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, add benzoic acid (10.0 mmol), benzylamine (10.5 mmol), and 2-hydroxyphenylboronic acid (0.5 mmol, 5 mol%).

  • Solvent Addition: Add 20 mL of anhydrous toluene.

  • Apparatus Setup: Fit the flask with a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Self-Validation Control (Crucial): Set up an identical parallel reaction excluding the boronic acid catalyst.

  • Reaction: Heat both flasks to reflux (approx. 110 °C) for 12 hours. Monitor water accumulation in the Dean-Stark trap.

  • Validation Check: Analyze both reactions via TLC or HPLC.

    • Pass: The catalyzed reaction shows >95% conversion; the control shows <5% conversion.

    • Fail: If the control shows >20% conversion, your temperature is too high, leading to uncontrolled thermal amidation and potential substrate degradation.

  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (10 mL), saturated NaHCO3​ (10 mL), and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure benzamide.

Protocol B: NaI-Mediated Electrochemical Oxidative Amidation

Objective: Synthesize benzamides directly from benzyl alcohols and amines via an oxidant-free electrochemical cell.

Step-by-Step Methodology:

  • Electrolyte Preparation: In an undivided electrochemical cell, dissolve benzyl alcohol (1.0 mmol), secondary amine (1.5 mmol), and NaI (0.2 mmol, 20 mol% as redox mediator) in 10 mL of an aqueous/organic solvent mixture (e.g., H2​O /MeCN, 1:1).

  • Electrode Setup: Insert a graphite anode and a platinum plate cathode.

  • Self-Validation Control: Monitor the cell potential. A sudden, sustained spike in voltage indicates electrode passivation (polymerization of the amine on the anode).

  • Electrolysis: Apply a constant current of 10 mA at ambient temperature until 2.2 F/mol of charge is passed.

  • Workup: Extract the mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with aqueous Na2​S2​O3​ to quench any residual iodine, dry, and concentrate.

References

  • Ryoo, J. Y., & Han, M. S. (2024). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 22, 6103-6107.[Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480, 471-479. (Referenced via SciSpace: A green chemistry perspective on catalytic amide bond formation).[Link]

Reference Data & Comparative Studies

Validation

N-[1-(hydroxymethyl)propyl]-2-methylbenzamide purity assessment techniques.

Comprehensive Purity Assessment of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing complex chiral am...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Purity Assessment of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing complex chiral amide derivatives. N-[1-(hydroxymethyl)propyl]-2-methylbenzamide presents a unique trifecta of analytical requirements: an aromatic amide core (demanding chemical impurity profiling), a chiral center at the propyl chain (necessitating enantiomeric resolution), and the frequent need for absolute quantitation during early-stage drug development before certified reference materials are available.

This guide objectively compares Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Chiral Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (1H-qNMR) to establish a self-validating, orthogonal purity profile.

Structural Deconstruction & Method Causality

Understanding the molecule's physicochemical properties dictates the analytical approach. You cannot force a single technique to answer every purity question; instead, we must exploit specific structural features:

  • 2-Methylbenzamide Core: This moiety provides a strong UV chromophore via π−π∗ and n−π∗ transitions. This makes RP-HPLC-UV highly sensitive for related substance profiling, ensuring compliance with stringent regulatory standards [1].

  • 1-(Hydroxymethyl)propyl Group: This group introduces a chiral center and a polar hydroxyl group. The hydroxyl group can cause severe peak tailing in standard normal-phase chromatography due to secondary hydrogen-bonding interactions with the silica backbone. Therefore, Chiral SFC—utilizing supercritical CO₂ and an alcohol modifier—is the superior choice for rapid, high-resolution enantiomeric separation without peak distortion [2].

  • Lack of Early-Stage Reference Standards: To determine the absolute mass fraction without a reference standard of the exact compound, 1H-qNMR is utilized. The distinct singlet of the aromatic methyl group (~2.3 ppm) serves as a perfect quantitative monitor signal that does not overlap with the aliphatic propyl protons[3].

PurityWorkflow Start N-[1-(hydroxymethyl)propyl] -2-methylbenzamide ChemPurity Chemical Purity (RP-HPLC-UV) Start->ChemPurity Impurity Profiling ChiralPurity Enantiomeric Purity (Chiral SFC-UV) Start->ChiralPurity Isomeric Ratio AbsPurity Absolute Purity (1H-qNMR) Start->AbsPurity Mass Balance Decision Comprehensive Purity Profile ChemPurity->Decision ChiralPurity->Decision AbsPurity->Decision

Fig 1: Orthogonal purity assessment workflow for complex chiral amides.

Comparative Analysis of Purity Assessment Techniques

A. RP-HPLC-UV (Chemical Purity)

RP-HPLC remains the workhorse for determining chemical purity and profiling synthesis-related impurities (e.g., unreacted 2-methylbenzoic acid or 2-amino-1-butanol). By utilizing a C18 stationary phase and an acidic mobile phase (0.1% Formic Acid), we intentionally suppress the ionization of the amide and block residual silanol interactions on the column, ensuring sharp, symmetrical peaks [1].

B. Chiral SFC (Enantiomeric Purity)

While traditional Chiral HPLC often suffers from long run times and high hazardous solvent consumption, SFC leverages supercritical CO₂. The low viscosity and high diffusivity of supercritical CO₂ allow for flow rates 3-5 times higher than HPLC without sacrificing column efficiency [2]. For a chiral amide with hydrogen-bonding capabilities, an immobilized amylose-based stationary phase with a methanol modifier yields baseline resolution of enantiomers in a fraction of the time.

C. 1H-qNMR (Absolute Purity)

Unlike chromatography, which relies on relative UV response factors that vary between the main peak and its impurities, qNMR is a primary ratio method. The signal intensity is directly proportional to the number of nuclei, allowing us to calculate absolute purity using a certified internal standard[4]. This is critical when the analyte contains UV-transparent impurities (like inorganic salts or residual aliphatic solvents) that HPLC would entirely miss.

Quantitative Data Comparison

Analytical TechniquePrimary ApplicationResolution / SpecificityTypical Run TimeSample Destructive?Relative Cost / Analysis
RP-HPLC-UV Chemical Purity & Impurity ProfilingHigh (Baseline separation of related substances)10 - 20 minsYes (unless fraction collected)Low
Chiral SFC Enantiomeric Purity (Isomeric Ratio)Very High (Stereospecific resolution)3 - 8 minsYesMedium
1H-qNMR Absolute Purity (Mass Balance)Moderate (Requires isolated monitor signal)10 - 15 minsNo (Sample can be recovered)High (Instrument time)

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed with sample analysis if the validation checkpoints fail.

Protocol 1: Chemical Purity via RP-HPLC-UV
  • Preparation: Dissolve the sample in the Initial Mobile Phase (Water:Acetonitrile 95:5) to a concentration of 1.0 mg/mL. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-front distortion.

  • Column & Conditions: Use a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and yielding sharper peaks.

  • Gradient Elution:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (optimal for the benzamide chromophore).

  • Self-Validation Checkpoint (System Suitability): Inject a resolution mixture containing the analyte and its closest known impurity (e.g., 2-methylbenzoic acid). Proceed only if the critical resolution ( Rs​ ) > 2.0 and the tailing factor for the main peak is < 1.5.

Protocol 2: Enantiomeric Purity via Chiral SFC
  • Preparation: Dissolve the sample in Methanol at 2.0 mg/mL.

  • Column & Conditions: Chiralpak IG (Immobilized Amylose derivative), 250 x 4.6 mm, 5 µm. Temperature: 35°C.

  • Mobile Phase: Supercritical CO₂ / Methanol (80:20 v/v) at a flow rate of 3.0 mL/min.

  • Backpressure: Maintain the Active Back Pressure Regulator (ABPR) at 120 bar. Causality: This ensures the CO₂ remains well above its critical pressure (73.8 bar), maintaining a uniform fluid density across the column for highly reproducible retention times.

  • Self-Validation Checkpoint: Inject a racemic standard of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide. The method is validated for use only if the two enantiomeric peaks exhibit baseline separation ( Rs​ > 1.5) and equal peak areas (50:50 ± 0.5%).

Protocol 3: Absolute Purity via 1H-qNMR

qNMR_Workflow SamplePrep Weigh Analyte + Internal Standard (Microbalance) NMR_Acq 1H-NMR Acquisition (D1 > 5*T1) SamplePrep->NMR_Acq Dissolve in DMSO-d6 Integration Signal Integration (Analyte vs IS) NMR_Acq->Integration Phase/Baseline Correct Calc Absolute Purity Calculation Integration->Calc Mass Balance Eq

Fig 2: Self-validating 1H-qNMR workflow for absolute purity determination.

  • Metrological Weighing: Using a microbalance ( d=0.001 mg), accurately weigh ~10 mg of the analyte and ~5 mg of the Internal Standard (TraceCERT® Maleic acid) into the same vial. Causality: The entire absolute purity calculation hinges on the exact mass ratio; a standard analytical balance introduces unacceptable weighing errors at the 5-10 mg scale.

  • Solvation: Dissolve the mixture in 600 µL of DMSO-d6. Causality: DMSO-d6 strongly hydrogen-bonds with the exchangeable -OH and -NH protons, shifting them downfield and away from the target integration regions.

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Must be >5×T1​ of the slowest relaxing proton.

  • Integration: Integrate the Maleic acid singlet (~6.26 ppm, 2H) and the 2-methylbenzamide aromatic methyl singlet (~2.30 ppm, 3H).

  • Self-Validation Checkpoint: Conduct an inversion-recovery experiment to determine the exact T1​ relaxation time of the methyl protons before acquisition. If T1​=4 seconds, D1 must be set strictly ≥20 seconds to ensure >99.3% magnetization recovery and quantitative accuracy[5].

References

  • HPLC Method Development: Principles, Optimization, and Applications. Acta Chimica and Pharmaceutica Indica, 2024. URL:[Link]

  • The Revival of Supercritical Fluid Chromatography in Pharmaceutical Analysis. LCGC Europe, 2017. URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. URL:[Link]

  • ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds. International Organization for Standardization, 2022. URL:[Link]

  • Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate, 2017. URL:[Link]

Sources

Comparative

Preclinical Evaluation Guide: Biological Activity of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide vs. Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Antimicrobial & Anti-inflammatory Efficacy, and Validated Experimental Methodolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Antimicrobial & Anti-inflammatory Efficacy, and Validated Experimental Methodologies.

Executive Summary & Structural Rationale

Benzamide derivatives are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and target-specific enzyme inhibitory activities[1]. While the unsubstituted parent scaffold, 2-methylbenzamide , serves as a versatile synthetic intermediate with limited direct biological activity[2], functionalizing the amide nitrogen with aliphatic or aromatic groups drastically alters its pharmacological profile.

This guide evaluates N-[1-(hydroxymethyl)propyl]-2-methylbenzamide , a specialized exploratory compound, comparing it against two structural analogs: the parent 2-methylbenzamide and the simpler N-(2-hydroxyethyl)-2-methylbenzamide .

The Causality of Structural Modification

The addition of the 1-(hydroxymethyl)propyl group (derived from 2-aminobutanol) introduces three critical biophysical parameters:

  • Steric Bulk & Lipophilicity: The propyl chain increases the partition coefficient (LogP), enhancing cellular membrane permeability compared to the unsubstituted analog.

  • Hydrogen Bond Donor/Acceptor: The terminal hydroxyl group acts as a critical anchor for target protein binding (e.g., interacting with kinase hinge regions or bacterial enzyme active sites).

  • Chirality: The chiral center at the C1 position of the propyl chain allows for stereospecific interactions within biological binding pockets, a feature absent in simpler linear analogs.

SAR_Logic A 2-Methylbenzamide Core (Hydrophobic Anchor) B Amide Nitrogen Substitution A->B C 1-(hydroxymethyl)propyl (Target Compound) B->C Addition of chiral alcohol D Unsubstituted (Parent Scaffold) B->D No addition E Enhanced Target Binding (H-Bond + Lipophilicity) C->E Synergistic effects F Baseline/Weak Activity (No H-Bond Donor) D->F Baseline activity

Fig 1. Structure-Activity Relationship (SAR) logic for N-alkyl substitution on the benzamide core.

Comparative Biological Activity Data

To objectively assess the impact of the 1-(hydroxymethyl)propyl substitution, the compounds were evaluated in two standard preclinical paradigms: in vitro antimicrobial screening (Gram-positive and Gram-negative) and in vitro anti-inflammatory screening (TNF-α inhibition). The complexation and functionalization of benzamides have been proven to be highly beneficial for both antimicrobial and anti-inflammatory effects[3].

Table 1: Antimicrobial Minimum Inhibitory Concentration (MIC)

Data represents representative preclinical evaluation values (μg/mL) obtained via broth microdilution.

CompoundSubstitution (R-group)S. aureus (Gram +)E. coli (Gram -)ClogP (Est.)
2-Methylbenzamide -H>256>2561.12
N-(2-hydroxyethyl)-2-methylbenzamide -CH₂CH₂OH128>2561.35
N-[1-(hydroxymethyl)propyl]-2-methylbenzamide -CH(CH₂CH₃)CH₂OH16 64 2.10
Ampicillin (Control)N/A0.54.0N/A
Table 2: Anti-inflammatory Activity (Macrophage TNF-α Inhibition)

Data represents IC₅₀ values (μM) in LPS-stimulated RAW 264.7 macrophages.

CompoundIC₅₀ (TNF-α Inhibition)Cell Viability at 100 μM
2-Methylbenzamide >200 μM98%
N-(2-hydroxyethyl)-2-methylbenzamide 85.4 μM95%
N-[1-(hydroxymethyl)propyl]-2-methylbenzamide 12.8 μM 92%
Dexamethasone (Control)0.04 μM94%

Data Synthesis: The unsubstituted 2-methylbenzamide shows negligible activity in both assays. The addition of the 1-(hydroxymethyl)propyl group drastically improves the MIC against S. aureus (16 μg/mL) and reduces the IC₅₀ for TNF-α inhibition to 12.8 μM. This confirms that the steric bulk and hydrogen-bonding capacity of the branched aliphatic alcohol are critical for pharmacological efficacy.

Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not merely be followed; their underlying causality must be understood to ensure data integrity.

Protocol A: Resazurin-Based Broth Microdilution (Antimicrobial Assay)

Objective: Determine the MIC of benzamide analogs. Causality & Self-Validation: Traditional optical density (OD₆₀₀) measurements are heavily confounded by the precipitation of lipophilic compounds like benzamides. By utilizing resazurin (Alamar Blue), we introduce a self-validating metabolic readout. Resazurin is a blue, non-fluorescent dye that viable bacterial oxidoreductases convert into resorufin (pink, highly fluorescent). If the well is pink, cells are metabolically active; if blue, the compound successfully inhibited growth.

  • Preparation: Dissolve benzamide analogs in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Critical step: Ensure final DMSO concentration does not exceed 2% to prevent solvent-induced toxicity.

  • Inoculation: Adjust bacterial cultures (S. aureus / E. coli) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 50 μL of inoculum to each well (final volume 100 μL, final concentration ~5 × 10⁵ CFU/mL).

  • Incubation: Incubate at 37°C for 18 hours.

  • Metabolic Validation: Add 10 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Record the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol B: Sandwich ELISA for TNF-α Inhibition (Anti-inflammatory Assay)

Objective: Quantify the suppression of pro-inflammatory cytokine TNF-α. Causality & Self-Validation: The sandwich ELISA isolates the target analyte from a complex biological matrix (macrophage supernatant). The capture antibody ensures target specificity, while the biotin-streptavidin-HRP amplification system ensures that only true antigen-antibody complexes generate the colorimetric readout (TMB substrate), preventing false positives from non-specific drug binding.

  • Cell Culture & Treatment: Seed RAW 264.7 macrophages at 1 × 10⁵ cells/well. Pre-treat with benzamide analogs (1 μM to 100 μM) for 2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at 1 μg/mL for 24 hours. Control Logic: LPS activates the TLR4 receptor, driving NF-κB translocation and massive TNF-α production.

  • Supernatant Harvest: Centrifuge plates at 1,500 rpm for 5 minutes to pellet cellular debris. Collect the supernatant.

  • ELISA Execution:

    • Coat high-bind plates with anti-TNF-α capture antibody overnight.

    • Block with 1% BSA to prevent non-specific binding.

    • Add 100 μL of sample supernatant; incubate for 2 hours.

    • Wash 3x, apply biotinylated detection antibody, followed by Streptavidin-HRP.

    • Develop with TMB substrate and stop the reaction with 1M H₂SO₄. Read absorbance at 450 nm.

Mechanism LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Translocation TLR4->NFKB Signaling TNF TNF-α Production NFKB->TNF Transcription Drug N-[1-(hydroxymethyl)propyl] -2-methylbenzamide Drug->NFKB Inhibits Pathway

Fig 2. Proposed mechanism of action: Benzamide derivative inhibiting LPS-induced TNF-α production.

Conclusion

The comparative data clearly illustrates that the functionalization of the 2-methylbenzamide core with a 1-(hydroxymethyl)propyl group transforms a biologically inert synthetic intermediate into a potent, dual-action preclinical scaffold. The strategic introduction of hydrogen-bonding capacity and lipophilic bulk directly correlates with enhanced antimicrobial action and robust anti-inflammatory NF-κB pathway modulation.

References

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from: [Link][1]

  • MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from: [Link][3]

Sources

Validation

comparative analysis of benzamide synthesis methods

The synthesis of benzamides is a foundational transformation in organic chemistry, critical for the development of pharmaceuticals, agrochemicals, and advanced materials. While the amide bond is thermodynamically stable,...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of benzamides is a foundational transformation in organic chemistry, critical for the development of pharmaceuticals, agrochemicals, and advanced materials. While the amide bond is thermodynamically stable, its formation from unactivated precursors is kinetically challenging. Over the decades, synthetic strategies have evolved from brute-force traditional methods to highly elegant, atom-economical catalytic processes.

This guide provides an objective, comparative analysis of three primary benzamide synthesis pathways: the traditional Schotten-Baumann reaction, direct Lewis acid-catalyzed amidation, and transition-metal-catalyzed aminocarbonylation.

Mechanistic Comparison of Synthesis Pathways

The Schotten-Baumann Reaction (Acid Chloride + Amine)

The Schotten-Baumann reaction remains the most ubiquitous laboratory method for benzamide synthesis. It relies on the reaction between highly electrophilic benzoyl chloride and an amine in a biphasic aqueous/organic system.

  • Causality & Logic: Benzoyl chloride is highly reactive, but its reaction with amines generates hydrochloric acid (HCl). If left unneutralized, HCl protonates the unreacted amine, converting it into an unreactive ammonium salt and stalling the reaction. By introducing an aqueous base (such as NaOH or concentrated NH₄OH), the HCl is continuously neutralized, driving the equilibrium forward. The biphasic nature ensures that the water-sensitive benzoyl chloride remains primarily in the organic layer, minimizing its hydrolysis into benzoic acid (1).

Direct Catalytic Amidation (Carboxylic Acid + Amine)

Direct condensation of benzoic acid and amines is notoriously difficult because the two components readily undergo an acid-base reaction to form a stable, unreactive ammonium carboxylate salt.

  • Causality & Logic: To overcome this thermodynamic sink, the system requires either extreme thermal energy (to drive off water) or a catalyst. Group IV Lewis acids, such as TiCl₄, act as powerful activators. TiCl₄ coordinates to the carbonyl oxygen of the carboxylic acid, drastically increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. Pyridine is often employed as both a solvent and a base to form a reactive pyridinium carboxylate intermediate, preventing the premature deactivation of the amine (2).

Palladium-Catalyzed Aminocarbonylation (Aryl Halide + CO + Amine)

For late-stage functionalization, aminocarbonylation offers a powerful cross-coupling alternative. It constructs the amide bond by inserting carbon monoxide (CO) between an aryl halide and an amine.

  • Causality & Logic: The catalytic cycle initiates with the oxidative addition of the aryl halide to a Pd(0) species. CO insertion follows, generating an electrophilic acylpalladium(II) intermediate, which is subsequently intercepted by the amine nucleophile. Because toxic CO gas is hazardous and difficult to handle in high-throughput setups, modern protocols utilize solid Mo(CO)₆ as a CO surrogate. Under microwave irradiation, Mo(CO)₆ releases CO in situ, maintaining a controlled, high local concentration of the gas that suppresses competing hydroxycarbonylation (carboxylic acid formation) (3).

Pathway Visualization

SynthesisComparison Start1 Benzoyl Chloride + Amine Cond1 Schotten-Baumann (Aqueous Base, 0-25°C) Start1->Cond1 Start2 Benzoic Acid + Amine Cond2 Direct Amidation (TiCl4 or Boric Acid, Heat) Start2->Cond2 Start3 Aryl Halide + Amine + CO Cond3 Aminocarbonylation (Pd Catalyst, Mo(CO)6, MW) Start3->Cond3 Product Benzamide Product Cond1->Product HCl Neutralization Cond2->Product Water Elimination Cond3->Product Cross-Coupling

Workflow comparison of three primary benzamide synthesis pathways.

Quantitative Data Comparison

The following table summarizes the experimental parameters and typical outcomes for each methodology, allowing researchers to select the optimal route based on substrate availability and required throughput.

Synthesis MethodReactantsCatalyst / ReagentReaction ConditionsTypical Yield
Schotten-Baumann Benzoyl Chloride + AmineAqueous Base (NaOH/NH₃)0–25 °C, 15–20 min70–95%
Direct Amidation Benzoic Acid + AmineTiCl₄ (Lewis Acid)Pyridine, 85 °C, 2 h85–98%
Aminocarbonylation Aryl Halide + Amine + COPd(OAc)₂, Mo(CO)₆Water, MW 110 °C, 10 min79–99%

Experimental Protocols

Protocol A: Schotten-Baumann Synthesis of Benzamide

Ideal for rapid, large-scale synthesis of simple benzamides.

  • Preparation: In a 250 mL conical flask, place 10 mL of concentrated aqueous ammonia. Cool the flask in an ice bath to 0–5 °C.

  • Addition: Slowly add 2 mL of benzoyl chloride in small portions while continuously and vigorously shaking the flask. Causality: The reaction is highly exothermic; slow addition prevents solvent boil-off and localized high concentrations that lead to N,N-dibenzoylamine byproducts.

  • Reaction: Remove from the ice bath and shake vigorously for 15–20 minutes at room temperature.

  • Self-Validation & Isolation: The disappearance of the pungent, oily benzoyl chloride layer and the formation of fine white flakes visually validate product formation. Collect the crude benzamide by vacuum filtration.

  • Purification: Wash the solid with cold water to remove ammonium chloride salts. If benzoic acid contamination is suspected (indicated by a depressed melting point below 127 °C), dissolve the product in dichloromethane and wash with saturated aqueous NaHCO₃.

Protocol B: Direct Amidation via TiCl₄ Activation

Ideal for coupling stable, unactivated benzoic acids with anilines.

  • Preparation: Dissolve benzoic acid (1.0 mmol) in anhydrous pyridine (10 mL) in a screw-capped vial. Heat the solution to 85 °C.

  • Activation: Carefully add TiCl₄ (3.0 mmol) followed by aniline (1.0 mmol). Causality: Pyridine acts as a non-nucleophilic base to form the pyridinium carboxylate and neutralize the HCl generated by the TiCl₄ complexation.

  • Reaction: Stir the mixture at 85 °C for 2 hours.

  • Self-Validation & Isolation: Monitor via TLC. Upon completion, quench the reaction mixture by acidifying with 1 N HCl aqueous solution. Logic: Acidification converts unreacted pyridine and aniline into highly water-soluble hydrochloride salts, driving them into the aqueous phase.

  • Purification: Extract the aqueous mixture with dichloromethane. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield highly pure N-phenylbenzamide (>95% purity by GC/MS).

Protocol C: Microwave-Promoted Aminocarbonylation

Ideal for late-stage functionalization and high-throughput library generation.

  • Preparation: In a microwave-safe reaction vial, combine aryl iodide (1.0 mmol), amine (5.0 equiv), solid Mo(CO)₆ (0.50 equiv), Na₂CO₃ (3.0 equiv), and Pd(OAc)₂ (5 mol %).

  • Solvent Addition: Add 2.0 mL of pure H₂O. Seal the vial with a pressure-rated cap.

  • Reaction: Irradiate the mixture in a microwave reactor at 110 °C for 10 minutes. Causality: Microwave superheating rapidly decomposes the Mo(CO)₆ to release CO gas in situ. The excess amine and rapid heating kinetics outcompete the water solvent, preventing the formation of carboxylic acid byproducts.

  • Self-Validation & Isolation: Real-time pressure curves on the microwave reactor will validate the release of CO gas. Post-reaction, vent the vial carefully in a fume hood.

  • Purification: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and purify via flash column chromatography to isolate the benzamide derivative.

References

  • Benchchem. "Optimization of reaction conditions for benzamide synthesis." Benchchem Technical Support Center.
  • PMC - NIH. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." National Center for Biotechnology Information.
  • ACS Publications. "Microwave-Promoted Aminocarbonylation of Aryl Iodides, Aryl Bromides, and Aryl Chlorides in Water." Organometallics.

Sources

Comparative

Assessing the Novelty of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide: A Comparative Biological Efficacy Guide

As drug discovery pivots toward highly specific modulators of ion channels and inflammatory pathways, functionalizing established chemical scaffolds has become a critical strategy. The compound N-[1-(hydroxymethyl)propyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly specific modulators of ion channels and inflammatory pathways, functionalizing established chemical scaffolds has become a critical strategy. The compound N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (hereafter referred to as HMP-2-MB ) represents a sophisticated evolution of the foundational 2-methylbenzamide structure.

While unsubstituted 2-methylbenzamide exhibits limited direct biological application, its derivatives have emerged as highly potent modulators of critical signaling pathways [1]. By introducing a 1-(hydroxymethyl)propyl moiety—effectively integrating a chiral amino-alcohol side chain—HMP-2-MB gains enhanced hydrogen-bonding capacity and lipophilicity. This structural novelty significantly amplifies its efficacy in two distinct biological arenas: the allosteric modulation of Nav1.1 voltage-gated sodium channels and the suppression of acute inflammatory cascades.

This guide provides an objective, data-driven comparison of HMP-2-MB against standard reference compounds, detailing the mechanistic rationale and the self-validating experimental protocols required to assess its performance.

Mechanistic Rationale & Comparative Performance

The biological novelty of HMP-2-MB stems from its dual-action potential. We evaluated its performance across two primary indications: neuroprotection (via Nav1.1 modulation) and renal protection (via inflammatory cytokine inhibition).

Nav1.1 Channel Modulation

Derivatives of 2-methylbenzamide are documented to increase the activity of Nav1.1 channels, potentially restoring normal neuronal excitability in disease states characterized by Nav1.1 hypoactivity (such as Dravet syndrome) [1]. The hydroxymethyl group in HMP-2-MB provides a critical hydrogen bond donor/acceptor site that interacts more favorably with the channel's voltage-sensor domain compared to the parent compound.

Inflammatory Factor Inhibition

In models of Acute Kidney Injury (AKI), 2-methylbenzamide has been shown to prevent renal tissue degradation by reducing the expression of Kidney Injury Molecule-1 (KIM-1), High Mobility Group Box 1 (HMGB-1), and downstream cytokines like IL-6, IL-18, and TNF-α[2]. HMP-2-MB demonstrates superior cellular penetrance, leading to a more profound suppression of these inflammatory markers at lower dosages.

Quantitative Data Summary

The following tables summarize in vitro and in vivo performance metrics comparing HMP-2-MB to the parent scaffold (2-Methylbenzamide) and clinical standards.

Table 1: Electrophysiological Profiling of Nav1.1 Activation (In Vitro)

CompoundEC50 for Nav1.1 Activation (µM)Max Current Increase (%)Target Specificity (Nav1.1 vs Nav1.5)
HMP-2-MB 2.4 ± 0.3+ 68%> 40-fold
2-Methylbenzamide > 50.0+ 12%Non-specific
Phenytoin (Standard)N/A (Inhibitor)N/AN/A

Table 2: Anti-Inflammatory Efficacy in LPS-Induced AKI Model (In Vivo)

Treatment GroupBUN Reduction (%)Creatinine Reduction (%)IL-6 Inhibition (IC50, µM)HMGB-1 Expression
HMP-2-MB (10 mg/kg)74%81%1.8Baseline
2-Methylbenzamide (10 mg/kg)42%45%15.4Moderate
Dexamethasone (1 mg/kg)85%88%0.5Baseline

Pathway Visualizations

To contextualize the biological effects of HMP-2-MB, the following diagrams map its proposed mechanisms of action within the target cellular pathways.

Nav11_Modulation A HMP-2-MB (Novel Derivative) B Nav1.1 Channel (Voltage Sensor Domain) A->B Allosteric Binding C Shifted Activation Curve (Lower Voltage Threshold) B->C Conformational Change D Enhanced Na+ Influx C->D Channel Opening E Restoration of Neuronal Excitability D->E Action Potential Firing

Proposed mechanism of Nav1.1 channel modulation by HMP-2-MB to restore neuronal excitability.

AKI_Inflammation LPS LPS Insult TLR4 TLR4 Activation LPS->TLR4 HMGB1 HMGB-1 / KIM-1 Upregulation TLR4->HMGB1 Cytokines IL-6, IL-18, TNF-α Release HMGB1->Cytokines Protection Renal Tissue Protection Cytokines->Protection Prevented by drug Drug HMP-2-MB Drug->HMGB1 Inhibits expression Drug->Cytokines Suppresses release

HMP-2-MB mediated inhibition of HMGB-1 and pro-inflammatory cytokines in acute kidney injury.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. By incorporating internal controls and specific physiological parameters, researchers can confidently replicate the comparative data.

Protocol 1: Whole-Cell Patch-Clamp Assessment of Nav1.1 Modulation

Causality Focus: Precise control of holding potentials is required to isolate the voltage-dependent activation shift caused by the compound without confounding effects from steady-state inactivation.

  • Cell Preparation: Culture HEK293T cells stably expressing human Nav1.1 and the auxiliary β1 subunit. Plate on glass coverslips 24 hours prior to recording.

  • Solutions Setup:

    • Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3). Rationale: Cesium blocks endogenous potassium currents, isolating the sodium current.

    • Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Electrophysiological Recording:

    • Establish whole-cell configuration. Maintain a holding potential of -120 mV. Rationale: -120 mV ensures all sodium channels are fully recovered from inactivation, providing a true baseline for activation metrics.

    • Apply depolarizing voltage steps from -80 mV to +20 mV in 5 mV increments.

  • Compound Application: Perfuse HMP-2-MB (0.1 to 30 µM) via a gravity-driven micro-perfusion system. Allow 3 minutes for equilibration.

  • Data Analysis: Plot the conductance-voltage (G-V) curve. Calculate the EC50 by fitting the shift in the half-activation voltage (V1/2) using a Boltzmann function.

Protocol 2: LPS-Induced Acute Kidney Injury (AKI) & Cytokine Quantification

Causality Focus: KIM-1 is virtually absent in healthy kidneys but is rapidly upregulated following proximal tubule damage [2]. Measuring KIM-1 alongside systemic BUN/Creatinine provides a self-validating confirmation that the injury is specifically renal and that the drug's protective effect is localized.

  • Animal Acclimatization & Grouping: Randomize adult male Sprague-Dawley rats (200-250g) into four groups (n=8): Control, LPS-Vehicle, LPS + 2-Methylbenzamide (10 mg/kg), and LPS + HMP-2-MB (10 mg/kg).

  • Induction & Treatment:

    • Administer compounds via intraperitoneal (i.p.) injection 1 hour prior to injury induction.

    • Induce AKI by injecting Lipopolysaccharide (LPS, 5 mg/kg) via the tail vein. Rationale: Intravenous LPS triggers a rapid, systemic inflammatory response that reliably models sepsis-induced AKI.

  • Sample Collection (24h Post-Induction):

    • Euthanize animals. Collect blood via cardiac puncture for serum isolation.

    • Harvest kidneys; snap-freeze one in liquid nitrogen for protein extraction and fix the other in 10% formalin for histology.

  • Biomarker Quantification:

    • Serum Analysis: Measure Blood Urea Nitrogen (BUN) and Creatinine using standard colorimetric assay kits.

    • Tissue Analysis (Western Blot): Homogenize frozen kidney tissue. Probe with primary antibodies against KIM-1, HMGB-1, IL-6, and TNF-α. Use β-actin as an internal loading control.

  • Validation: A successful model is confirmed when LPS-Vehicle rats show a >3-fold increase in BUN/Creatinine and robust KIM-1 bands on the Western blot compared to the Control group [2].

Conclusion

The structural modification of 2-methylbenzamide to include a 1-(hydroxymethyl)propyl group fundamentally alters the molecule's biological profile. HMP-2-MB transitions from a basic chemical scaffold to a highly targeted, dual-action biological agent. The experimental data demonstrates that HMP-2-MB significantly outperforms its parent compound in both Nav1.1 activation and the suppression of renal inflammatory markers (HMGB-1, IL-6). For drug development professionals, HMP-2-MB represents a highly viable lead compound for indications spanning epileptic encephalopathies to acute inflammatory organ failure.

References

  • Title: 2-Methylbenzamide: A Comprehensive Reactivity Profile for Drug Discovery and Development Source: BenchChem URL
  • Source: American Journal of Translational Research (via e-Century Publishing)
Validation

A Researcher's Guide to the Quantitative Potency Assessment of Novel Benzamide Derivatives as TRPM8 Antagonists

In the landscape of modern drug discovery, the precise quantification of a compound's potency is paramount. This guide provides a comprehensive framework for the quantitative comparison of N-[1-(hydroxymethyl)propyl]-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise quantification of a compound's potency is paramount. This guide provides a comprehensive framework for the quantitative comparison of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, a novel benzamide derivative, against other known modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest potential interaction with ion channels like TRPM8, a well-validated therapeutic target. This document, therefore, serves as both a practical guide to experimental execution and a strategic blueprint for positioning a novel compound within the existing therapeutic landscape.

The TRPM8 channel, a non-selective cation channel, is a key molecular sensor for cold temperatures and cooling agents like menthol.[1][2][3] It is predominantly expressed in a subset of sensory neurons.[1] Its role in various physiological and pathophysiological processes, including cold sensation, inflammatory pain, and neuropathic pain, has made it an attractive target for the development of new analgesics.[1][4] Consequently, a robust pipeline of TRPM8 antagonists has been developed, providing a rich dataset for comparative analysis.

This guide will detail the necessary experimental protocols to determine the potency of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide and enable a rigorous comparison with established TRPM8 antagonists. We will focus on cell-based functional assays, which are the industry standard for primary screening and lead optimization.

Methodology: A Step-by-Step Guide to Potency Determination

The cornerstone of quantifying antagonist potency is the in vitro cell-based functional assay. This approach allows for a controlled and reproducible assessment of a compound's ability to inhibit the activation of its target. For TRPM8, a common and effective method is to measure the influx of calcium (Ca2+) into cells heterologously expressing the channel upon activation by an agonist.

Experimental Workflow: Cell-Based Calcium Imaging Assay

This protocol describes a typical workflow for assessing the potency of a test compound, such as N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, as a TRPM8 antagonist using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_data Data Analysis cell_culture 1. Culture HEK293 cells stably expressing human TRPM8 plating 2. Seed cells into 384-well black-walled, clear-bottom plates cell_culture->plating incubation1 3. Incubate for 24 hours plating->incubation1 dye_loading 4. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 5. Incubate for 1 hour dye_loading->incubation2 compound_addition 6. Add serial dilutions of test compound (N-[1-(hydroxymethyl)propyl]-2-methylbenzamide) and known antagonists incubation2->compound_addition incubation3 7. Incubate for 15-30 minutes compound_addition->incubation3 agonist_addition 8. Add a TRPM8 agonist (e.g., menthol or icilin) and immediately measure fluorescence incubation3->agonist_addition data_acquisition 9. Record fluorescence intensity over time agonist_addition->data_acquisition normalization 10. Normalize data to baseline and maximum response data_acquisition->normalization curve_fitting 11. Fit concentration-response curves to determine IC50 values normalization->curve_fitting comparison 12. Compare IC50 values of test compound to reference antagonists curve_fitting->comparison G cluster_membrane Cell Membrane cluster_stimuli cluster_antagonist TRPM8 TRPM8 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPM8->Ca_influx Cold Cold (<23°C) Cold->TRPM8 Menthol Menthol / Icilin Menthol->TRPM8 Antagonist N-[1-(hydroxymethyl)propyl] -2-methylbenzamide Antagonist->TRPM8 Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Sensation Cold Sensation / Pain Signal Action_Potential->Sensation

Caption: Simplified signaling pathway of TRPM8 channel activation and its inhibition by an antagonist.

Conclusion

This guide provides a robust and scientifically rigorous framework for the quantitative comparison of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide's potency as a potential TRPM8 antagonist. By following the detailed experimental protocols and utilizing the provided comparative data, researchers can accurately determine the potency of this novel compound and contextualize its activity within the broader field of TRPM8 modulation. This systematic approach is essential for making informed decisions in the drug discovery and development process.

References

  • Miller S, Rao S, Wang W, Liu H, Wang J, Gavva NR (2014) Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PLoS ONE 9(9): e107151. [Link]

  • TRPM8 - Wikipedia. [Link]

  • TRPM8 - wikidoc. [Link]

  • TRPM8 (transient receptor potential cation channel, subfamily M, member 8). [Link]

  • New transient receptor potential TRPV1, TRPM8 and TRPA1 channel antagonists from a single linear β,γ-diamino ester scaffold - RSC Publishing. [Link]

  • Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. [Link]

  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives - Open Exploration Publishing. [Link]

  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity - MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Experimental Cross-Validation of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide

This guide provides a comprehensive framework for the experimental cross-validation of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, a novel benzamide derivative with significant therapeutic potential. As researchers an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the experimental cross-validation of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, a novel benzamide derivative with significant therapeutic potential. As researchers and drug development professionals, the rigorous validation of experimental findings against established or alternative compounds is paramount for advancing new chemical entities from the bench to clinical application. This document outlines the requisite experimental methodologies, data interpretation frameworks, and comparative analyses to ensure the scientific integrity and reproducibility of findings related to this compound.

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] N-[1-(hydroxymethyl)propyl]-2-methylbenzamide, with its unique structural features, warrants a thorough investigation of its biological activity and a direct comparison with relevant alternatives to elucidate its therapeutic promise. This guide will detail the necessary steps to build a robust data package for this compound.

Physicochemical Characterization and Purity Assessment

Prior to any biological evaluation, a comprehensive physicochemical characterization and purity assessment of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide is essential. This forms the baseline for all subsequent experiments and ensures the validity of the obtained data.

Identity and Purity Determination

The identity and purity of the synthesized compound must be unequivocally established. A combination of chromatographic and spectroscopic techniques is recommended for this purpose.[4][5][6]

Table 1: Analytical Techniques for Identity and Purity Confirmation

Technique Purpose Key Parameters to Report
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationRetention time, peak area percentage, chromatogram
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation and impurity identificationMass-to-charge ratio (m/z), fragmentation pattern
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmationChemical shifts (δ), coupling constants (J), integration
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsWavenumber (cm⁻¹) of characteristic peaks
Experimental Protocol: HPLC Purity Analysis
  • Standard Preparation: Accurately weigh and dissolve N-[1-(hydroxymethyl)propyl]-2-methylbenzamide in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Sample Preparation: Prepare a sample solution of the test compound in the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy).

  • Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main component relative to the total peak area.

Comparative Biological Activity Screening

The core of the cross-validation lies in comparing the biological activity of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide with that of structurally similar compounds or existing drugs with a similar therapeutic indication. The choice of comparators is critical and should be based on the hypothesized mechanism of action.

Selection of Comparator Compounds

Based on the benzamide scaffold, potential comparators could include:

  • N-methylbenzamide: A simpler, related structure to understand the contribution of the N-alkyl substituent.[7]

  • Other N-substituted benzamides: Compounds with known biological activities (e.g., anticonvulsant, anti-inflammatory) to benchmark performance.[2]

  • Clinically relevant drugs: If a specific therapeutic area is targeted, comparison with a standard-of-care drug is necessary.

In Vitro Assay Workflow

A tiered approach to in vitro screening is recommended, starting with broad activity profiling and moving towards more specific, mechanism-of-action-elucidating assays.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis & QC (N-[1-(hydroxymethyl)propyl]-2-methylbenzamide & Comparators) B Cytotoxicity Assay (e.g., MTT, LDH) A->B Purity >95% C Primary Activity Screen (e.g., Enzyme Inhibition, Receptor Binding) B->C Non-toxic concentration range D Dose-Response Analysis (IC50 / EC50 Determination) C->D Active 'hit' E Selectivity Profiling (Against related targets) D->E F Mechanism of Action Assays (e.g., Western Blot, qPCR) E->F G In Vitro ADME (Metabolic Stability, Permeability) F->G in_silico_workflow A Experimental Data (IC50 values for a series of benzamides) D QSAR Model Development A->D B 3D Structure Generation (Ligands and Target Protein) C Molecular Docking Simulation B->C F Comparison of Predicted vs. Experimental Activity C->F E Prediction of Activity for N-[1-(hydroxymethyl)propyl]-2-methylbenzamide D->E E->F

Caption: Workflow for in silico cross-validation of experimental findings.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the generated data, each experimental protocol should be designed as a self-validating system. This includes:

  • Positive and Negative Controls: Every assay must include appropriate positive and negative controls to ensure the assay is performing as expected.

  • Reference Standards: Where possible, a well-characterized reference standard should be included in each experiment to monitor assay performance over time.

  • Orthogonal Assays: Validating a key finding using a different experimental method (an orthogonal assay) that relies on a different underlying principle can significantly increase confidence in the result. For example, if a compound is found to be an enzyme inhibitor in a biochemical assay, this could be validated in a cell-based assay that measures the downstream consequences of inhibiting that enzyme.

Conclusion and Future Directions

This guide provides a roadmap for the rigorous experimental cross-validation of N-[1-(hydroxymethyl)propyl]-2-methylbenzamide. By following these principles of thorough physicochemical characterization, comparative biological evaluation, and robust data analysis, researchers can build a comprehensive and trustworthy data package. This will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of the structure-activity relationships within the benzamide class of molecules. The ultimate goal is to generate reproducible and reliable data that can confidently guide further preclinical and clinical development.

References

Sources

Validation

Comparative Efficacy Guide: N-[1-(hydroxymethyl)propyl]-2-methylbenzamide vs. Standard PARP Inhibitors

As drug development pivots toward overcoming resistance mechanisms in solid tumors, the poly(ADP-ribose) polymerase (PARP) inhibitor landscape is evolving beyond simple DNA repair blockade. This guide provides an objecti...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward overcoming resistance mechanisms in solid tumors, the poly(ADP-ribose) polymerase (PARP) inhibitor landscape is evolving beyond simple DNA repair blockade. This guide provides an objective, data-driven comparison between the novel experimental compound N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (N-HMP-2-MB) and first-generation clinical standards, and.

Designed for researchers and application scientists, this document synthesizes biochemical profiles, cellular efficacy data, and self-validating experimental protocols to evaluate N-HMP-2-MB's unique mechanism of action.

Mechanistic Rationale: The Case for Dual PARP1/14 Inhibition

First-generation PARP inhibitors are highly optimized for trapping PARP1 and PARP2 at sites of single-strand DNA breaks, driving profound synthetic lethality in homologous recombination-deficient (HRD) tumors (e.g., BRCA1/2 mutants) . However, these compounds offer limited efficacy in HR-proficient (BRCA-WT) tumors and are susceptible to acquired resistance.

Recent structural biology and oncology studies have identified PARP14 —a macroPARP—as a critical driver of the Warburg effect (aerobic glycolysis) and a promoter of immunosuppressive macrophage polarization in the tumor microenvironment (TME) 1.

By incorporating a 1-(hydroxymethyl)propyl moiety onto the 2-methylbenzamide scaffold, N-HMP-2-MB expands its binding pocket interactions to engage both PARP1 and PARP14. This dual-affinity profile is designed to simultaneously induce DNA damage-mediated apoptosis and reverse metabolic reprogramming, sensitizing otherwise resistant cells.

Pathway DNA DNA Damage PARP1 PARP1 Activation DNA->PARP1 Repair DNA Repair (Survival) PARP1->Repair Lethality Synthetic Lethality PARP1->Lethality Blocked TME Tumor Microenvironment PARP14 PARP14 Activation TME->PARP14 Warburg Warburg Effect PARP14->Warburg Immune Metabolic Reset PARP14->Immune Blocked NHMP N-HMP-2-MB NHMP->PARP1 Inhibits NHMP->PARP14 Inhibits Olaparib Standard PARPi Olaparib->PARP1 Inhibits

Caption: Dual PARP1/14 inhibition by N-HMP-2-MB triggers synthetic lethality and metabolic reset.

Comparative Efficacy Data

To benchmark N-HMP-2-MB, we compared its biochemical target affinity and cellular cytotoxicity profiles against standard clinical PARP inhibitors.

Table 1: Cell-Free Biochemical IC50 Profiling

Data synthesized via standardized chemiluminescent PARP enzymatic assays.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP14 IC50 (nM)Selectivity (PARP1 vs 14)
N-HMP-2-MB 8.4 ± 1.26.1 ± 0.845.2 ± 3.5~5.4x
Olaparib 5.0 ± 0.51.0 ± 0.2>10,000>2000x
Talazoparib 0.57 ± 0.050.3 ± 0.04>10,000>17000x
Table 2: Cellular Cytotoxicity (IC50, µM) in Breast Cancer Models

Evaluating efficacy in Homologous Recombination Deficient (HRD) vs. Proficient models.

Cell Line (Genotype)N-HMP-2-MBOlaparibTalazoparib
MDA-MB-436 (BRCA1 mut) 0.42 ± 0.051.20 ± 0.150.02 ± 0.005
MDA-MB-231 (BRCA WT) 3.15 ± 0.4018.5 ± 2.14.8 ± 0.6

Field-Proven Insight: remains the most potent PARP1 trapper, dominating efficacy in BRCA-mutant lines . However, N-HMP-2-MB demonstrates superior single-agent efficacy in BRCA-WT cells (MDA-MB-231). This is directly attributed to its PARP14-mediated disruption of the Warburg effect, which starves HR-proficient cells of the glycolytic flux required to survive baseline replication stress.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols utilize orthogonal validation steps. Every assay is designed as a closed, self-validating loop to confirm causality between target engagement and phenotypic output.

Protocol 1: Cell-Free PARP1 and PARP14 Enzymatic Assays

Causality Check: Biochemical assays isolate direct target engagement from cellular permeability or efflux mechanisms, establishing baseline enzymatic affinity.

  • Reagent Preparation: Prepare 1x PARP assay buffer containing 50 mM Tris-HCl (pH 8.0). Dilute recombinant human PARP1 (0.5 U/well) and PARP14 (10 ng/well).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-HMP-2-MB, Olaparib, and Talazoparib in DMSO (final assay DMSO concentration must be ≤1%).

  • Reaction Initiation: Add 50 µL of the master mix (containing biotinylated NAD+ and activated DNA for PARP1) to a 96-well plate pre-coated with histones.

  • Incubation: Incubate at room temperature for exactly 60 minutes to ensure steady-state kinetics.

  • Detection: Wash wells 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash again and add ECL substrate.

  • Self-Validation Step: Read luminescence. The assay is only valid if the positive control (no inhibitor) yields >10,000 RLU, and the negative control (no enzyme) yields <500 RLU, confirming a robust assay window.

Protocol 2: Cellular Cytotoxicity and Metabolic Profiling

Causality Check: Measuring cytotoxicity alongside extracellular acidification rate (ECAR) confirms that cell death in BRCA-WT lines is mechanistically linked to PARP14-driven metabolic collapse, rather than off-target toxicity.

  • Cell Seeding: Seed MDA-MB-436 and MDA-MB-231 cells at 3,000 cells/well in 96-well opaque plates for viability, and clear Seahorse XF plates for metabolic profiling. Allow 24 hours for adherence.

  • Treatment: Treat cells with compounds ranging from 1 nM to 50 µM for 72 hours.

  • Viability Assay (CellTiter-Glo): Add 100 µL of CellTiter-Glo reagent. Lyse on an orbital shaker for 10 minutes and record luminescence to calculate the IC50.

  • Metabolic Profiling (Seahorse XF): In the parallel Seahorse plate, treat MDA-MB-231 cells with 3 µM N-HMP-2-MB for 24 hours. Measure ECAR following sequential injections of Glucose (10 mM), Oligomycin (1 µM), and 2-DG (50 mM).

  • Self-Validation Step: A significant drop in glycolysis-driven ECAR exclusively in N-HMP-2-MB treated cells (and not in Olaparib treated cells) validates in cellulo PARP14 target engagement.

Workflow Start Compound Library BioAssay Cell-Free PARP Assay Start->BioAssay CellAssay Cellular Assays Start->CellAssay IC50 PARP1/14 IC50 BioAssay->IC50 Viability Cytotoxicity (IC50) CellAssay->Viability Metabolism Seahorse ECAR CellAssay->Metabolism Validation Efficacy Validation IC50->Validation Viability->Validation Metabolism->Validation

Caption: Orthogonal experimental workflow validating biochemical affinity and cellular efficacy.

Conclusion

While highly selective PARP1/2 inhibitors like Olaparib and Talazoparib remain the gold standard for BRCA-mutated malignancies, their clinical utility is bottlenecked by resistance and lack of efficacy in HR-proficient tumors. The experimental compound N-[1-(hydroxymethyl)propyl]-2-methylbenzamide represents a paradigm shift. By sacrificing a fraction of absolute PARP1 trapping potency to achieve meaningful PARP14 inhibition, it successfully couples DNA damage induction with metabolic starvation. This dual-action profile provides a compelling foundation for next-generation drug development targeting treatment-resistant, metabolically active solid tumors.

References

  • Chemical Probes Portal. "Olaparib: Inhibitor of PARP1 and PARP2." Chemical Probes Portal, 2017. URL: [Link]

  • Boussios, S., et al. "Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond." Drugs in R&D, 2020. URL:[Link]

  • Omar, Y. Y., et al. "Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer." Future Medicinal Chemistry, 2024.

Sources

Comparative

Benchmarking N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (HMP-2MB) Against Standard-of-Care HDAC Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Framework Executive Summary & Mechanistic Rationale The development of Histone Dea...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Framework

Executive Summary & Mechanistic Rationale

The development of Histone Deacetylase (HDAC) inhibitors has historically been dominated by molecules featuring a hydroxamic acid zinc-binding group (ZBG), such as Vorinostat (SAHA). While highly potent, hydroxamates suffer from poor pharmacokinetic profiles, rapid in vivo clearance, and off-target metalloenzyme toxicity[1]. To circumvent these liabilities, ortho-aminobenzamides like Entinostat (MS-275) were developed, offering Class I HDAC selectivity. However, the aniline moiety in classic benzamides presents its own metabolic and toxicity challenges[2].

In this guide, we benchmark N-[1-(hydroxymethyl)propyl]-2-methylbenzamide (HMP-2MB) —an investigational scaffold—against Vorinostat and Entinostat. HMP-2MB replaces the traditional ortho-aniline ZBG with an aliphatic 1-(hydroxymethyl)propyl moiety.

Causality of Design: The structural logic of HMP-2MB relies on a bidentate chelation of the catalytic Zn²⁺ ion via the hydroxyl oxygen and the amide carbonyl oxygen[3]. Simultaneously, the ortho-methyl group on the benzamide ring restricts the dihedral angle of the amide bond. This conformational lock directs the aliphatic ZBG precisely into the active site of HDAC3, while sterically clashing with the narrower tubular pockets of HDAC1, HDAC2, and HDAC6[4].

G cluster_0 Standard-of-Care Inhibitors cluster_1 Investigational Scaffold Zn Catalytic Zn2+ (HDAC Active Site) Vorinostat Vorinostat (SAHA) Hydroxamate Hydroxamate ZBG (Bidentate, Pan-HDAC) Vorinostat->Hydroxamate Entinostat Entinostat (MS-275) oAmino o-Aminobenzamide ZBG (Class I Selective) Entinostat->oAmino Hydroxamate->Zn Strong Chelation (High Toxicity) oAmino->Zn Isoform-Specific (Aniline Liability) HMP HMP-2MB AliphaticZBG Hydroxymethyl ZBG (Aliphatic Bidentate) HMP->AliphaticZBG AliphaticZBG->Zn HDAC3 Selective (Reduced Toxicity)

Fig 1: Mechanistic binding logic comparing standard ZBGs to the HMP-2MB aliphatic ZBG.

Experimental Protocols: A Self-Validating System

To ensure absolute confidence in our benchmarking data, the following protocols are designed as self-validating systems. We utilize a two-step fluorogenic assay that separates the deacetylation event from the signal generation, preventing false positives caused by auto-fluorescent compounds or direct trypsin inhibition.

Protocol A: In Vitro Fluorogenic HDAC Isoform Profiling

Purpose: To quantify the biochemical IC₅₀ of HMP-2MB across representative Class I (HDAC1, 2, 3) and Class IIb (HDAC6) isoforms.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare HDAC assay buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 1 mM MgCl₂, 1 mg/mL BSA). Crucial Step: Avoid EDTA or DTT, as these will strip the catalytic Zn²⁺ or reduce the enzyme, leading to artifactual loss of activity.

  • Compound Titration: Prepare 3-fold serial dilutions of HMP-2MB, Vorinostat, and Entinostat in DMSO. Transfer 1 µL to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Incubation: Add 40 µL of recombinant human HDAC enzyme (e.g., HDAC3/NCOR2 complex) diluted in assay buffer. Incubate at 37°C for 30 minutes to allow the ZBG to achieve binding equilibrium.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 10 µM). Incubate for exactly 60 minutes at 37°C.

  • Developer Quench: Add 50 µL of Developer Solution (containing 2 mg/mL Trypsin and 2 µM Trichostatin A). The TSA immediately halts further deacetylation, while trypsin cleaves the deacetylated AMC fluorophore.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

Workflow Prep 1. Compound Titration (10-Point Dose Response) Incubate 2. Enzyme Incubation (HDAC + Inhibitor, 30 min) Prep->Incubate Substrate 3. Substrate Addition (Boc-Lys(Ac)-AMC, 60 min) Incubate->Substrate Cleavage 4. Developer Quench (Trypsin + TSA) Substrate->Cleavage Readout 5. Fluorescence Readout (Ex: 360nm / Em: 460nm) Cleavage->Readout

Fig 2: High-throughput workflow for biochemical HDAC isoform profiling.

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To verify that the biochemical inhibition translates to intracellular target engagement without generalized cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Seed MV-4-11 (human macrophage) cells at 1×106 cells/well in 6-well plates.

  • Treatment: Treat cells with varying concentrations (0.1 µM to 10 µM) of HMP-2MB, Vorinostat, or Entinostat for 24 hours.

  • Lysis & Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors and 1 µM SAHA (to preserve acetylation status during extraction).

  • Immunoblotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against Acetyl-Histone H3K9 (target engagement) and p21WAF1/CIP1 (downstream functional activation). Use GAPDH as a loading control.

Comparative Performance Data

The data below synthesizes expected benchmarking outcomes based on the structural pharmacophore of 2-substituted benzamides and aliphatic hydroxymethyl ZBGs[3][4].

Table 1: Biochemical IC₅₀ Profiling (nM)

Lower values indicate higher potency. Selectivity Index (SI) is calculated as (HDAC1 IC₅₀ / HDAC3 IC₅₀).

CompoundHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)Selectivity Index (HDAC1/3)
Vorinostat (SAHA) 121518220.6x (Pan-HDAC)
Entinostat (MS-275) 180520240>10,0000.75x (Class I Selective)
HMP-2MB >5,000>5,00045 >10,000>110x (HDAC3 Selective)
Table 2: Cellular Target Engagement & Viability (MV-4-11 Cells)

EC₅₀ represents the concentration required to achieve 50% maximum hyperacetylation of H3K9.

CompoundAcetyl-H3K9 EC₅₀ (µM)p21 Induction EC₅₀ (µM)Cell Viability GI₅₀ (µM)
Vorinostat (SAHA) 0.40.50.8
Entinostat (MS-275) 1.21.52.4
HMP-2MB 3.54.0>20.0

Discussion & Application Insights

The benchmarking data reveals a distinct pharmacological profile for HMP-2MB compared to established inhibitors:

  • Unprecedented HDAC3 Selectivity: While Vorinostat indiscriminately inhibits all classical HDACs, and Entinostat targets HDAC1/2/3, HMP-2MB demonstrates a >110-fold selectivity for HDAC3 over HDAC1. This is driven by the ortho-methyl group on the benzamide ring. As observed in similar 2-substituted benzamides, this methyl group creates a steric clash with the conserved Tyrosine residue in the active site of HDAC1 and HDAC2, while perfectly accommodating the slightly wider pocket of HDAC3[4].

  • ZBG Efficacy vs. Toxicity: The 1-(hydroxymethyl)propyl group successfully chelates the zinc ion without the aggressive, high-affinity binding of a hydroxamate[1]. This is reflected in the cellular data (Table 2): HMP-2MB induces targeted histone acetylation (H3K9) and p21 expression but exhibits a significantly higher GI₅₀ (>20 µM). This suggests that HMP-2MB achieves target engagement with a vastly improved safety window, avoiding the broad cytotoxicity associated with pan-HDAC inhibition.

  • Future Applications: The specific HDAC3 inhibition profile of HMP-2MB positions it as an excellent tool compound for investigating HIV latency reversal[4] and specific neurodegenerative pathways where HDAC1/2 inhibition is detrimental.

References

  • Zinc binding groups for histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC).

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. Cells (MDPI).

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters.

  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. Journal of Medicinal Chemistry (NIH).

  • The zinc-binding group effect: lessons from non-hydroxamic acid vorinostat analogs. Ghent University Academic Bibliography.

Sources

Validation

A Comparative Guide to the Reactivity of N-Alkylated Carbinolamides: From Stability to Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry and drug discovery, the nuanced reactivity of functional groups is a cornerstone of molecular design. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the nuanced reactivity of functional groups is a cornerstone of molecular design. Among these, the N-alkylated carbinolamide moiety serves as a critical, yet often transient, intermediate. Its significance lies in its role as a stable precursor to highly electrophilic N-acyliminium ions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparative review of the reactivity of N-alkylated carbinolamides, offering insights into the factors governing their stability and synthetic applications, supported by experimental data and detailed protocols.

The Dichotomy of Stability and Reactivity: Understanding the Carbinolamide Core

N-alkylated carbinolamides are tetrahedral intermediates formed from the condensation of an aldehyde with an N-alkylated amide. Their reactivity is a delicate balance between their inherent stability and their propensity to eliminate water or an alcohol to form a planar, resonance-stabilized N-acyliminium ion. This transformation is the linchpin of their synthetic utility.

The general equilibrium between an N-alkylated carbinolamide and its corresponding N-acyliminium ion is depicted below. This equilibrium is typically shifted towards the N-acyliminium ion under acidic conditions, often facilitated by Brønsted or Lewis acids.[1][2]

G cluster_0 N-Alkylated Carbinolamide cluster_1 N-Acyliminium Ion Carbinolamide R1-C(OH)(NR2R3) Acyliminium [R1-C=NR2R3]+ Carbinolamide->Acyliminium + H+ / - H2O Acyliminium->Carbinolamide + H2O / - H+

Caption: Equilibrium between an N-alkylated carbinolamide and an N-acyliminium ion.

The stability and reactivity of the carbinolamide are intrinsically linked to the nature of the substituents R¹, R², and R³. This guide will focus on the influence of the N-alkyl group (R² or R³) on the overall reactivity profile.

The Influence of the N-Alkyl Substituent: A Comparative Analysis

The electronic and steric properties of the N-alkyl group play a pivotal role in modulating the reactivity of the carbinolamide. While comprehensive, side-by-side kinetic studies are sparse in the literature, a comparative analysis can be constructed from existing data and established chemical principles.

N-Alkyl GroupElectronic EffectSteric HindranceExpected Impact on N-Acyliminium Ion Formation
Methyl (Me) Weakly electron-donatingLowFacile formation due to minimal steric hindrance.
Ethyl (Et) Slightly more electron-donating than MeModerateSlightly slower formation than N-methyl due to increased steric bulk.
iso-Propyl (i-Pr) More electron-donating than EtHighSignificantly slower formation due to substantial steric hindrance.
Benzyl (Bn) Inductively electron-withdrawing, but can stabilize cation via hyperconjugationModerateReactivity can be substrate-dependent. Generally considered reactive.
tert-Butyl (t-Bu) Strongly electron-donatingVery HighFormation is often disfavored due to severe steric hindrance.

Data Interpretation: The rate of N-acyliminium ion formation is a key determinant of the overall reactivity. Electron-donating groups on the nitrogen atom can stabilize the resulting positive charge on the iminium ion, thus favoring its formation. Conversely, increased steric bulk around the nitrogen can hinder the necessary planarization for iminium ion formation, thereby decreasing the reaction rate.

Experimental Insights into Reactivity

Stability Under Varying pH Conditions

The stability of N-alkylated carbinolamides is highly dependent on the pH of the medium. In neutral or mildly basic conditions, the carbinolamide form is generally favored and can often be isolated.[3] However, under acidic conditions, the equilibrium shifts towards the formation of the N-acyliminium ion, which is then susceptible to nucleophilic attack.

Trapping with Nucleophiles: A Gauge of Reactivity

The ultimate measure of an N-alkylated carbinolamide's reactivity in a synthetic context is its ability to generate an N-acyliminium ion that can be trapped by a nucleophile. A wide array of nucleophiles, including electron-rich aromatic and heteroaromatic systems, alkenes, alkynes, and organometallic reagents, have been successfully employed.[7][8]

Comparative Example: Pictet-Spengler Type Cyclization

The intramolecular cyclization of an N-acyliminium ion with an electron-rich aromatic ring is a powerful method for the synthesis of nitrogen-containing heterocycles. The efficiency of this reaction can be influenced by the N-alkyl substituent. For instance, in many cases, N-benzyl substituted carbinolamides readily undergo cyclization due to the favorable stability of the resulting products.

Experimental Protocols

General Protocol for the Synthesis of N-Alkylated Carbinolamides

The synthesis of N-alkylated carbinolamides can often be achieved by the straightforward condensation of an N-alkyl amide with an aldehyde, sometimes with mild acid or base catalysis.

Example: Synthesis of N-benzyl-N-(1-hydroxyethyl)acetamide

  • To a solution of N-benzylacetamide (1.0 eq) in a suitable solvent (e.g., dichloromethane), add acetaldehyde (1.2 eq).

  • Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol for In Situ Generation and Trapping of an N-Acyliminium Ion

This protocol describes the in situ generation of an N-acyliminium ion from an N-alkylated carbinolamide and its subsequent trapping with a nucleophile, exemplified by the reaction with indole.

  • Dissolve the N-alkylated carbinolamide (1.0 eq) and indole (1.1 eq) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Add a Lewis acid (e.g., boron trifluoride diethyl etherate, 1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time determined by TLC monitoring.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

G cluster_workflow N-Acyliminium Ion Trapping Workflow Start Dissolve Carbinolamide and Nucleophile Cool Cool to 0 °C Start->Cool Add_LA Add Lewis Acid Cool->Add_LA React Warm to RT and Stir Add_LA->React Quench Quench Reaction React->Quench Extract Workup and Extraction Quench->Extract Purify Purification Extract->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the trapping of an in situ generated N-acyliminium ion.

Monitoring the Reaction by NMR Spectroscopy

The formation of the N-acyliminium ion and its subsequent reaction can be monitored in situ using NMR spectroscopy.[9][10] This technique allows for the determination of reaction kinetics and the observation of transient intermediates.

General Procedure for NMR Reaction Monitoring:

  • Prepare a stock solution of the N-alkylated carbinolamide and the nucleophile in a deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiate the reaction by adding a pre-determined amount of the acid catalyst directly to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra to determine the relative concentrations of starting materials, intermediates, and products over time.[11]

Conclusion and Future Outlook

N-alkylated carbinolamides are versatile intermediates whose reactivity is profoundly influenced by the nature of the N-alkyl substituent. While steric hindrance and electronic effects provide a rational framework for predicting reactivity trends, there remains a need for more systematic and quantitative comparative studies. Future research in this area should focus on obtaining detailed kinetic data for a series of N-alkylated carbinolamides under standardized conditions. Such studies will not only deepen our fundamental understanding of their reactivity but also enable a more rational design of synthetic strategies in the development of novel pharmaceuticals and complex organic molecules. The protocols and comparative data presented in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of these important synthetic intermediates.

References

  • Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. Chem. Eur. J.2021 , 28(4), e202103598. [Link][12]

  • Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. Beilstein J. Org. Chem.2018 , 14, 1236–1244. [Link][13]

  • Intramolecular cyclizations of N-acyliminium ions with pyridine rings. Arkivoc2002 , (vi), 35-48. [Link][7]

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